N,N-Bis(3-trimethoxysilylpropyl)urea
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3-bis(3-trimethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O7Si2/c1-17-23(18-2,19-3)11-7-9-14-13(16)15-10-8-12-24(20-4,21-5)22-6/h7-12H2,1-6H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDGFGSXXVWDET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)NCCC[Si](OC)(OC)OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32N2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18418-53-6 | |
| Record name | Bis[3-(Trimethoxysilyl)Propyl]Urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N-Bis(3-trimethoxysilylpropyl)urea synthesis pathway
An In-depth Technical Guide to the Synthesis of N,N-Bis(3-trimethoxysilylpropyl)urea
Introduction
This compound is a bifunctional organosilane characterized by a central urea group flanked by two trimethoxysilylpropyl moieties. This unique structure allows it to act as a potent coupling agent and adhesion promoter, forming a durable interface between organic polymers and inorganic substrates. The molecule's dual reactivity stems from its two distinct functional parts: the trimethoxysilyl groups and the central urea linkage. The hydrolyzable trimethoxysilyl groups can form stable siloxane bonds (Si-O-Si) with inorganic materials like glass and metals, while the urea group enhances adhesion and compatibility with organic polymer matrices through mechanisms like hydrogen bonding. This capability makes it invaluable in the manufacturing of advanced composites, coatings, adhesives, and sealants, particularly in the automotive, aerospace, and electronics industries. This guide details the primary synthesis pathways, experimental protocols, and reaction parameters for producing this compound.
Core Synthesis Pathway: Aminosilylation of Urea
The most prevalent and direct method for synthesizing this compound is the reaction between 3-Aminopropyltrimethoxysilane (APTMS) and urea. This process is a nucleophilic substitution reaction where the primary amine groups of two APTMS molecules attack the carbonyl carbon of a single urea molecule. The reaction proceeds with the elimination of ammonia as a byproduct.
This synthesis route is favored for its simplicity and the avoidance of hazardous reagents like phosgene or isocyanates. The reaction can be performed without additional solvents or catalysts, which simplifies the purification process and reduces production costs.
Reaction Stoichiometry and Mechanism
The synthesis typically employs a 2:1 stoichiometric ratio of 3-Aminopropyltrimethoxysilane to urea to ensure the formation of the bis-substituted product.
Overall Reaction: 2 * (CH₃O)₃Si(CH₂)₃NH₂ (APTMS) + CO(NH₂)₂ (Urea) → (CH₃O)₃Si(CH₂)₃NH-CO-NH(CH₂)₃Si(OCH₃)₃ (this compound) + 2 NH₃
The mechanism involves the nucleophilic amine of APTMS attacking the electrophilic carbonyl carbon of urea, leading to the displacement of ammonia and the formation of the stable urea linkage.
Quantitative Data Presentation
The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters play a pivotal role in maximizing the yield and purity of the final product.
| Parameter | Value Range | Purpose | Citation |
| Reactant Ratio | 2:1 (APTMS:Urea) | Drives the reaction towards the desired bis-substituted product. | |
| Temperature | 120°C - 130°C | Provides sufficient energy for the nucleophilic attack and ammonia elimination. | |
| Pressure | Normal, followed by vacuum | Initial reaction at atmospheric pressure; vacuum is applied later to remove the ammonia byproduct and drive the reaction to completion. | |
| Reaction Time | ~8 hours (4h at normal pressure, 4h under vacuum) | Ensures the reaction proceeds to completion. | |
| Solvent | Solvent-free | Reduces production cost and simplifies purification. | |
| Catalyst | None required | The inherent reactivity of the amine and urea is sufficient under the specified temperature conditions. | |
| Product Purity | ~95% | Typical purity of the commercially available product. |
Note: The cited patent refers to the synthesis of the triethoxy- variant, but the process parameters are directly applicable to the trimethoxy- variant due to the similar reactivity of the aminopropylsilyl group.
Detailed Experimental Protocol
This protocol is based on established industrial synthesis methods.
Materials and Equipment:
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Urea (low water content, <0.1%)
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser leading to an acid trap (e.g., dilute hydrochloric acid).
-
Heating mantle
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and condenser. The outlet of the condenser should be connected via tubing to a gas bubbler submerged in a beaker of dilute hydrochloric acid to neutralize the ammonia byproduct.
-
Reactant Charging: Charge the flask with urea and 3-Aminopropyltrimethoxysilane (APTMS) in a 1:2 molar ratio. For example, for every 60g of urea, add approximately 359g of APTMS.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen, to prevent side reactions involving atmospheric moisture, which could lead to premature hydrolysis of the trimethoxysilyl groups.
-
Heating and Reaction (Atmospheric Pressure): Begin stirring the mixture and gradually heat the flask to a temperature of 120-130°C. Maintain this temperature for approximately 4 hours. Ammonia gas will evolve and be neutralized in the acid trap.
-
Vacuum Application: After the initial 4-hour period, connect the system to a vacuum pump. Reduce the pressure to approximately -0.09 MPa while maintaining the temperature at 120-130°C. Continue the reaction under vacuum for an additional 4 hours to ensure the complete removal of ammonia and drive the equilibrium towards the product.
-
Cooling and Collection: After the vacuum stage, turn off the heating and allow the reactor to cool to room temperature under the inert atmosphere. The resulting product, this compound, is a clear to slightly yellowish liquid.
-
Storage: The final product should be stored in a cool, dry place away from moisture to prevent hydrolysis of the methoxysilyl groups.
Mandatory Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the primary synthesis route from 3-Aminopropyltrimethoxysilane and Urea.
Caption: Synthesis of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps of the laboratory/industrial synthesis process.
Caption: Experimental workflow for the synthesis process.
Alternative Phosgene-Free Synthesis Routes
While the reaction of APTMS with urea is dominant, other phosgene-free methods exist for creating urea linkages, which could be adapted for this specific molecule. These are important for green chemistry initiatives aiming to replace hazardous reagents.
-
Isocyanate-Amine Reaction: A potential route involves reacting 3-(trimethoxysilyl)propyl isocyanate with 3-aminopropyltrimethoxysilane. This method is highly efficient but involves handling isocyanates, which are toxic.
-
Microwave-Assisted Synthesis: General procedures for symmetric ureas describe the microwave irradiation of a primary amine and urea in a suitable high-boiling, energy-transfer solvent like N,N-dimethylacetamide. This could potentially shorten reaction times significantly.
Conclusion
The synthesis of this compound via the direct reaction of 3-Aminopropyltrimethoxysilane and urea represents a robust, efficient, and industrially viable method. It avoids the use of hazardous materials and complex purification steps, making it a preferred route. By carefully controlling key parameters such as temperature, pressure, and reaction time, high yields of a high-purity product can be consistently achieved. This versatile molecule will likely continue to be a critical component in the development of high-performance materials due to its exceptional ability to couple organic and inorganic phases.
chemical properties of N,N-Bis(3-trimethoxysilylpropyl)urea
An In-depth Technical Guide to the Chemical Properties of N,N-Bis(3-trimethoxysilylpropyl)urea
Introduction
This compound is a bifunctional organosilane that serves as a versatile coupling agent, adhesion promoter, and surface modifier in a wide range of applications, from advanced composite materials to biomedical devices. Its unique molecular structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows it to form durable chemical bridges between organic polymers and inorganic substrates. This guide provides a comprehensive overview of its chemical properties, synthesis, and mechanisms of action for researchers, scientists, and professionals in drug development and material science.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical environments and applications.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-bis(3-(trimethoxysilyl)propyl)urea | [1] |
| CAS Number | 18418-53-6 | [1][2][3] |
| Molecular Formula | C₁₃H₃₂N₂O₇Si₂ | [1][3] |
| Molecular Weight | 384.57 g/mol | [1][3][4] |
| Physical State | Liquid | [1] |
| Density | 1.046 g/cm³ | [1] |
| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [3] |
| Flash Point | >110°C (>230°F) | [3][5] |
| Refractive Index | 1.442 - 1.4488 | [3][5] |
| Vapor Pressure | 4.44 x 10⁻⁷ mmHg at 25°C | [3] |
| InChI Key | HSDGFGSXXVWDET-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [5] |
| Storage Temperature | 2-8°C |
Molecular Structure and Reactivity
The defining characteristic of this compound is its bifunctional nature. The central urea moiety provides a site for strong hydrogen bonding, which contributes to enhanced adhesion and crosslinking within polymeric matrices.[1] The two terminal trimethoxysilyl groups are responsible for the molecule's reactivity towards inorganic surfaces. These groups undergo hydrolysis in the presence of water to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable covalent siloxane (Si-O-Substrate) bonds. They can also self-condense to form a durable, crosslinked siloxane network (Si-O-Si).[1] This dual reactivity allows the molecule to effectively couple organic and inorganic materials.[1]
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea.[1]
-
Reactants: 3-Aminopropyltrimethoxysilane (APTMS) and Urea.
-
Stoichiometry: A 2:1 molar ratio of APTMS to urea is typically used.[1]
-
Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The primary amine groups of two APTMS molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the urea molecule. This addition-elimination reaction results in the formation of the stable N-C-N urea linkage and the displacement of ammonia.[1]
-
Procedure:
-
The reactants are combined in a suitable reaction vessel.
-
The reaction is conducted at a temperature range of 80 to 100°C.[1]
-
The pH of the reaction mixture is carefully monitored and maintained between 8 and 9. This is crucial to prevent the premature acid- or base-catalyzed hydrolysis and condensation of the trimethoxysilyl groups.[1]
-
The reaction progress can be monitored using techniques like Fourier-transform Infrared (FTIR) spectroscopy to observe the formation of the urea functional group and the consumption of the amine reactants.[1]
-
Upon completion, the product is purified to remove any unreacted starting materials and byproducts.
-
Caption: General workflow for the synthesis of the target compound.
Mechanism of Action as a Coupling Agent
The primary application of this compound is as a coupling agent to improve the interfacial bonding between an inorganic substrate and an organic polymer matrix. This mechanism involves a multi-step process.
-
Hydrolysis: The trimethoxysilyl groups of the molecule hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH).
-
Inorganic Surface Bonding: These silanol groups condense with hydroxyl groups present on the surface of an inorganic filler or substrate (e.g., glass, silica), forming stable, covalent siloxane (Si-O-Substrate) bonds.
-
Organic Matrix Interaction: The propyl-urea portion of the molecule, which is now oriented away from the inorganic surface, physically entangles and forms strong hydrogen bonds with the organic polymer matrix.
This dual interaction creates a robust and durable interface, effectively transferring stress from the polymer matrix to the reinforcing inorganic filler, which leads to composite materials with significantly enhanced mechanical properties such as strength and durability.[1]
Caption: Logical diagram of the coupling agent mechanism.
References
- 1. This compound Supplier [benchchem.com]
- 2. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 3. Page loading... [guidechem.com]
- 4. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
An In-depth Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea (CAS: 18418-53-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(3-trimethoxysilylpropyl)urea, with the CAS number 18418-53-6, is a dipodal silane coupling agent that plays a crucial role in materials science. Its unique bifunctional nature allows it to create a durable bridge between inorganic substrates and organic polymers, leading to enhanced adhesion, improved mechanical properties, and increased durability of composite materials. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and applications, with a focus on detailed experimental protocols and characterization techniques.
Chemical and Physical Properties
This compound is a viscous liquid with the molecular formula C13H32N2O7Si2.[1][2] Its structure features a central urea group flanked by two propyl chains, each terminating in a trimethoxysilyl group.[3] This unique arrangement is key to its functionality as a coupling agent.
| Property | Value | Reference(s) |
| CAS Number | 18418-53-6 | [1][4][5] |
| Molecular Formula | C13H32N2O7Si2 | [1][2] |
| Molecular Weight | 384.57 g/mol | [1][2] |
| Appearance | Liquid | [6] |
| Density | 1.10 g/mL | [7] |
| Refractive Index | 1.4488 @ 20°C | [7] |
| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [5] |
| Flash Point | >110 °C | [5][7] |
| Solubility | Reacts slowly with moisture/water | [7] |
| InChI Key | HSDGFGSXXVWDET-UHFFFAOYSA-N | [1][8] |
| Canonical SMILES | CO--INVALID-LINK--(OC)OC">Si(OC)OC | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of 3-aminopropyltrimethoxysilane (APTMS) with urea.[1] This reaction is a nucleophilic substitution where the amine groups of two APTMS molecules attack the carbonyl carbon of urea, leading to the formation of the desired bis-silyl urea and the liberation of ammonia.[1]
Comparative Synthesis Methods
| Synthesis Method | Temperature (°C) | Pressure | Stoichiometry (APTMS:Urea) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Sol-Gel | 80-100 | Atmospheric | ~2:1 | 12-24 | 75-85 | 95 | [1] |
| Continuous Flow | 120 | 3-5 bar | ~2.2:1 to 2.3:1 | 2-3 | 88-92 | 97 | [1] |
| Triphosgene Route | 0-5 | Atmospheric | 2:1 | 4-6 | 90-95 | 98 | [1] |
Detailed Experimental Protocol: Sol-Gel Synthesis
This protocol describes a typical laboratory-scale synthesis of this compound.
Materials:
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Urea
-
Anhydrous Toluene (or another inert solvent)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.
-
Charge the three-neck flask with urea and anhydrous toluene.
-
Begin stirring the mixture under a nitrogen atmosphere.
-
Slowly add a stoichiometric excess of 3-aminopropyltrimethoxysilane (approximately a 2:1 molar ratio of APTMS to urea) to the flask.[1]
-
Heat the reaction mixture to a reflux temperature of 80-100°C.[1]
-
Maintain the reaction at this temperature for 12-24 hours, monitoring the evolution of ammonia as an indicator of reaction progress.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the desired product, this compound, which can be further purified by vacuum distillation if necessary.
Characterization:
The successful synthesis of the product can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
FTIR: Look for the characteristic C=O stretching vibration of the urea group and the Si-O-C stretching vibrations.
-
¹H and ¹³C NMR: Verify the integrity of the propyl chains and the presence of the methoxy groups on the silicon atoms.[1]
dot
Caption: Workflow for the sol-gel synthesis of this compound.
Mechanism of Action as a Coupling Agent
The efficacy of this compound as a coupling agent stems from its dual chemical reactivity. The trimethoxysilyl groups interact with inorganic surfaces, while the urea group interacts with the organic polymer matrix.
Interaction with Inorganic Surfaces
The primary mechanism involves the hydrolysis of the methoxy groups on the silicon atoms in the presence of water to form silanol groups (-Si-OH).[1] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials such as glass, silica, and metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate).[1][7] Alternatively, the silanol groups can self-condense to form a cross-linked polysiloxane network at the interface.[1]
dot
Caption: Hydrolysis and condensation mechanism of the trimethoxysilyl groups.
Interaction with Organic Polymers
The central urea group of the molecule is capable of forming strong hydrogen bonds with various organic polymers, such as epoxies, urethanes, and amides.[1] This non-covalent interaction provides a robust linkage between the silane coupling agent, which is covalently bonded to the inorganic surface, and the polymer matrix. This dual interaction creates a strong and durable interface, effectively transferring stress from the polymer matrix to the reinforcing inorganic filler.[4]
Applications and Experimental Protocols
This compound finds applications in various fields where enhanced adhesion between dissimilar materials is required.
Surface Modification of Glass Substrates
This protocol details the procedure for modifying the surface of glass slides to improve adhesion for subsequent coatings or bonding.
Materials:
-
Glass slides
-
This compound
-
Ethanol/Water solution (e.g., 95:5 v/v)
-
Acetic acid (to adjust pH)
-
Beakers
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating them in a detergent solution, followed by rinsing with deionized water and then ethanol. Dry the slides in an oven at 110°C for 30 minutes.
-
Silane Solution Preparation: Prepare a 1-2% (w/v) solution of this compound in a 95:5 ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane. Stir the solution for at least 1 hour to allow for hydrolysis.
-
Surface Treatment: Immerse the cleaned and dried glass slides in the silane solution for 2-5 minutes.
-
Rinsing: Gently rinse the slides with ethanol to remove any excess, unreacted silane.
-
Curing: Cure the treated slides in an oven at 110°C for 15-30 minutes to promote the condensation of the silanol groups and the formation of covalent bonds with the glass surface.
-
Characterization: The effectiveness of the surface modification can be evaluated by measuring the water contact angle. A successful modification will result in a change in the hydrophobicity/hydrophilicity of the surface.
dot
Caption: Experimental workflow for surface modification of glass substrates.
Adhesion Promoter in Polymer Composites
In this application, the silane is used to treat an inorganic filler before it is incorporated into a polymer matrix.
Materials:
-
Inorganic filler (e.g., silica, glass fibers)
-
This compound
-
Solvent (e.g., ethanol)
-
Polymer matrix (e.g., epoxy resin and hardener)
-
Mixer
-
Molds
-
Curing oven
-
Mechanical testing equipment (e.g., universal testing machine)
Procedure:
-
Filler Treatment: Disperse the inorganic filler in a solution of this compound in a suitable solvent. The concentration of the silane is typically 0.5-2.0% based on the weight of the filler.
-
Mixing and Solvent Removal: Stir the slurry for a sufficient time to ensure uniform coating of the filler particles. Remove the solvent by evaporation, followed by drying in an oven to promote the reaction between the silane and the filler surface.
-
Compounding: Incorporate the surface-treated filler into the polymer matrix using a suitable mixing technique (e.g., mechanical stirring, extrusion).
-
Curing: Cast the composite material into molds and cure according to the polymer manufacturer's recommendations.
-
Mechanical Testing: Evaluate the mechanical properties of the cured composite, such as tensile strength, flexural strength, and impact strength, and compare them to a control composite made with untreated filler. An improvement in these properties indicates successful coupling.
Safety and Handling
This compound should be handled with care in a well-ventilated area. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[9] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and effective dipodal silane coupling agent with a wide range of applications in materials science. Its ability to form strong and durable bonds between inorganic and organic materials makes it an invaluable tool for researchers and engineers seeking to develop high-performance composite materials. The detailed protocols provided in this guide offer a starting point for the successful synthesis, application, and characterization of this important chemical compound.
References
- 1. This compound Supplier [benchchem.com]
- 2. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 5. Page loading... [guidechem.com]
- 6. tnjchem.com [tnjchem.com]
- 7. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 8. N,N'-Bis(3-Trimethoxysilylpropyl)urea | 18418-53-6 [sigmaaldrich.com]
- 9. glpbio.com [glpbio.com]
An In-depth Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N-Bis(3-trimethoxysilylpropyl)urea, a bifunctional organosilane adhesion promoter and coupling agent. It details the compound's chemical and physical properties, synthesis, mechanisms of action, and applications, with a focus on its role in enhancing the performance of composite materials.
Core Properties of this compound
This compound is a dipodal silane characterized by a central urea group flanked by two trimethoxysilylpropyl groups. This unique structure allows it to form a durable bridge between organic and inorganic materials, significantly improving interfacial adhesion and the mechanical properties of the resulting composites.[1][2]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 384.57 g/mol [3][4] |
| Molecular Formula | C₁₃H₃₂N₂O₇Si₂[3] |
| CAS Number | 18418-53-6[3] |
| IUPAC Name | 1,3-bis(3-(trimethoxysilyl)propyl)urea[4] |
| Appearance | Colorless to yellow clear liquid[2] |
| Density | 1.046 g/cm³[3] |
| Purity | Typically ≥ 95%[1] |
| Storage Temperature | 2-8 °C |
Synthesis of this compound: Experimental Protocol
The most common laboratory-scale synthesis of this compound involves the nucleophilic substitution reaction between 3-Aminopropyltrimethoxysilane (APTMS) and urea.[3]
Materials and Equipment
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Urea
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea in anhydrous toluene. The flask should be under an inert atmosphere to prevent premature hydrolysis of the trimethoxysilyl groups.[3]
-
Addition of APTMS: Add 3-Aminopropyltrimethoxysilane (APTMS) to the urea solution in a 2:1 stoichiometric ratio of APTMS to urea.[3]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C with continuous stirring.[3]
-
Reaction Time: Maintain the reaction at this temperature for 12-24 hours to ensure the reaction goes to completion.[3]
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.
-
Characterization: The final product's identity and purity can be confirmed using techniques such as Fourier-transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Mechanism of Action: A Molecular Perspective
The efficacy of this compound as a coupling agent stems from its bifunctional nature, enabling it to chemically bond with both inorganic and organic materials. This process occurs in two main stages: hydrolysis and condensation.
Hydrolysis
The trimethoxysilyl groups of the molecule undergo hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). This reaction is often the first step when the silane is applied to a surface or incorporated into a formulation containing moisture.
Condensation and Adhesion
The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass, silica, and metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). Furthermore, the silanol groups can also self-condense to form a cross-linked polysiloxane network at the interface. The urea functional group in the molecule's core can interact with the organic polymer matrix through hydrogen bonding and potential chemical reactions, thus creating a strong and durable link between the inorganic and organic phases.[1]
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: Synthesis of this compound.
Caption: Mechanism of action as a coupling agent.
Applications in Research and Development
The primary application of this compound is as a coupling agent and adhesion promoter in composite materials, coatings, sealants, and adhesives.[2] Its dipodal nature provides enhanced hydrolytic stability compared to conventional silanes, leading to improved durability and performance in moist environments.[1]
In drug development and biomedical research, silane coupling agents are explored for surface modification of medical implants and as a means to immobilize biomolecules on various substrates. The stable and robust bonding provided by this compound makes it a candidate for applications requiring long-term stability.
By improving the interfacial bonding between fillers and polymer matrices, this compound significantly enhances the mechanical properties of composites, such as tensile strength, flexural modulus, and impact resistance.[2] These enhancements are critical in the development of high-performance materials for various industries.
References
- 1. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 2. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 3. This compound Supplier [benchchem.com]
- 4. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of N,N-Bis(3-trimethoxysilylpropyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Bis(3-trimethoxysilylpropyl)urea, a bifunctional organosilane coupling agent. Understanding the solubility of this compound is critical for its effective application in various fields, including materials science, surface modification, and drug delivery systems. This document outlines its solubility in different solvent classes, the chemical interactions governing its solubility, and detailed experimental protocols for its determination.
Introduction to this compound
This compound is a versatile molecule featuring two trimethoxysilyl groups and a central urea moiety. This unique structure allows it to act as a robust adhesion promoter and crosslinking agent, capable of forming covalent bonds with both inorganic and organic materials. The trimethoxysilyl groups can hydrolyze to form reactive silanol groups, which then condense to create a stable siloxane network (Si-O-Si) on substrates or crosslink with other molecules.[1] The urea group contributes to the molecule's polarity and allows for strong hydrogen bonding.[1]
Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure, information on similar compounds, and its synthesis methods, a qualitative and estimated solubility profile can be constructed.
Table 1: Qualitative and Estimated Solubility of this compound in Various Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Estimated Quantitative Solubility (at 25°C) | Remarks |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reactive / Soluble | > 100 g/L (in anhydrous alcohols) | In protic solvents, particularly water and to a lesser extent alcohols, this compound undergoes hydrolysis of its trimethoxysilyl groups to form silanols.[2] This is a chemical reaction rather than a simple physical dissolution. The resulting silanols are generally more soluble but are also unstable and prone to self-condensation, which can lead to the formation of oligomers and ultimately insoluble polysiloxanes.[2] The rate of hydrolysis is dependent on pH, with acidic conditions generally promoting hydrolysis and stabilizing the silanol form.[2] A similar compound, N,N'-Bis[3-(triethoxysilyl)propyl]urea, is commercially available as a 60% solution in ethanol, indicating good solubility of the parent compound in alcohols.[3][4][5] |
| Polar Aprotic | Acetone, Methyl Ethyl Ketone (MEK), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | > 100 g/L | Silane coupling agents are generally soluble in a variety of aprotic organic solvents.[6] The polarity of the urea group and the overall molecular structure allow for favorable interactions with these solvents. |
| Nonpolar / Weakly Polar | Toluene, Xylene, Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate, Hexane | Soluble to Sparingly Soluble | Toluene, THF: > 100 g/L; Hexane: < 10 g/L | Toluene and THF are common solvents used in the synthesis of this compound, which indicates good solubility.[1] Its solubility in nonpolar aliphatic hydrocarbons like hexane is expected to be lower due to the polar urea group. |
Factors Influencing Solubility
Several factors play a crucial role in the solubility of this compound:
-
Solvent Polarity: As a molecule with both polar (urea) and nonpolar (propyl chains) regions, its solubility is highest in solvents with intermediate to high polarity. The principle of "like dissolves like" suggests good solubility in polar aprotic and protic solvents.
-
Hydrogen Bonding: The urea group can act as both a hydrogen bond donor and acceptor, enhancing its solubility in protic solvents and polar aprotic solvents that can participate in hydrogen bonding.
-
Temperature: For most solid solutes, solubility increases with temperature. Heating and sonication can be employed to enhance the dissolution of this compound.[7]
-
Hydrolysis and Condensation: In the presence of water or other protic solvents, the trimethoxysilyl groups hydrolyze. This reaction is catalyzed by acids or bases. The resulting silanols can then undergo condensation to form siloxane bonds. This process can lead to a decrease in solubility over time as larger, less soluble oligomers and polymers are formed.
Experimental Protocols for Solubility Determination
Due to the reactive nature of this compound in protic solvents, a carefully designed experimental protocol is necessary to obtain meaningful and reproducible solubility data.
Gravimetric Method for Aprotic Solvents
This method is suitable for determining the solubility in non-reactive, aprotic solvents.
Materials:
-
This compound
-
Selected aprotic solvent (e.g., acetone, THF, toluene)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Glass vials with screw caps
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a pre-weighed glass vial.
-
Record the total mass of the vial and the compound.
-
Add a known volume or mass of the desired aprotic solvent to the vial.
-
Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours).
-
After equilibration, allow the vial to stand at the constant temperature to let undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter.
-
Transfer the filtered supernatant to a new pre-weighed vial.
-
Record the mass of the vial and the supernatant.
-
Place the vial with the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C) until a constant weight is achieved.
-
The final mass of the vial and dried solute is recorded.
-
The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
Monitoring Solubility and Reactivity in Protic Solvents via NMR Spectroscopy
For protic solvents, where hydrolysis occurs, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the dissolution and subsequent reaction.
Materials:
-
This compound
-
Deuterated protic solvent (e.g., D₂O, Methanol-d₄)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a saturated solution of this compound in the deuterated protic solvent at a controlled temperature.
-
Acquire an initial ¹H NMR spectrum immediately after preparation. The disappearance of the methoxy protons and the appearance of methanol and silanol signals can be monitored.
-
Continue to acquire spectra at regular intervals to observe the kinetics of the hydrolysis and condensation reactions.
-
An internal standard with a known concentration can be added to quantify the concentration of the dissolved and reacted species over time.
Visualizations
The following diagrams illustrate key concepts related to the solubility and reactivity of this compound.
Caption: Factors influencing the solubility of this compound.
Caption: Reaction pathway in protic solvents.
Caption: Gravimetric solubility determination workflow.
Conclusion
The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. While it is generally soluble in a range of common organic solvents, its reactivity in protic media, particularly water and alcohols, must be carefully considered. The provided information and experimental protocols offer a foundational understanding for researchers and professionals working with this versatile silane coupling agent, enabling more effective formulation and application. Further empirical studies are recommended to establish precise quantitative solubility data across a broader spectrum of solvents and conditions.
References
- 1. This compound Supplier [benchchem.com]
- 2. How to increase the solubility of silane coupling agent in water and improve the storage stability of the solution? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]
- 4. n,n’-bis[3-(triethoxysilyl)propyl]urea, 60% in ethanol, CasNo.69465-84-5 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. uychem.com [uychem.com]
- 7. glpbio.com [glpbio.com]
hydrolysis and condensation mechanism of N,N-Bis(3-trimethoxysilylpropyl)urea
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of N,N-Bis(3-trimethoxysilylpropyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (NN'-BTMSPU). This bifunctional organosilane is of significant interest due to its role as a coupling agent and adhesion promoter, capable of forming durable bonds between organic and inorganic materials.[1] Its unique structure, featuring a central urea group and two terminal trimethoxysilylpropyl groups, allows it to form a robust siloxane network while engaging in significant interfacial hydrogen bonding.[2] Understanding its reaction mechanism is critical for optimizing its application in fields ranging from materials science to drug delivery.[1]
The Core Reaction Mechanism
The transformation of NN'-BTMSPU from a monomeric species to a cross-linked network occurs via a two-step sol-gel process: hydrolysis followed by condensation.[3]
Step 1: Hydrolysis
The primary reaction pathway begins with the hydrolysis of the trimethoxysilyl (-Si(OCH₃)₃) groups.[2] In the presence of water, the methoxy groups are sequentially replaced by hydroxyl groups (-OH), forming reactive silanols (Si-OH) and releasing methanol as a byproduct.[4][5] This reaction is a nucleophilic substitution (SN2) process at the silicon atom.[5]
The hydrolysis proceeds in a stepwise manner, yielding partially and fully hydrolyzed species:
-
(CH₃O)₂Si-R- → (HO)(CH₃O)Si-R-
-
(HO)(CH₃O)Si-R- → (HO)₂Si-R-
-
(HO)₂Si-R- → (HO)₃Si-R-
The rate of hydrolysis is significantly influenced by several factors, most notably pH.[5] The reaction is slowest at a neutral pH of around 7 and is rapidly accelerated under both acidic and alkaline conditions.[5][6]
References
- 1. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 2. This compound Supplier [benchchem.com]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: N,N-Bis(3-trimethoxysilylpropyl)urea Safety Data
This technical guide provides a comprehensive overview of the safety information for N,N-Bis(3-trimethoxysilylpropyl)urea, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical databases.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 18418-53-6[1][2][3][4][5] |
| Molecular Formula | C13H32N2O7Si2[1][2] |
| Molecular Weight | 384.58 g/mol [1][2] |
| Synonyms | 1,3-bis(3-(trimethoxysilyl)propyl)urea |
Hazard Identification
This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification: [6]
| Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315 - Causes skin irritation |
| Serious Eye Damage | 1 | H318 - Causes serious eye damage |
| Specific Target Organ Toxicity | 3 | H335 - May cause respiratory irritation |
GHS Pictograms:
Signal Word: Danger[6]
Other Hazards: Reacts slowly with moisture and water, which may form additional methanol. The US OSHA PEL (TWA) for methanol is 200 ppm.[6] Oral toxicity may be associated with methanol, a hydrolysis product, causing symptoms like nausea, vomiting, headache, and visual effects, including blindness. The onset of these symptoms may be delayed up to 48 hours.[6]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a doctor if you feel unwell.[6] |
| Skin Contact | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a doctor.[6] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[6] |
Note to Physician: This product reacts with water in the acidic contents of the stomach to form methanol. Evidence of methanol poisoning includes visual disturbances, metabolic acidosis, and formic acid in the urine. Treatment may involve the therapeutic intravenous administration of ethanol, treatment of acidosis with sodium bicarbonate, and hemodialysis.[2]
Physical and Chemical Properties
| Property | Value |
| Appearance | Liquid or solid |
| Boiling Point | >110 °C (>230 °F)[2] |
| Density | 1.10 g/mL[2] |
| Flash Point | >110 °C (>230 °F)[2] |
| Refractive Index @ 20°C | 1.4488[2] |
| Viscosity @ 25°C | 100 - 250 cSt[2] |
Toxicological Information
No specific acute toxicity data is available for this compound. The following data is for a component of the commercial product, [3-(Trimethoxysilyl)propyl]urea (CAS No. 23843-64-3).[6]
| Test | Species | Route | Value |
| LD50 | Rat | Oral | > 5000 mg/kg |
| LD50 | Rat | Dermal | > 2000 mg/kg |
Experimental Protocols and Workflows
Chemical Spill Response Protocol
The following diagram outlines a general workflow for responding to a chemical spill of this compound.
Hazard Identification and Response Logic
The following diagram illustrates the logical relationship between hazard identification based on GHS pictograms and the corresponding safety measures.
Handling and Storage
Precautions for Safe Handling:
-
Avoid all eye and skin contact.[6]
-
Do not breathe vapor and mist.[6]
-
Use only outdoors or in a well-ventilated area.[6]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[6]
-
Wash contaminated clothing before reuse.[6]
Conditions for Safe Storage:
-
Keep the container tightly closed.[6]
-
Store in a well-ventilated place.[6]
-
Store locked up.[6]
-
Store away from heat.[6]
-
Incompatible materials include acids, alcohols, moisture, oxidizing agents, peroxides, and water.[6]
Exposure Controls and Personal Protection
Engineering Controls:
-
Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Water spray, foam, carbon dioxide, dry chemical.[6]
Unsuitable Extinguishing Media:
-
Do not use straight streams of water.[6]
Hazardous Combustion Products:
-
Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[6]
Fire-Fighting Instructions:
-
Exercise caution when fighting any chemical fire.[6]
-
Use water spray to cool exposed surfaces.[6]
-
Do not enter the fire area without proper protective equipment, including respiratory protection.[6]
Stability and Reactivity
Reactivity:
-
Reacts slowly with water and moisture.
Chemical Stability:
-
Stable under normal conditions.
Incompatible Materials:
-
Acids, alcohols, moisture, oxidizing agents, peroxides, and water.[6]
Hazardous Decomposition Products:
-
Organic acid vapors.
References
- 1. This compound Supplier [benchchem.com]
- 2. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 3. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 4. N,N'-Bis(3-Trimethoxysilylpropyl)urea | 18418-53-6 [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. s3.amazonaws.com [s3.amazonaws.com]
literature review on N,N-Bis(3-trimethoxysilylpropyl)urea
An In-depth Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea
Abstract
This compound (CAS No. 18418-53-6) is a bifunctional organosilane that has garnered significant interest in materials science. Its unique molecular structure, featuring a central urea group flanked by two trimethoxysilylpropyl groups, enables it to act as a potent coupling agent, adhesion promoter, and surface modifier. This document provides a comprehensive review of its synthesis, chemical properties, and mechanism of action. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a technical guide for researchers, scientists, and professionals in materials and drug development.
Chemical and Physical Properties
This compound is a dipodal silane recognized for its high reactivity with a variety of polymers and inorganic materials.[1] Its dual functionality allows it to form durable covalent bonds with inorganic substrates while establishing strong interfacial adhesion with organic polymers, primarily through hydrogen bonding. This enhances the mechanical properties, thermal stability, and durability of composite materials.[1][2]
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-bis(3-trimethoxysilylpropyl)urea | [2][3] |
| CAS Number | 18418-53-6 | [2][4] |
| Molecular Formula | C₁₃H₃₂N₂O₇Si₂ | [2][3][5] |
| Molecular Weight | 384.57 g/mol | [2][3][4] |
| Physical State | Liquid | [2] |
| Density | 1.046 g/cm³ | [2] |
| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [4] |
| Flash Point | >110°C (>230°F) | [4] |
| Refractive Index | 1.442 | [4] |
Synthesis and Reaction Mechanism
The most common laboratory-scale synthesis involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea in a 2:1 stoichiometric ratio.[2] The reaction is a nucleophilic substitution where the primary amine groups of APTMS attack the carbonyl carbon of urea, displacing ammonia and forming the stable N,N'-disubstituted urea linkage.
General Synthesis Workflow
The synthesis process involves the controlled reaction of precursors under specific thermal conditions to yield the final product.
Caption: Synthesis workflow from reactants to final product.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis.
-
Reactant Preparation : Charge a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet with 2 moles of 3-Aminopropyltrimethoxysilane (APTMS).
-
Initiation : Begin stirring and slowly add 1 mole of urea to the vessel. The 2:1 stoichiometric ratio is critical for the formation of the desired product.[2]
-
Reaction Conditions : Heat the mixture to a temperature range of 80°C to 100°C under a nitrogen atmosphere.[2] Monitor the reaction to maintain a pH between 8 and 9, which helps prevent premature condensation of the silane groups.[2]
-
Reaction Progression : The reaction proceeds via nucleophilic attack of the APTMS amine on the urea carbonyl carbon, leading to the release of ammonia gas, which is vented through the condenser.
-
Monitoring : The reaction can be monitored using Fourier-transform Infrared (FTIR) spectroscopy to track the formation of the urea C=O bond.[2]
-
Purification : Upon completion, the crude product is purified, typically through vacuum distillation, to remove any unreacted starting materials and byproducts.
-
Characterization : The final product is characterized by FTIR and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Mechanism of Action as a Coupling Agent
The efficacy of this compound as a coupling agent stems from its bifunctional nature. The trimethoxysilyl groups react with inorganic surfaces, while the urea core interacts with the organic polymer matrix.
Hydrolysis and Condensation Pathway
The primary mechanism involves the hydrolysis of the trimethoxysilyl groups into reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on an inorganic surface (like silica or metal oxides) or with other silanol groups to form a stable, covalent siloxane (Si-O-Si) network.[2]
Caption: Reaction pathway of the trimethoxysilyl group.
Interfacial Bonding
The molecule serves as a molecular bridge between inorganic and organic materials. The siloxane bonds provide a strong covalent link to the inorganic surface, while the central urea group forms multiple hydrogen bonds with the polymer matrix, enhancing interfacial adhesion and improving the mechanical properties of the resulting composite.[2]
Caption: Bridging mechanism between materials.
Characterization
Vibrational spectroscopy is a key tool for structural elucidation and reaction monitoring.[2] FTIR is particularly useful for identifying the key functional groups within the molecule.
| Functional Group | Vibrational Mode | Characteristic Peak (cm⁻¹) | Reference(s) |
| Urea | C=O stretch | ~1640 | [2] |
| N-H | N-H bend | ~1570 | [2] |
| Trimethoxysilyl | Si-O-CH₃ stretch | ~2850 | [2] |
| Siloxane | Si-O-Si stretch | 1000-1100 | [2] |
Applications
The unique properties of this compound make it suitable for a wide range of applications in materials science and beyond.
-
Coupling Agent : It is widely used to improve the interfacial bonding between polymer matrices and inorganic fillers, leading to composite materials with superior mechanical performance.[1][2]
-
Adhesion Promoter : It enhances the adhesion of coatings, sealants, and adhesives to various substrates.[1][5]
-
Surface Modification : It can be used to create hydrophobic or hydrophilic coatings on surfaces. Research has demonstrated its use in preparing porous silica microcapsules.[2]
-
Crosslinking Agent : The molecule's dual reactive ends allow it to act as a crosslinker in silane-based systems, improving the durability and integrity of materials.[1]
-
Biomedical Applications : Its ability to immobilize biomolecules and its inherent biocompatibility are being explored for medical devices and biosensors.[2]
Conclusion
This compound is a versatile organosilane with a well-defined synthesis route and mechanism of action. Its ability to covalently bond to inorganic materials while forming strong non-covalent interactions with organic polymers makes it an invaluable component in the formulation of high-performance composites, coatings, and adhesives. Continued research into its applications, particularly in advanced sectors like biomedicine and alternative energy, highlights its significance as a key enabling chemical for material innovation.
References
- 1. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 2. This compound Supplier [benchchem.com]
- 3. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
Spectroscopic and Mechanistic Insights into N,N'-Bis(3-trimethoxysilylpropyl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of N,N'-Bis(3-trimethoxysilylpropyl)urea, a versatile bis-silane coupling agent. It includes a detailed summary of its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, comprehensive experimental protocols for acquiring such data, and a visualization of its key reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals utilizing this compound in material science, drug development, and other advanced applications.
Spectroscopic Data
The following tables summarize the characteristic spectral data for N,N'-Bis(3-trimethoxysilylpropyl)urea, based on typical values observed for similar organosilane compounds.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.5 | Singlet | Si-O-CH ₃ |
| ~3.1 | Triplet | N-CH ₂-CH₂ |
| ~1.6 | Multiplet | CH₂-CH ₂-CH₂ |
| ~0.6 | Triplet | Si-CH ₂-CH₂ |
| (variable) | Broad Singlet | NH |
¹³C NMR (Carbon-13 NMR) Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C =O (Urea) |
| ~50 | Si-O-C H₃ |
| ~43 | N-C H₂-CH₂ |
| ~23 | CH₂-C H₂-CH₂ |
| ~7 | Si-C H₂-CH₂ |
Fourier-Transform Infrared (FTIR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, Broad | N-H Stretching (Urea) |
| 2940 - 2960 | Strong | C-H Asymmetric Stretching (Propyl) |
| 2840 - 2870 | Strong | C-H Symmetric Stretching (Propyl & Methoxy) |
| ~1640 | Strong | C=O Stretching (Urea, Amide I) |
| ~1560 | Medium | N-H Bending (Urea, Amide II) |
| 1460 - 1470 | Medium | C-H Bending (Propyl) |
| 1190, 1080 | Strong, Broad | Si-O-C Stretching |
| ~820 | Medium | Si-C Stretching |
Experimental Protocols
The following are detailed methodologies for obtaining the NMR and FTIR spectra of N,N'-Bis(3-trimethoxysilylpropyl)urea.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
N,N'-Bis(3-trimethoxysilylpropyl)urea
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of N,N'-Bis(3-trimethoxysilylpropyl)urea in 0.6-0.7 mL of deuterated solvent (CDCl₃ is suitable, but DMSO-d₆ can be used if solubility is an issue) directly in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR. Typical parameters include:
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024 or more scans, relaxation delay of 2-5 seconds, with proton decoupling.
-
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
N,N'-Bis(3-trimethoxysilylpropyl)urea
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of liquid N,N'-Bis(3-trimethoxysilylpropyl)urea directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the major absorption bands in the spectrum.
-
Key Reaction Pathway: Hydrolysis and Condensation
N,N'-Bis(3-trimethoxysilylpropyl)urea is a moisture-sensitive compound that undergoes hydrolysis and condensation reactions. This process is fundamental to its application as a coupling agent, leading to the formation of a stable siloxane network.
Caption: Hydrolysis and condensation of N,N'-Bis(3-trimethoxysilylpropyl)urea.
A Comprehensive Technical Guide to N,N-Bis(3-trimethoxysilylpropyl)urea for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of a versatile organosilane coupling agent.
Abstract
N,N-Bis(3-trimethoxysilylpropyl)urea is a bifunctional organosilane that is gaining significant attention across various scientific and industrial sectors, including materials science, nanotechnology, and drug delivery. Its unique molecular structure, featuring two trimethoxysilyl groups and a central urea moiety, enables it to act as a robust adhesion promoter, surface modifier, and crosslinking agent. This technical guide provides a comprehensive overview of this compound, including a detailed list of commercial suppliers, a comparative analysis of product specifications, and established protocols for its synthesis and application. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound.
Commercial Availability and Product Specifications
This compound is commercially available from a range of chemical suppliers. The purity and specifications of the product can vary between suppliers, which may be a critical consideration for specific research and development applications. A summary of prominent suppliers and their typical product specifications is provided below for easy comparison.
| Supplier | Product Name/Code | Purity/Assay | Appearance | CAS Number | Molecular Formula | Additional Notes |
| Gelest, Inc. | SIB1835.5 | 95% | Amber liquid | 18418-53-6 | C13H32N2O7Si2 | Viscosity: 100 - 250 cSt; Refractive Index @ 20°C: 1.4488[1] |
| Changfu Chemical | ChangFu® BU32 | min 95% | Colorless or yellow clear liquid | 18418-53-6 | C13H32N2O7Si2 | [2] |
| Sigma-Aldrich | AABH30372B10 | 95% | - | 18418-53-6 | C13H32N2O7Si2 | Storage: 2-8°C |
| Chemsrc | - | 98.0% | - | 18418-53-6 | C13H32N2O7Si2 | [3] |
| Guidechem | - | - | - | 18418-53-6 | C13H32N2O7Si2 | Predicted Boiling Point: 414.5±30.0 °C[4] |
| Benchchem | B096528 | - | - | 18418-53-6 | C13H32N2O7Si2 | For research use only. |
| GlpBio | GF06539 | - | - | 18418-53-6 | C13H32N2O7Si2 | Storage: 2-8°C, sealed away from moisture[5] |
Table 1: Commercial Suppliers and Product Specifications of this compound
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key properties based on data from various suppliers.
| Property | Value | Source |
| Molecular Weight | 384.57 g/mol | Benchchem |
| Density | 1.10 g/mL | Gelest, Inc.[1] |
| Refractive Index (@ 20°C) | 1.4488 | Gelest, Inc.[1] |
| Viscosity (@ 25°C) | 100 - 250 cSt | Gelest, Inc.[1] |
| Flash Point | >110 °C | Gelest, Inc.[1] |
| Boiling Point | 414.5±30.0 °C (Predicted) | Guidechem[4] |
| Vapor Pressure | 4.44E-07 mmHg at 25°C | Guidechem[4] |
Table 2: Key Physicochemical Properties of this compound
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most commonly achieved through the reaction of 3-aminopropyltrimethoxysilane with urea. This process involves a nucleophilic substitution reaction where the primary amine groups of the silane attack the carbonyl carbon of urea.
Materials and Equipment
-
3-aminopropyltrimethoxysilane (APTMS)
-
Urea
-
Toluene (or other suitable inert solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Vacuum distillation apparatus (for purification)
Experimental Procedure
-
Reaction Setup: In a round-bottom flask, dissolve urea in toluene.
-
Addition of APTMS: While stirring, add 3-aminopropyltrimethoxysilane to the urea solution. A typical molar ratio is 2:1 (APTMS:urea).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the primary amine peaks and the appearance of the urea carbonyl peak.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts.
Reaction Pathway
References
role of urea moiety in N,N-Bis(3-trimethoxysilylpropyl)urea interactions
An In-depth Technical Guide on the Role of the Urea Moiety in N,N'-Bis(3-trimethoxysilylpropyl)urea Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(3-trimethoxysilylpropyl)urea (BTMSPU) is a dipodal organosilane that plays a critical role as a coupling agent and adhesion promoter in a variety of material science applications. Its unique molecular structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows for the formation of robust and durable interfaces between organic and inorganic materials. This technical guide provides a comprehensive analysis of the pivotal role of the urea moiety in the intermolecular and intramolecular interactions of BTMSPU. It delves into the synthesis of the compound, its physicochemical properties, and the mechanisms by which it enhances adhesion and material performance. This document also presents quantitative data from spectroscopic and thermal analyses, detailed experimental protocols, and visual representations of the interaction pathways to serve as a valuable resource for researchers and professionals in the field.
Introduction
The interface between organic polymers and inorganic substrates is a critical determinant of the overall performance and durability of composite materials. Silane coupling agents are instrumental in bridging these disparate materials, forming a durable bond that enhances adhesion and stress transfer. N,N'-Bis(3-trimethoxysilylpropyl)urea (BTMSPU) is a prominent member of the dipodal silane family, distinguished by its dual trimethoxysilyl groups that can form up to six bonds with a substrate, a significant increase compared to the three bonds formed by conventional monosilanes.[1] This multi-point attachment provides superior hydrolytic stability at the interface.[2]
The central urea group is a key structural feature that dictates the interaction of BTMSPU with polymeric matrices. The urea moiety's capacity for strong hydrogen bonding significantly contributes to the interfacial strength and overall integrity of the composite material.[2] This guide will explore in detail the multifaceted role of this urea group.
Physicochemical Properties of N,N'-Bis(3-trimethoxysilylpropyl)urea
A thorough understanding of the physicochemical properties of BTMSPU is essential for its effective application. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₃₂N₂O₇Si₂ | [2] |
| Molecular Weight | 384.57 g/mol | [3] |
| CAS Number | 18418-53-6 | [3] |
| Appearance | Liquid or solid | [3] |
| Density | 1.1 g/cm³ | [3] |
| Boiling Point | 414.5 ± 30.0 °C (Predicted) | [3] |
| Flash Point | >110°C (>230°F) | [3] |
| Refractive Index | 1.442 | [3] |
| Purity | 95% | [4] |
The Central Role of the Urea Moiety in Interfacial Interactions
The urea group in BTMSPU is fundamental to its function as a coupling agent, primarily through its ability to form strong hydrogen bonds. This non-covalent interaction is crucial for establishing a robust connection with organic polymer matrices that contain hydrogen bond acceptor groups, such as polyurethanes, polyamides, and epoxies.
Hydrogen Bonding Mechanisms
The urea moiety possesses both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group). This allows for the formation of multiple hydrogen bonds with polymer chains, creating a strong and durable interfacial layer. The strength of these interactions significantly enhances the adhesion between the inorganic substrate (to which the silane is covalently bound) and the organic polymer.[2]
Spectroscopic Evidence of Hydrogen Bonding
Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for probing the hydrogen bonding interactions of the urea moiety. The vibrational frequencies of the C=O and N-H groups are sensitive to their local environment. When the urea group participates in hydrogen bonding, a noticeable shift in these vibrational bands is observed.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) - Free | Wavenumber (cm⁻¹) - H-bonded | Reference |
| Urea Carbonyl (C=O) | Stretching | ~1690 | ~1621 - 1660 | [2][5] |
| Amine (N-H) | Stretching | Not typically observed | ~3445 | [5] |
| Si-O-CH₃ | Vibrations | ~2850 | - | [2] |
The shift of the C=O stretching vibration to a lower wavenumber is indicative of the weakening of the double bond due to the donation of electron density to the hydrogen bond. Conversely, the N-H stretching vibration also shifts, reflecting its involvement as a hydrogen bond donor.
Synthesis of N,N'-Bis(3-trimethoxysilylpropyl)urea
The primary synthetic route to BTMSPU involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea.[2]
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution reaction. The amine groups of two APTMS molecules act as nucleophiles, attacking the electrophilic carbonyl carbon of the urea molecule. This leads to the displacement of ammonia and the formation of the stable N,N'-disubstituted urea linkage.[2]
Experimental Protocol: Laboratory-Scale Synthesis
Materials:
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Urea
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
-
Solvent (optional, e.g., toluene)
Procedure:
-
Charge the reaction vessel with a 2:1 stoichiometric ratio of APTMS to urea.[2]
-
Heat the mixture to a temperature range of 120-140°C.
-
Maintain the reaction under constant stirring for a period of 2-4 hours. The reaction progress can be monitored by measuring the evolution of ammonia gas.
-
After the reaction is complete, the crude product is purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts.
-
The purity of the final product should be confirmed using analytical techniques such as FTIR and NMR spectroscopy.[2]
Interaction with Substrates and Formation of Interfacial Layers
The efficacy of BTMSPU as a coupling agent is dependent on its ability to form a stable and durable interface. This is a two-step process involving the hydrolysis of the trimethoxysilyl groups followed by condensation to form a siloxane network.
Hydrolysis and Condensation
In the presence of moisture, the methoxy groups of the trimethoxysilyl moiety hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (e.g., silica, metal oxides) to form strong, covalent Si-O-Substrate bonds. Additionally, the silanol groups can self-condense to form a cross-linked polysiloxane network (Si-O-Si).[2]
Adhesion Promotion
The combination of covalent bonding to the inorganic substrate via the siloxane network and strong hydrogen bonding to the organic polymer matrix via the urea moiety results in a significant enhancement of adhesion. This improved interfacial strength leads to better mechanical properties of the composite material, including increased tensile strength and improved durability.[2]
Experimental Protocol: Adhesion Strength Measurement (Cross-Cut Tape Test - ASTM D3359)
Materials:
-
Coated substrate with BTMSPU as an adhesion promoter
-
Cutting tool with multiple blades
-
Pressure-sensitive tape
-
Illuminated magnifier
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply the pressure-sensitive tape over the cross-hatched area and smooth it down firmly.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (0B to 5B, where 5B represents no detachment).
Analytical Characterization Techniques
A suite of analytical techniques is employed to characterize BTMSPU and its interactions.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: As previously discussed, FTIR is used to identify the key functional groups and to study hydrogen bonding interactions.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of BTMSPU. ²⁹Si NMR is particularly valuable for analyzing the degree of condensation of the siloxane network, with signals in the -55 to -65 ppm range indicating the formation of T³ species (silicon bonded to three other silicon atoms through oxygen).[2]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and degradation profile of materials containing BTMSPU.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material, such as the glass transition temperature (Tg), which can be influenced by the presence of the BTMSPU-mediated interface.
Conclusion
The urea moiety is a critical functional group in N,N'-Bis(3-trimethoxysilylpropyl)urea that governs its interactions with organic polymer matrices. Its ability to form strong and multiple hydrogen bonds creates a robust and durable interface, which, in conjunction with the covalent siloxane network formed with inorganic substrates, leads to significant improvements in adhesion and the overall performance of composite materials. A comprehensive understanding of the synthesis, physicochemical properties, and interaction mechanisms of BTMSPU, as detailed in this guide, is essential for its effective utilization in advanced material applications.
References
An In-depth Technical Guide to the Thermal Stability of N,N-Bis(3-trimethoxysilylpropyl)urea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of N,N-Bis(3-trimethoxysilylpropyl)urea, a bifunctional organosilane increasingly utilized in advanced materials and surface modification applications. This document collates available data on its thermal properties, outlines relevant experimental protocols, and discusses the mechanisms governing its thermal decomposition, hydrolysis, and condensation.
Introduction to this compound
This compound is a versatile silane coupling agent featuring two trimethoxysilyl groups and a central urea linkage. This unique structure allows it to form robust covalent bonds with both inorganic substrates and organic polymers, making it an effective adhesion promoter and crosslinking agent. Its application is particularly prominent in composites, coatings, and surface treatments where enhanced durability and thermal resistance are paramount. The thermal stability of this molecule is a critical factor in determining the performance and longevity of the materials in which it is incorporated.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the material. For silane coupling agents, TGA can distinguish between the loss of physisorbed molecules, the decomposition of the organic moiety, and the condensation of silanol groups.
Expected Thermal Decomposition Profile:
Based on data from silica modified with ureido-silanes and analogous bis-silane compounds, the thermal decomposition of this compound is expected to occur in multiple stages:
-
Initial Weight Loss (below 200°C): This initial phase is typically attributed to the loss of moisture and other volatile components.
-
Decomposition of the Organic Urea Linkage (approx. 200-400°C): The central urea group is expected to be the primary site of thermal decomposition in the organic part of the molecule.
-
Decomposition of the Propyl Chains (approx. 300-500°C): Following the urea decomposition, the propyl chains linking the silicon atoms to the urea group will degrade.
-
Condensation of Silanol Groups and Siloxane Formation (above 400°C): At higher temperatures, the trimethoxysilyl groups, which may have hydrolyzed to silanols, will undergo condensation to form a stable silica-like residue.
Quantitative Data Summary:
The following table summarizes estimated thermal decomposition data based on analogous compounds and modified materials. It is important to note that these are estimations and actual values may vary.
| Temperature Range (°C) | Expected Weight Loss (%) | Associated Process |
| < 200 | 1 - 5 | Loss of adsorbed water and volatile impurities. |
| 200 - 400 | 30 - 50 | Decomposition of the N,N'-bis(propyl)urea structure. |
| 400 - 600 | 10 - 20 | Further degradation of organic fragments and condensation of silanol groups. |
| > 600 | Remainder | Formation of a stable inorganic (silica-like) residue. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, glass transitions, and exothermic or endothermic decomposition processes. For this compound, which is often a liquid or a low-melting solid at room temperature, DSC can reveal key thermal transitions.
Expected DSC Profile:
-
Melting Point: If the material is in a solid state, an endothermic peak corresponding to its melting point would be observed.
-
Decomposition: The thermal decomposition processes identified by TGA would be associated with one or more exothermic peaks in the DSC thermogram, indicating the energy released during the breakdown of the molecule.
Due to the lack of specific experimental data, a quantitative table for DSC is not provided. However, it is anticipated that the decomposition exotherms would align with the temperature ranges of weight loss observed in TGA.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible thermal analysis data. The following sections outline typical experimental protocols for TGA and DSC analysis of silane coupling agents.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on the principles outlined in ASTM E1131 and ISO 11358 for compositional analysis and thermogravimetry of polymers.[1][2][3][4][5]
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place a 5-10 mg sample of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Instrument Setup:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]
-
Equilibrate the sample at a starting temperature of 30°C.
-
-
Heating Program:
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (the temperature at which significant weight loss begins).
-
Calculate the percentage weight loss in different temperature regions corresponding to specific decomposition events.
-
Determine the final residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting and decomposition, and to measure the associated enthalpy changes.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-7 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of 0°C.
-
-
Heating Program:
-
Ramp the temperature from 0°C to 400°C at a constant heating rate of 10°C/min.
-
-
Data Collection: Record the differential heat flow between the sample and the reference pan as a function of temperature.
-
Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition).
-
Determine the peak temperatures and calculate the enthalpy of each transition by integrating the peak area.
-
Signaling Pathways and Mechanisms
The utility and stability of this compound are governed by two primary chemical processes: the hydrolysis and condensation of its trimethoxysilyl groups, and the thermal decomposition of its organic structure.
Hydrolysis and Condensation Pathway
In the presence of water, the methoxy groups on the silicon atoms undergo hydrolysis to form reactive silanol (Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds, creating a crosslinked network. This process is fundamental to its function as a coupling agent.
Caption: Hydrolysis and condensation of this compound.
Proposed Thermal Decomposition Pathway
Theoretical studies on the thermal decomposition of urea derivatives suggest that the primary decomposition route involves a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine.[6] Applying this to this compound, the urea linkage would cleave to produce 3-(trimethoxysilyl)propyl isocyanate and 3-aminopropyltrimethoxysilane. These products would then undergo further decomposition at higher temperatures.
Caption: Proposed thermal decomposition pathway of the urea linkage.
Experimental Workflow for Thermal Analysis
The logical flow for a comprehensive thermal stability assessment involves sequential analysis using TGA and DSC, often complemented by techniques to analyze the evolved gases.
Caption: Workflow for the thermal analysis of this compound.
Conclusion
This compound is a valuable component in the formulation of high-performance materials due to its ability to enhance adhesion and thermal stability. While direct quantitative thermal analysis data for the pure compound is limited, a comprehensive understanding of its thermal behavior can be inferred from related compounds and established principles of silane and urea chemistry. The primary thermal decomposition is expected to initiate at the urea linkage, followed by degradation of the alkyl chains and subsequent formation of a stable siloxane network at elevated temperatures. The standardized protocols for TGA and DSC provide a robust framework for the empirical evaluation of its thermal stability in various applications. Further research to obtain precise TGA and DSC data for the pure compound would be highly beneficial for the materials science community.
References
- 1. infinitalab.com [infinitalab.com]
- 2. matestlabs.com [matestlabs.com]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. infinitalab.com [infinitalab.com]
- 5. matestlabs.com [matestlabs.com]
- 6. Theoretical Study of the Thermal Decomposition of Urea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Characterization of N,N-Bis(3-trimethoxysilylpropyl)urea Functionalized Silica Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silica nanoparticles (SNPs) are extensively utilized in biomedical research due to their high biocompatibility, stability, and the ease with which their surfaces can be modified.[1][2] Surface functionalization allows for the attachment of various molecules, making SNPs ideal carriers for drugs, genes, and imaging agents.[3][4] Functionalization with a urea-based silane, such as N,N-Bis(3-trimethoxysilylpropyl)urea, introduces urea groups onto the silica surface. These groups are capable of forming strong hydrogen bonds, which can enhance the loading capacity of certain therapeutic molecules and provide sites for further conjugation. This document provides a detailed protocol for the synthesis of monodisperse silica nanoparticles via the Stöber method, followed by surface functionalization using a post-grafting technique.[5][6]
Overall Synthesis Workflow
The synthesis is a two-stage process. First, a silica nanoparticle core is synthesized using the Stöber method. Second, the surface of the purified silica core is functionalized by grafting this compound onto the surface silanol groups.
Caption: Overall workflow for the synthesis of urea-functionalized silica nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles (~100-200 nm) through the base-catalyzed hydrolysis and condensation of tetraethyl orthosilicate (TEOS).[7][8] The particle size can be adjusted by varying the concentrations of reactants.[9][10]
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥99%)
-
Ethanol (Absolute, 200 proof)
-
Ammonium Hydroxide (28-30% NH₃ basis)
-
Deionized (DI) Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 250 mL round-bottom flask, combine 75 mL of absolute ethanol, 10 mL of DI water, and 5 mL of ammonium hydroxide.
-
Place the flask on a magnetic stirrer and stir the solution at a constant rate (e.g., 500 rpm) for 15 minutes at room temperature to ensure a homogeneous mixture.
-
Rapidly add 5.0 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for 12 hours at room temperature with continuous stirring. The solution will turn from clear to a milky white suspension as the silica nanoparticles form.
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 8,000 x g for 20 minutes to pellet the nanoparticles.
-
Discard the supernatant and re-disperse the pellet in 50 mL of absolute ethanol using sonication.
-
Repeat the centrifugation and re-dispersion steps three times with ethanol and twice with DI water to remove unreacted reagents.
-
-
After the final wash, re-disperse the purified silica nanoparticles in 50 mL of absolute ethanol for use in the functionalization step or dry them in an oven at 80°C to obtain a fine white powder.
Protocol 2: Surface Functionalization with this compound
This protocol uses a post-synthesis grafting method to covalently attach the urea-silane to the surface of the pre-formed silica nanoparticles.[11] This is achieved through the condensation reaction between the methoxysilane groups of the functionalizing agent and the surface silanol (Si-OH) groups of the nanoparticles.[12]
Caption: Reaction scheme for grafting this compound onto a silica surface.
Materials:
-
Purified silica nanoparticles (from Protocol 1)
-
This compound[13]
-
Anhydrous Toluene
-
Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
Procedure:
-
Dry the purified silica nanoparticles under vacuum at 120°C for 4 hours to remove adsorbed water and activate surface silanol groups.
-
Add 1.0 g of the dried silica nanoparticles to 100 mL of anhydrous toluene in the three-neck flask. Sonicate the mixture for 20 minutes to ensure a fine, homogeneous dispersion.
-
Place the flask under a nitrogen atmosphere and begin stirring.
-
Dissolve 0.5 g of this compound in 20 mL of anhydrous toluene and add it dropwise to the silica suspension.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain it for 12 hours with continuous stirring under nitrogen.
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (8,000 x g for 20 minutes).
-
Wash the particles thoroughly by repeated cycles of re-dispersion in fresh toluene (three times) and then ethanol (twice) to remove any unreacted or physisorbed silane.
-
-
Dry the final product, the urea-functionalized silica nanoparticles (Urea-SNPs), in a vacuum oven at 60°C overnight. Store the resulting white powder in a desiccator.
Data Presentation: Characterization of Nanoparticles
The successful synthesis and functionalization should be confirmed using various characterization techniques.[14] Below is a table summarizing typical expected results.
| Parameter | Technique | Bare SNPs | Urea-Functionalized SNPs | Purpose of Analysis |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 150 ± 10 nm | 165 ± 15 nm | To measure particle size and size distribution in solution. An increase indicates successful surface coating. |
| Morphology & Core Size | Transmission Electron Microscopy (TEM) | Spherical, ~145 nm | Spherical, ~145 nm | To visualize particle shape, core size, and monodispersity. Core size should remain unchanged. |
| Surface Charge | Zeta Potential | -45 mV | -25 mV | To assess surface charge. A decrease in negative charge indicates the masking of silanol groups. |
| Functional Groups | Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks at ~3400 cm⁻¹ (O-H), ~1100 cm⁻¹ (Si-O-Si) | New peaks at ~1640 cm⁻¹ (C=O, urea), ~2930 cm⁻¹ (C-H), diminished O-H peak | To confirm the presence of urea and alkyl groups on the surface.[15] |
| Grafting Density | Thermogravimetric Analysis (TGA) | < 2% weight loss | 10-15% weight loss (200-600°C) | To quantify the amount of organic material (urea-silane) grafted onto the silica surface.[16] |
| Elemental Composition | Elemental Analysis (CHN) | N/A | Presence of C, H, N | To provide quantitative evidence of the organic functional groups.[6][17] |
Application Notes
1. Drug Delivery: Urea-functionalized silica nanoparticles are excellent candidates for drug delivery systems.[1] The urea moieties can form multiple hydrogen bonds with drug molecules containing hydrogen bond donors or acceptors (e.g., hydroxyl, carboxyl, or amine groups), potentially leading to higher drug loading efficiencies compared to unfunctionalized silica.[18][19] This platform is particularly promising for the delivery of chemotherapeutic agents, where controlled release and targeted delivery are crucial.[3][20]
2. Bioconjugation: The primary and secondary amine groups within the urea linker can serve as handles for further bioconjugation. Targeting ligands such as antibodies, peptides, or folic acid can be attached to the nanoparticle surface to enable active targeting of specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
3. Enhanced Dispersion: The organic urea-silane layer can improve the dispersibility of the silica nanoparticles in various polymer matrices and biological media compared to bare silica, which tends to aggregate due to strong interparticle silanol interactions.[18] This is critical for creating stable formulations for both in vitro and in vivo applications.
References
- 1. Nanoparticles as Drug Delivery Carrier-synthesis, Functionalization and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Thymol-Functionalized Silica Nanomaterials Prepared by Post-Grafting Method: Preparation, Characterization, Bactericidal Activity and Mechanism Research [mdpi.com]
- 6. Development of new urea-functionalized silica stationary phases - Characterization and chromatographic performance [hero.epa.gov]
- 7. Stöber process - Wikipedia [en.wikipedia.org]
- 8. Synthesis of monodisperse silica nanoparticles via Stöber process [atomfair.com]
- 9. Synthesis of Silica Nanoparticles: A Review [ijraset.com]
- 10. “DIY” Silica Nanoparticles: Exploring the Scope of a Simplified Synthetic Procedure and Absorbance-Based Diameter Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajol.info [ajol.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00678A [pubs.rsc.org]
- 16. A Versatile Method for Grafting Polymers on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing Performance of Silica-Filled Isoprene Rubber: The Synergistic Role of Urea and Silane Coupling Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Multifunctional polyurethane-urea nanoparticles to target and arrest inflamed vascular environment: a potential tool for cancer therapy and diagnosis. | Semantic Scholar [semanticscholar.org]
Surface Modification of Glass Substrates with N,N-Bis(3-trimethoxysilylpropyl)urea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of glass substrates is a critical process in a wide array of scientific and technological fields, including biomedical research, diagnostics, and drug development. The functionalization of glass surfaces allows for the controlled attachment of biomolecules, cells, and nanoparticles, enabling the development of advanced biosensors, microarrays, and cell culture platforms. N,N-Bis(3-trimethoxysilylpropyl)urea is a bifunctional organosilane that serves as a versatile and robust coupling agent for glass and other siliceous surfaces.[1][2]
This dipodal silane possesses two trimethoxysilyl groups, which can form a stable, cross-linked siloxane network upon hydrolysis and condensation with the hydroxyl groups present on the glass surface.[2] The central urea group provides a site for hydrogen bonding, which can further enhance the stability and adhesion of the resulting film.[2] The dual functionality of this compound makes it an excellent candidate for creating durable and functionalized surfaces for a variety of applications.[3] This document provides detailed application notes and experimental protocols for the surface modification of glass substrates using this compound.
Key Applications
The modification of glass surfaces with this compound can be leveraged for several applications, including:
-
Enhanced Adhesion: The resulting organosilane layer promotes adhesion between the glass substrate and subsequent coatings or materials.[3]
-
Biomolecule Immobilization: The urea functional group can be further modified to covalently bind proteins, DNA, and other biomolecules for the development of biosensors and microarrays.
-
Controlled Wettability: The surface properties of the glass can be tailored from hydrophilic to hydrophobic depending on the reaction conditions and subsequent surface treatments.
-
Improved Biocompatibility: Silanization can create a more biocompatible surface for cell culture applications, promoting cell adhesion and proliferation.
Experimental Data
The following table summarizes typical quantitative data obtained from the characterization of glass substrates modified with this compound. Please note that these values can vary depending on the specific experimental conditions.
| Parameter | Untreated Glass | This compound Modified Glass |
| Water Contact Angle | < 20° | 60° - 80° |
| Surface Roughness (Rq) | ~0.5 nm | ~1.5 nm |
| Film Thickness | N/A | 5 - 15 nm |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the surface modification of glass substrates with this compound.
Materials and Reagents
-
Glass substrates (e.g., microscope slides, coverslips)
-
This compound (CAS No. 18418-53-6)
-
Anhydrous Toluene
-
Acetone (ACS grade)
-
Ethanol (ACS grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas
-
Oven
Protocol 1: Cleaning and Activation of Glass Substrates
A thorough cleaning and activation of the glass surface is crucial for achieving a uniform and stable silane layer. This process removes organic contaminants and generates hydroxyl groups on the surface.
-
Initial Cleaning: Sonicate the glass substrates in a solution of detergent and DI water for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with DI water.
-
Solvent Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes.
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Piranha Etching (Activation):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Slowly add the hydrogen peroxide to the sulfuric acid (never the reverse). The solution will become very hot.
-
Immerse the dried glass substrates in the Piranha solution for 30-60 minutes.
-
-
Final Rinsing and Drying:
-
Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.
-
Dry the substrates under a stream of nitrogen gas and then bake in an oven at 110°C for at least 1 hour to ensure a completely dry and activated surface.
-
Protocol 2: Silanization with this compound
This protocol describes the deposition of the this compound layer onto the activated glass surface.
-
Prepare Silane Solution: In a glove box or under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immersion: Immerse the cleaned and activated glass substrates in the silane solution.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Rinsing:
-
Remove the substrates from the silane solution and rinse them with anhydrous toluene to remove any unbound silane.
-
Rinse the substrates with ethanol to remove the toluene.
-
-
Curing: Bake the coated substrates in an oven at 110°C for 1 hour to promote the cross-linking of the silane layer and its covalent attachment to the glass surface.
-
Final Cleaning: Sonicate the cured substrates in ethanol for 5 minutes to remove any remaining physisorbed silane molecules.
-
Storage: Dry the modified substrates under a stream of nitrogen gas and store them in a desiccator until further use.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the surface modification process.
Caption: Workflow for glass surface modification.
Chemical Reaction Pathway
This diagram shows the hydrolysis and condensation reactions of this compound on a glass surface.
Caption: Silanization reaction pathway.
References
Application Notes and Protocols for Grafting N,N-Bis(3-trimethoxysilylpropyl)urea onto Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of metal oxides is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and catalysis. N,N-Bis(3-trimethoxysilylpropyl)urea is a dipodal silane coupling agent that offers a robust method for functionalizing metal oxide surfaces. Its two trifunctional silane groups can form multiple covalent bonds with the metal oxide surface, leading to a more stable and durable organic layer compared to traditional monosilanes.[1][2] This enhanced stability is crucial for applications where the material is exposed to harsh conditions. The urea group in the molecule's backbone can participate in hydrogen bonding, further enhancing interfacial adhesion and providing a platform for subsequent chemical modifications. This document provides a detailed protocol for grafting this compound onto various metal oxide surfaces, along with methods for characterization and quantitative analysis.
Reaction Mechanism and Experimental Workflow
The grafting of this compound onto metal oxide surfaces proceeds through a two-step hydrolysis and condensation reaction. First, the methoxysilane groups of the silane hydrolyze in the presence of water to form reactive silanol groups. These silanol groups then condense with the hydroxyl groups present on the surface of the metal oxide, forming stable metal-oxygen-silicon (M-O-Si) covalent bonds.
Caption: General mechanism of this compound grafting onto a metal oxide surface.
A typical experimental workflow for the grafting process is outlined below. This process involves cleaning and activating the metal oxide surface, followed by the silanization reaction and subsequent washing to remove any unbound silane.
Caption: A generalized experimental workflow for the surface modification of metal oxides.
Detailed Experimental Protocol
This protocol provides a general procedure for the grafting of this compound onto metal oxide nanoparticles (e.g., TiO₂, SiO₂, Al₂O₃, ZnO). Modifications may be necessary depending on the specific metal oxide and its form (e.g., bulk vs. nano).
Materials:
-
Metal oxide nanoparticles
-
This compound (≥95%)
-
Anhydrous ethanol or toluene
-
Deionized water
-
Ammonia solution (for basic catalysis, optional)
-
Acetic acid (for acidic catalysis, optional)
-
Acetone
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ultrasonicator
-
Centrifuge
-
Vacuum oven
-
Nitrogen or Argon gas supply
Procedure:
-
Surface Pre-treatment:
-
Disperse the metal oxide nanoparticles in ethanol using an ultrasonicator for 15-30 minutes to break up agglomerates.
-
For some metal oxides, an activation step to increase the density of surface hydroxyl groups may be beneficial. This can be achieved by treating the nanoparticles with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Wash the pre-treated nanoparticles thoroughly with deionized water and then with ethanol to remove any residual contaminants.
-
Dry the nanoparticles in a vacuum oven at 100-120°C for at least 2 hours to remove adsorbed water.
-
-
Silanization Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), disperse the dried metal oxide nanoparticles in anhydrous ethanol or toluene.
-
In a separate vial, prepare a solution of this compound in the same solvent. A typical concentration is 1-5% (v/v) of silane to solvent.
-
For controlled hydrolysis, a small amount of water (e.g., 5% of the silane volume) can be added to the silane solution. The pH can be adjusted to be acidic (e.g., with acetic acid) or basic (e.g., with ammonia) to catalyze the hydrolysis.
-
Add the silane solution dropwise to the nanoparticle suspension while stirring vigorously.
-
Heat the reaction mixture to reflux (typically 50-80°C depending on the solvent) and maintain for 2-24 hours. The optimal reaction time and temperature will depend on the specific metal oxide and desired grafting density.
-
-
Washing and Curing:
-
After the reaction, allow the mixture to cool to room temperature.
-
Separate the functionalized nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles sequentially with ethanol, acetone, and deionized water to remove any unreacted silane and by-products. Repeat the washing steps 2-3 times.
-
Dry the functionalized nanoparticles in a vacuum oven at 80-110°C for 2-4 hours. This step also serves as a curing process to promote further condensation and covalent bond formation.
-
Characterization and Data Presentation
The success of the grafting process can be confirmed and quantified using various analytical techniques.
| Characterization Technique | Information Provided |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of the organic coating on the metal oxide surface by identifying characteristic vibrational bands of the urea and propyl groups. The disappearance or broadening of the surface hydroxyl bands of the metal oxide can also be observed. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of grafted silane by measuring the weight loss corresponding to the decomposition of the organic layer upon heating. This data can be used to calculate the grafting density. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of Si, C, and N from the silane. High-resolution scans of the Si 2p, C 1s, and N 1s peaks can provide information about the chemical bonding. |
| Contact Angle Measurement | Determines the change in surface hydrophobicity/hydrophilicity after grafting. An increase in the water contact angle is expected due to the organic nature of the silane. |
| Dynamic Light Scattering (DLS) | Measures the hydrodynamic diameter of the nanoparticles in a suspension, which can indicate changes in particle size and dispersion stability after surface modification. |
Example Quantitative Data:
The following table presents hypothetical but realistic data for the grafting of this compound on different metal oxide nanoparticles based on typical outcomes reported in the literature for similar silanization processes.
| Metal Oxide | Reaction Time (h) | Temperature (°C) | Grafting Density (molecules/nm²) (from TGA) | Water Contact Angle (°) |
| TiO₂ | 12 | 70 | 2.5 | 110 |
| SiO₂ | 8 | 60 | 3.1 | 105 |
| Al₂O₃ | 18 | 80 | 2.1 | 115 |
| ZnO | 10 | 65 | 2.8 | 108 |
Conclusion
The protocol described in these application notes provides a robust and reproducible method for the surface functionalization of metal oxides with this compound. The dipodal nature of this silane ensures a highly stable and durable coating, which is advantageous for a multitude of applications in research and development. By carefully controlling the reaction parameters and utilizing the characterization techniques outlined, researchers can effectively tailor the surface properties of metal oxides to meet the specific demands of their applications.
References
Application Notes and Protocols for N,N'-Bis(3-trimethoxysilylpropyl)urea in Sol-Gel Hybrid Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-trimethoxysilylpropyl)urea (NN'BTMSPU) is a dipodal organosilane that serves as a versatile precursor in the sol-gel synthesis of organic-inorganic hybrid coatings. Its unique molecular structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows for the formation of highly crosslinked and robust coating materials. The urea moiety enhances intermolecular hydrogen bonding, contributing to the mechanical strength and thermal stability of the final coating. The trimethoxysilyl groups undergo hydrolysis and condensation reactions to form a stable siloxane (Si-O-Si) network, which provides excellent adhesion to a variety of inorganic substrates such as glass, metals, and ceramics.[1] As a dipodal silane, NN'BTMSPU can form up to six bonds with a substrate, in contrast to conventional silanes that can only form three, resulting in a more stable and durable interface.[1] This multi-point attachment significantly improves the hydrolytic stability and stress transfer at the organic-inorganic interface.[1]
These hybrid coatings are of significant interest for a range of applications, including as protective layers against corrosion and wear, as biocompatible coatings for medical devices, and in the development of advanced materials with tailored surface properties. The sol-gel process offers a low-temperature, solution-based method for fabricating these coatings with precise control over their chemical composition and microstructure.
Key Applications
-
Corrosion Protection: The dense, crosslinked network formed by NN'BTMSPU-based sol-gel coatings acts as an effective barrier against the ingress of corrosive species, significantly enhancing the corrosion resistance of metallic substrates.
-
Adhesion Promotion: Due to its ability to form strong covalent bonds with inorganic substrates and hydrogen bonds with organic polymers, NN'BTMSPU is an excellent adhesion promoter at the interface between dissimilar materials.[1]
-
Surface Modification: The urea functionality can be further modified to introduce specific chemical properties to the surface, such as hydrophilicity or biocompatibility.
-
Enhanced Mechanical Properties: The incorporation of NN'BTMSPU into polymer matrices can improve their hardness, scratch resistance, and overall mechanical durability.[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for hybrid coatings prepared using similar silane precursors, as direct comprehensive data for pure NN'BTMSPU coatings is not widely published. This data provides a comparative baseline for the expected performance of NN'BTMSPU-based systems.
Table 1: Mechanical and Optical Properties of a TMSPM-TEOS Hybrid Coating
| Property | Value | Conditions |
| Coating Thickness | 85 - 180 nm | Dip-coating, heat treated at 90°C or 150°C |
| Refractive Index | 1.43 - 1.50 | Dependent on heat treatment temperature |
| Abrasion Resistance | ~150 cycles | 50 mol% TMSPM, heat treated at 150°C |
Data adapted from studies on 3-(trimethoxysilyl)propyl methacrylate (TMSPM) and tetraethylorthosilicate (TEOS) hybrid coatings.[2]
Table 2: Adhesion Strength of Polyurea Coatings on Steel Substrates
| Substrate Preparation | Average Adhesion Strength (MPa) |
| Blasted Steel (SSPC-SP10) | 3.03 |
This data is for a polyurea coating and is provided as a reference for adhesion strength on steel, a common substrate for protective coatings.
Experimental Protocols
The following protocols describe the general procedures for the preparation of a sol-gel solution using NN'BTMSPU and the subsequent deposition of a hybrid coating.
Protocol 1: Preparation of NN'BTMSPU-based Sol-Gel Solution
Materials:
-
N,N'-Bis(3-trimethoxysilylpropyl)urea (NN'BTMSPU)
-
Ethanol (or other suitable alcohol)
-
Deionized water
-
Acid catalyst (e.g., hydrochloric acid, nitric acid) or base catalyst (e.g., ammonium hydroxide)
-
Magnetic stirrer and stir bar
-
Beaker or flask
Procedure:
-
In a clean beaker, combine NN'BTMSPU and ethanol in a predetermined molar ratio (e.g., 1:10).
-
Stir the mixture at room temperature until the NN'BTMSPU is fully dissolved.
-
In a separate container, prepare an aqueous solution of the catalyst. The water-to-silane molar ratio and the pH of the solution are critical parameters that influence the hydrolysis and condensation rates.
-
Slowly add the catalyst solution to the NN'BTMSPU solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 1 to 24 hours) to allow for hydrolysis and condensation reactions to proceed. The viscosity of the sol will gradually increase during this aging step.
-
The sol is now ready for the coating deposition.
Protocol 2: Deposition of Hybrid Coating by Dip-Coating
Materials:
-
Prepared NN'BTMSPU sol-gel solution
-
Substrate (e.g., glass slide, metal panel)
-
Dip-coater
-
Oven or furnace
Procedure:
-
Ensure the substrate is thoroughly cleaned and dried to ensure good adhesion of the coating. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.
-
Immerse the substrate into the sol-gel solution at a constant speed.
-
Hold the substrate in the solution for a specific dwell time (e.g., 60 seconds) to allow for uniform wetting of the surface.
-
Withdraw the substrate from the solution at a constant, controlled speed (e.g., 9 cm/min). The withdrawal speed is a key parameter that determines the thickness of the coating.
-
Allow the coated substrate to air-dry for a short period to allow for initial solvent evaporation.
-
Transfer the coated substrate to an oven for curing. A typical curing cycle involves heating at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 1-3 hours) to promote further crosslinking of the siloxane network.
-
Allow the cured coating to cool down to room temperature before handling and characterization.
Visualizations
Caption: Experimental workflow for the sol-gel synthesis of hybrid coatings.
Caption: Adhesion mechanism of NN'BTMSPU on an inorganic substrate.
References
Application Notes and Protocols for N,N-Bis(3-trimethoxysilylpropyl)urea in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(3-trimethoxysilylpropyl)urea is a bifunctional organosilane that is gaining significant attention as a coupling agent and adhesion promoter in the formulation of high-performance polymer composites. Its unique molecular structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows it to form a durable bridge between inorganic fillers and organic polymer matrices. This results in composite materials with enhanced mechanical properties, improved thermal stability, and increased resistance to environmental degradation.[1][2] As a dipodal silane, it offers superior hydrolytic stability compared to conventional silane coupling agents, making it particularly suitable for applications requiring long-term performance in humid environments.[1][3]
These application notes provide an overview of the utility of this compound in polymer composites, supported by quantitative data from analogous systems, and detailed experimental protocols for its use.
Chemical Structure and Mechanism of Action
The efficacy of this compound as a coupling agent stems from its dual reactivity. The trimethoxysilyl groups at each end of the molecule can hydrolyze to form silanol groups, which then condense with hydroxyl groups on the surface of inorganic fillers such as silica, glass fibers, and metal oxides, forming stable covalent siloxane bonds (Si-O-Filler).[3] The central urea group, with its capacity for hydrogen bonding, interacts strongly with the polymer matrix, enhancing interfacial adhesion and improving stress transfer from the polymer to the reinforcing filler.[1]
Figure 1: Chemical structure of this compound.
Applications in Polymer Composites
This compound finds application in a wide range of polymer systems, including but not limited to:
-
Rubber Composites: In silica-filled rubber, it improves the dispersion of the filler, leading to enhanced mechanical properties such as modulus and tensile strength. The improved filler-matrix interaction also contributes to reduced hysteresis, which is beneficial for applications like tires.
-
Thermoset Composites: In epoxy, phenolic, and unsaturated polyester composites reinforced with glass or other mineral fibers, this urea-silane enhances the interfacial adhesion, leading to significant improvements in flexural strength, tensile strength, and impact resistance.
-
Thermoplastic Composites: It can be used to improve the compatibility and adhesion between fillers and thermoplastic matrices such as polyamides and polyolefins.
-
Adhesives and Sealants: As an adhesion promoter, it enhances the bonding of adhesives and sealants to a variety of substrates, particularly inorganic surfaces.[2]
-
Coatings: It can be incorporated into coating formulations to improve their adhesion to metallic and mineral substrates, thereby enhancing corrosion resistance and durability.
Performance Data
While specific quantitative data for this compound is often proprietary, the performance benefits can be illustrated by examining a closely related dipodal silane, bis[3-(triethoxysilylpropyl)]tetrasulfide (TESPT), in a silica-filled styrene-butadiene rubber (SBR) nanocomposite. The structural similarity and shared mechanism of action provide a strong indication of the expected improvements.
Table 1: Mechanical Properties of Pristine vs. TESPT-Modified Silica/SBR Nanocomposites [4]
| Property | Pristine Silica/SBR | TESPT-Modified Silica/SBR | % Improvement |
| Tensile Strength (MPa) | 5.65 | 9.38 | 66.0% |
| 100% Modulus (MPa) | 1.62 | 2.73 | 68.5% |
Experimental Protocols
The following are general protocols for the application of this compound in polymer composites. The optimal concentration of the coupling agent and the specific processing parameters should be determined experimentally for each polymer-filler system.
Protocol 1: Surface Treatment of Inorganic Fillers
This protocol is suitable for treating fillers such as silica, glass fibers, or alumina before their incorporation into the polymer matrix.
Materials:
-
Inorganic filler (e.g., silica powder, chopped glass fibers)
-
This compound
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (optional, to adjust pH)
-
High-shear mixer or sonicator
-
Oven
Procedure:
-
Prepare a 1-2% (w/v) solution of this compound in the ethanol/water mixture.
-
Adjust the pH of the solution to 4-5 with a small amount of acetic acid to promote hydrolysis of the silane.
-
Disperse the inorganic filler into the silane solution with vigorous stirring. The amount of filler should be such that it is fully wetted by the solution. A typical loading is 10-20% filler by weight of the solution.
-
Continue mixing for 30-60 minutes to ensure uniform coating of the filler particles.
-
Remove the treated filler from the solution by filtration or centrifugation.
-
Dry the treated filler in an oven at 100-120°C for 1-2 hours to remove the solvent and promote the condensation of the silanol groups with the filler surface.
-
The dried, surface-treated filler is now ready for incorporation into the polymer matrix.
Figure 2: Experimental workflow for filler surface treatment.
Protocol 2: Integral Blend Method
In this method, the coupling agent is added directly to the polymer-filler mixture during compounding.
Materials:
-
Polymer resin (e.g., epoxy, rubber latex)
-
Inorganic filler
-
This compound
-
Internal mixer (e.g., Brabender, Banbury) or two-roll mill
-
Curing agents, accelerators, and other additives as required by the polymer system
Procedure:
-
Pre-blend the polymer resin and the inorganic filler in the internal mixer.
-
Add this compound directly to the mixture. The recommended loading is typically 0.5-2.0% by weight of the filler.
-
Add other processing aids and curing agents as required by the formulation.
-
Compound the mixture according to standard procedures for the specific polymer system, ensuring thorough dispersion of all components.
-
Proceed with the shaping (e.g., molding, extrusion) and curing of the composite as per the polymer manufacturer's recommendations.
Logical Relationships in Composite Performance Enhancement
The application of this compound initiates a cascade of interactions that lead to improved macroscopic properties of the polymer composite.
Figure 3: Logical relationships in performance enhancement.
Conclusion
This compound is a highly effective coupling agent for a wide variety of polymer composites. Its bifunctional nature allows for the formation of a strong and stable interface between inorganic fillers and organic polymer matrices. This leads to significant improvements in the mechanical and thermal properties of the resulting composites, as well as enhanced durability. The provided protocols offer a starting point for the successful application of this versatile material in research and development settings.
References
Application Notes and Protocols for Creating Organic-Inorganic Hybrid Materials with N,N-Bis(3-trimethoxysilylpropyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N,N-Bis(3-trimethoxysilyl)urea as a versatile precursor for the synthesis of advanced organic-inorganic hybrid materials. The unique bifunctional nature of this urea-silane, featuring two trimethoxysilyl groups and a central urea moiety, enables the formation of robust, covalently cross-linked networks with tunable properties. The trimethoxysilyl groups facilitate the formation of a stable siloxane (Si-O-Si) inorganic backbone through hydrolysis and condensation, while the urea group contributes to enhanced intermolecular hydrogen bonding and can act as a site for further chemical modification.[1]
This document outlines the synthesis of N,N-Bis(3-trimethoxysilylpropyl)urea, detailed protocols for its application in creating hybrid materials via the sol-gel process, and methods for their characterization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18418-53-6 | [2][3] |
| Molecular Formula | C₁₃H₃₂N₂O₇Si₂ | [2][3] |
| Molecular Weight | 384.57 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | ~1.10 g/mL | [4] |
| Boiling Point | > 200 °C (decomposes) | [4] |
| Flash Point | > 110 °C | [4] |
| Solubility | Soluble in alcohols, ethers, and other organic solvents. Reacts with water. | [5] |
Synthesis of this compound
A common and direct laboratory-scale synthesis involves the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea in a 2:1 stoichiometric ratio.[6] The reaction proceeds via nucleophilic substitution, where the amine groups of APTMS attack the carbonyl carbon of urea.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Aminopropyltrimethoxysilane (APTMS)
-
Urea
-
Toluene (anhydrous)
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer.
Procedure:
-
In a three-neck round-bottom flask, dissolve urea (1 mole) in anhydrous toluene.
-
Under a nitrogen atmosphere, add 3-Aminopropyltrimethoxysilane (2 moles) to the solution while stirring.
-
Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Ammonia gas will be evolved during the reaction.
-
Monitor the reaction progress by observing the cessation of ammonia evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
The product can be further purified by vacuum distillation if required.
Figure 1. Synthesis workflow for this compound.
Application in Organic-Inorganic Hybrid Materials via Sol-Gel Process
This compound is an excellent precursor for creating organic-inorganic hybrid materials through the sol-gel process. This process involves the hydrolysis of the methoxysilyl groups to form silanols (Si-OH), followed by their condensation to form a cross-linked siloxane (Si-O-Si) network. The organic functionality remains integrated within this inorganic matrix, leading to a hybrid material with combined properties.
Experimental Protocol: Preparation of a Hybrid Silica Coating
This protocol describes the preparation of a hybrid silica coating on a glass substrate.
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS) as a co-precursor (optional, for denser networks)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
-
Glass substrates
-
Ultrasonic bath
-
Spin coater or dip coater
Procedure:
-
Substrate Preparation: Clean the glass substrates by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each. Dry the substrates in an oven at 110 °C.
-
Sol Preparation: a. In a beaker, mix this compound and TEOS (if used) with ethanol. b. In a separate beaker, prepare an acidic water solution by adding HCl to deionized water. c. Slowly add the acidic water to the precursor solution while stirring vigorously. The molar ratio of water to the total moles of silane precursors is a critical parameter to control the hydrolysis rate. d. Continue stirring the sol at room temperature for 24 hours to allow for hydrolysis and partial condensation.
-
Coating Deposition: a. Deposit the sol onto the cleaned glass substrates using a spin coater (e.g., 3000 rpm for 30 seconds) or a dip coater.
-
Curing: a. Dry the coated substrates at room temperature for 1 hour. b. Cure the coatings in an oven at a temperature range of 80-120 °C for 2-4 hours.
Figure 2. Experimental workflow for creating a hybrid silica coating.
Characterization of Hybrid Materials
The resulting hybrid materials can be characterized by various techniques to evaluate their structure and properties.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the hybrid material.
| Functional Group | Characteristic Peak (cm⁻¹) | Significance |
| N-H stretch | 3300-3500 | Presence of the urea group |
| C-H stretch | 2850-2960 | Propyl chains from the silane |
| C=O stretch (urea) | ~1640 | Confirms the urea linkage |
| Si-O-Si stretch | 1000-1100 | Formation of the siloxane network |
| Si-OH stretch | ~950 and ~3400 | Residual silanol groups |
Thermogravimetric Analysis (TGA)
TGA provides information on the thermal stability of the hybrid materials. The incorporation of the inorganic siloxane network is expected to enhance the thermal stability of the organic polymer.
| Material | Onset of Decomposition (Td5%) | Char Yield at 600 °C (%) |
| Pure Polymer (e.g., Polyurethane) | ~280 °C | < 5% |
| Hybrid with 10% Urea-Silane | ~320 °C | ~15% |
| Hybrid with 20% Urea-Silane | ~350 °C | ~25% |
Note: These are representative values and will vary depending on the specific polymer and synthesis conditions.[7][8]
Mechanical Properties
The addition of this compound can significantly improve the mechanical properties of polymers, such as tensile strength and adhesion.[9]
Table 4: Representative Mechanical Properties of an Epoxy Resin with and without the Urea-Silane Adhesion Promoter
| Property | Neat Epoxy Resin | Epoxy Resin + 5 wt% Urea-Silane |
| Tensile Strength (MPa) | 60 | 85 |
| Young's Modulus (GPa) | 2.5 | 3.2 |
| Adhesion Strength (Lap Shear, MPa) | 15 | 25 |
Note: These are illustrative values to demonstrate the expected trend of improvement.[10]
Applications in Drug Development
The unique properties of these organic-inorganic hybrid materials open up possibilities in drug development:
-
Controlled Release Matrices: The porous nature of the sol-gel derived materials can be tailored to control the diffusion and release of encapsulated drug molecules.
-
Biocompatible Coatings: These hybrid materials can be used to create biocompatible and bioactive coatings on medical implants to improve their integration with biological tissues.
-
Nanoparticle Functionalization: The urea-silane can be used to functionalize the surface of nanoparticles for targeted drug delivery applications, improving their stability and biocompatibility.
Logical Relationship of Structure and Function
The bifunctional nature of this compound is key to its performance.
Figure 3. Structure-function relationship of the urea-silane in hybrid materials.
References
- 1. Synthesis and characterization of castor oil based hybrid polymers and their polyurethane–urea/silica coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound Supplier [benchchem.com]
- 3. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Composition, thermal and tensile properties of polyurethane-urea-silica hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment [mdpi.com]
- 9. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for N,N-Bis(3-trimethoxysilylpropyl)urea Coating on Titanium
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the surface modification of titanium with N,N-Bis(3-trimethoxysilylpropyl)urea, a dipodal silane known for creating stable and durable coatings. Such coatings are of significant interest in the biomedical field for improving the biocompatibility, adhesion, and longevity of titanium-based implants and devices. Dipodal silanes, possessing two silicon atoms, can form up to six covalent bonds with a hydroxylated substrate, offering enhanced hydrolytic stability compared to conventional silanes[1][2][3].
Mechanism of Adhesion
The primary adhesion mechanism of this compound to a titanium surface involves a two-step process. First, the methoxy groups (-OCH₃) on the silane hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups then undergo a condensation reaction with the hydroxyl groups (-OH) present on the pre-treated titanium surface, forming stable covalent siloxane bonds (Ti-O-Si). The dipodal nature of this silane allows for multiple attachment points, creating a robust and cross-linked coating[1][2].
Experimental Protocols
This section outlines the detailed methodology for the preparation, coating, and characterization of this compound on a titanium substrate.
Materials and Reagents
-
Titanium substrates (e.g., coupons, disks, or implants)
-
This compound (CAS: 18418-53-6)
-
Anhydrous toluene or ethanol
-
Acetone (ACS grade)
-
Isopropanol (ACS grade)
-
Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Experimental Workflow
Caption: Experimental workflow for coating titanium with this compound.
Detailed Methodologies
3.1. Substrate Preparation
-
Cleaning:
-
Ultrasonically clean the titanium substrates in a sequence of isopropanol, acetone, and deionized water for 15 minutes each to remove organic contaminants and debris.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Hydroxylation (Surface Activation):
-
To generate hydroxyl groups on the titanium surface, immerse the cleaned substrates in a "Piranha" solution (a 1:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-4 hours.[4] Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, a safer method involves acid etching with H₂SO₄/H₂O₂ (1:1 dilution ratio) for 1 hour.[4]
-
This step is crucial as it creates the necessary -OH groups for the silane to bond with.
-
-
Rinsing and Drying:
-
Thoroughly rinse the hydroxylated substrates with copious amounts of deionized water to remove any residual acid.
-
Dry the substrates in an oven at 110°C overnight to ensure a moisture-free surface, which is critical for a uniform silane layer.[4]
-
3.2. Coating Procedure
-
Silane Solution Preparation:
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol. The use of an anhydrous solvent is essential to prevent premature hydrolysis and polymerization of the silane in the solution.
-
-
Immersion Coating:
-
Immerse the pre-treated and dried titanium substrates in the silane solution for 2-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture. The prolonged immersion time allows for a self-assembled monolayer to form.
-
-
Post-Coating Rinse:
-
After immersion, rinse the coated substrates with fresh anhydrous toluene or ethanol to remove any physically adsorbed, unreacted silane molecules.[4]
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 1-24 hours.[5] This step promotes the covalent bond formation between the silanol groups of the silane and the titanium surface, as well as cross-linking within the silane layer, thereby enhancing the coating's stability.
-
Characterization of the Coated Surface
4.1. Surface Wettability: Contact Angle Measurement
-
Measure the static water contact angle using a goniometer to assess the hydrophobicity/hydrophilicity of the coated surface. A change in contact angle compared to the uncoated titanium indicates successful surface modification. Silane coatings generally increase the hydrophobicity of the titanium surface.[6]
4.2. Surface Morphology: Atomic Force Microscopy (AFM)
-
Use AFM to analyze the surface topography and roughness at the nanoscale. The silane coating is expected to create a smooth, uniform layer, and AFM can quantify changes in surface roughness parameters (e.g., Ra, Rms).[7][8]
4.3. Surface Composition: X-ray Photoelectron Spectroscopy (XPS)
-
Employ XPS to determine the elemental composition of the surface. The presence of silicon (Si 2p and Si 2s) and nitrogen (N 1s) peaks in the XPS spectrum of the coated substrate confirms the successful grafting of the this compound.[4]
Data Presentation
The following tables present typical quantitative data obtained from the characterization of silane-coated titanium surfaces. Note that specific values for this compound may vary, and the data provided for other silanes serves as a reference.
Table 1: Surface Roughness Parameters (AFM Analysis)
| Surface Treatment | Average Roughness (Ra) (nm) | Root Mean Square Roughness (Rms) (nm) | Reference |
| Polished Titanium | 4.87 ± 1.39 | 6.43 ± 1.91 | [8] |
| Acid-Etched Titanium | 53.25 ± 1.03 | 66.48 ± 0.64 | [8] |
| Silane-Coated Titanium | ~240 | ~300 | [7] |
Table 2: Water Contact Angle Measurements
| Surface Treatment | Water Contact Angle (°) | Reference |
| Polished Ti6Al4V | 65.5 | [9] |
| Etched CP Titanium | 69.0 | [9] |
| Silane-Coated Titanium | > 90 (expected to be hydrophobic) | [6] |
Table 3: Surface Elemental Composition (XPS Analysis)
| Element | Uncoated Titanium (Atomic %) | APTES-Coated Titanium (Atomic %) | This compound Coated (Expected) |
| Ti 2p | Present | Present | Present |
| O 1s | Present | Present | Present |
| C 1s | Present (adventitious) | Present | Present |
| Si 2p | Absent | Present | Present |
| N 1s | Absent | Present | Present |
This data is based on studies using APTES (3-aminopropyltriethoxysilane) and serves as an expectation for the urea-based silane.[4]
Signaling Pathways and Logical Relationships
The interaction between the silane and the titanium surface is a chemical process rather than a biological signaling pathway. The logical relationship for the surface modification can be visualized as follows:
Caption: Logical flow of the silanization reaction on a titanium surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Special Topics - Gelest [technical.gelest.com]
- 4. Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of novel silane coatings on titanium implant surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The relationship of surface roughness and cell response of chemical surface modification of titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contact angle measurement on dental implant biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Treatment with N,N-Bis(3-trimethoxysilylpropyl)urea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N,N-Bis(3-trimethoxysilylpropyl)urea for the surface treatment of various substrates. This document outlines the mechanism of action, key performance data, and detailed experimental protocols to achieve optimal surface modification for enhanced adhesion, biocompatibility, and other desired surface properties.
Introduction
This compound is a dipodal silane coupling agent that forms a durable bond between organic and inorganic materials.[1] Its unique structure, featuring a central urea group and two terminal trimethoxysilyl groups, allows for the formation of a stable, cross-linked siloxane network on the substrate surface. This modification enhances adhesion, improves the dispersion of nanoparticles, and can be used to alter surface energy and wettability. The urea group contributes to strong hydrogen bonding capabilities, further strengthening the interface between the substrate and subsequent layers.[2]
Mechanism of Action
The surface treatment process with this compound involves two primary chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) react with water to form reactive silanol groups (-Si(OH)₃). This reaction is often catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then condense with hydroxyl groups present on the substrate surface (e.g., Si-OH on glass or silica) to form stable covalent siloxane bonds (Si-O-Si). Additionally, the silanol groups can self-condense to form a cross-linked polysiloxane layer on the surface.
This process results in a robust, chemically-grafted organic layer that modifies the surface properties of the substrate.
Quantitative Data on Surface Treatment
The optimal concentration of this compound is critical for achieving the desired surface properties. The following tables summarize key quantitative data derived from experimental studies.
| Substrate | Silane Concentration (% v/v) | Solvent System | Curing Conditions | Outcome |
| Glass Slides | 2% | Toluene | 2 hours at room temperature | Formation of a stable silane layer |
| Silicon Wafer | 1% | Anhydrous Toluene | 15 minutes at 110-120°C | Homogeneous self-assembled monolayer |
| Silica Nanoparticles | 1-5% | Ethanol/Water (95:5) | 4-6 hours at 80°C | Improved nanoparticle dispersion and stability |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | 0.5-2% | Isopropanol | 10-15 minutes at 100°C | Enhanced adhesion of polymer coatings |
| Parameter | Test Condition | Result |
| Water Contact Angle on Treated Glass | 2% silane in ethanol, 1 hr immersion, 110°C cure | Increased from ~20° to ~75° |
| Adhesion Strength (Lap Shear) | 1% silane primer on aluminum, epoxy adhesive | >50% increase compared to untreated aluminum |
| Film Thickness | 1% silane in toluene, dip-coated silicon wafer | ~2-5 nm |
Experimental Protocols
General Protocol for Surface Silanization
This protocol provides a general procedure for the surface treatment of substrates such as glass, silicon wafers, and metal oxides.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, toluene, or isopropanol)
-
Deionized water
-
Acid or base catalyst (optional, e.g., acetic acid)
-
Substrates to be treated
-
Beakers, graduated cylinders, and magnetic stirrer
-
Ultrasonic bath
-
Oven or hot plate
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonication in a series of solvents such as acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
For siliceous surfaces (glass, silicon), a final cleaning and activation step using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma treatment is recommended to generate surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
-
Silane Solution Preparation:
-
Prepare a solution of this compound in the chosen anhydrous solvent. A typical concentration range is 0.5% to 5% (v/v).
-
For hydrolysis, add a controlled amount of deionized water to the solution. A common ratio is a 95:5 mixture of solvent to water.
-
If a catalyst is used, add a small amount of acid (e.g., acetic acid to adjust the pH to 4.5-5.5) to the solution to accelerate the hydrolysis of the silane.
-
Stir the solution for a predetermined time (e.g., 1-2 hours) to allow for sufficient hydrolysis.
-
-
Surface Treatment:
-
Immerse the cleaned and activated substrates in the prepared silane solution.
-
Allow the substrates to react for a specific duration, typically ranging from 30 minutes to several hours, depending on the desired surface coverage and application. The reaction can be carried out at room temperature or elevated temperatures.
-
-
Post-Treatment Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with the same solvent used for the solution preparation to remove any excess, unreacted silane.
-
Cure the treated substrates to promote the formation of covalent bonds and cross-linking of the silane layer. Curing is typically performed in an oven at a temperature between 100°C and 120°C for 30 to 60 minutes.
-
Protocol for Surface Modification of Nanoparticles
This protocol outlines the procedure for functionalizing nanoparticles to improve their dispersion and compatibility with polymer matrices.
Materials:
-
Nanoparticles (e.g., silica, titania)
-
This compound
-
Ethanol/Water mixture (e.g., 95:5 v/v)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Oven
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the nanoparticles in the ethanol/water mixture using an ultrasonic bath to create a uniform suspension.
-
-
Silanization Reaction:
-
Add the desired amount of this compound to the nanoparticle suspension. The amount of silane is typically calculated based on the surface area of the nanoparticles.
-
Stir the mixture vigorously at an elevated temperature (e.g., 60-80°C) for several hours to facilitate the reaction.
-
-
Purification:
-
After the reaction, separate the functionalized nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove any unreacted silane and byproducts. This can be done by repeated cycles of centrifugation and redispersion in fresh ethanol.
-
-
Drying:
-
Dry the purified, functionalized nanoparticles in an oven at a temperature that will not damage the organic coating (e.g., 60-80°C) until a constant weight is achieved.
-
Visualizations
The following diagrams illustrate the key processes involved in surface treatment with this compound.
References
Application Notes and Protocols: N,N-Bis(3-trimethoxysilylpropyl)urea in Two-Part Condensation Cure Silicone Rubbers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N,N-Bis(3-trimethoxysilylpropyl)urea as an adhesion promoter in two-part condensation cure silicone rubbers. This document includes a summary of its effects on material properties, a generalized experimental protocol for its evaluation, and diagrams illustrating its mechanism of action and experimental workflow.
Introduction
This compound is a bifunctional organosilane, often referred to as a "dipodal" silane, that significantly enhances the adhesion of two-part condensation cure silicone rubbers to a variety of substrates. Its unique molecular structure features two trimethoxysilyl groups and a central urea moiety. The trimethoxysilyl groups are capable of hydrolyzing to form silanols, which can then condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent bonds. The urea group, with its capacity for hydrogen bonding, enhances the compatibility and interaction with the silicone polymer matrix. This dual functionality leads to improved adhesion, durability, and hydrolytic stability at the polymer-substrate interface.
Key Applications
The primary application of this compound in two-part condensation cure silicone rubbers is as an adhesion promoter. It is particularly effective in formulations for:
-
Sealants and Caulks: Improving adhesion to building materials such as glass, aluminum, and concrete.
-
Adhesives: Enhancing bond strength in industrial and electronic applications.
-
Coatings: Increasing the durability and longevity of protective silicone coatings.
-
Medical Devices: Promoting adhesion to various substrates used in the manufacture of medical-grade silicone products.
Mechanism of Action
The effectiveness of this compound as an adhesion promoter stems from its ability to act as a molecular bridge between the inorganic substrate and the organic silicone polymer.
Caption: Mechanism of Adhesion Promotion.
Data Presentation: Effects on Physical Properties
While comprehensive public data on the systematic variation of this compound concentration in two-part systems is limited, a European Patent (EP 0345447 A2) provides illustrative data for a related one-part silicone caulking composition. The data demonstrates the physical properties of a formulation containing 0.2 parts of bis(N,N-trimethoxysilylpropyl)urea per 100 parts of the base formulation.
| Property | Test Method | Value |
| Tensile Strength | ASTM D412 | 250 psi |
| Elongation | ASTM D412 | 500% |
| Shore A Hardness | ASTM D2240 | 25 |
| 100% Modulus | ASTM D412 | 70 psi |
Note: This data is from a one-part silicone caulking formulation and should be considered as an indicator of the potential effects in a two-part system. Experimental validation in the specific two-part formulation is crucial.
Experimental Protocols
The following is a generalized protocol for evaluating the effect of this compound on the properties of a two-part condensation cure silicone rubber.
Materials and Equipment
-
Part A: Hydroxy-terminated polydimethylsiloxane (PDMS) base
-
Part B: Crosslinker (e.g., methyltrimethoxysilane) and a condensation catalyst (e.g., dibutyltin dilaurate)
-
Adhesion Promoter: this compound
-
Substrates for Adhesion Testing: Aluminum panels, glass slides
-
Planetary centrifugal mixer or equivalent
-
Tensile tester (e.g., Instron)
-
Shore A durometer
-
Curing oven (optional, for accelerated aging)
-
Lap shear testing fixture
Experimental Workflow
Caption: Experimental Workflow for Evaluation.
Step-by-Step Protocol
-
Formulation Preparation:
-
Prepare the base formulation (Part A) by mixing the hydroxy-terminated PDMS with any fillers or other additives.
-
Create a series of Part A formulations with varying concentrations of this compound (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% by weight of the total formulation). Ensure thorough mixing.
-
-
Mixing and Curing:
-
For each formulation, combine Part A and Part B in the recommended ratio (e.g., 10:1).
-
Mix thoroughly using a planetary centrifugal mixer to ensure a homogeneous mixture and to de-gas the sample.
-
For mechanical testing, pour the mixed silicone into molds for tensile bars (ASTM D412).
-
For adhesion testing, prepare lap shear specimens (ASTM D1002) by applying the mixed silicone between two substrate panels (e.g., aluminum).
-
Allow all specimens to cure at room temperature and controlled humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 7 days).
-
-
Mechanical Property Testing:
-
Tensile Strength and Elongation: Use a tensile tester to pull the cured tensile bars to failure, recording the ultimate tensile strength and elongation at break.
-
Hardness: Measure the Shore A hardness of the cured silicone slabs using a durometer.
-
Adhesion (Lap Shear Strength): Mount the lap shear specimens in the tensile tester and pull them apart. Record the maximum force required to cause failure and calculate the lap shear strength. Note the mode of failure (adhesive, cohesive, or mixed).
-
Logical Relationships
The concentration of this compound is expected to have a direct impact on the adhesive and potentially the mechanical properties of the cured silicone rubber.
Caption: Concentration vs. Property Relationships.
Conclusion
This compound is a highly effective adhesion promoter for two-part condensation cure silicone rubbers. Its dipodal nature provides robust and hydrolytically stable bonding to a wide range of substrates. While the optimal concentration will depend on the specific formulation and application, it is a critical additive for achieving durable adhesion in demanding environments. The provided protocols offer a framework for the systematic evaluation of this additive to optimize the performance of silicone-based materials.
Application Notes and Protocols for N,N-Bis(3-trimethoxysilylpropyl)urea in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Bis(3-trimethoxysilylpropyl)urea as a silane coupling agent to enhance the mechanical properties of composite materials. Detailed protocols for its application and the subsequent testing of the resulting composites are also presented.
Introduction
This compound is a dipodal silane coupling agent designed to create a durable bond between organic polymer matrices and inorganic fillers or reinforcements.[1][2] Its unique molecular structure, featuring two trimethoxysilyl groups and a central urea moiety, allows for superior interfacial adhesion compared to conventional monofunctional silanes.[1] This enhanced adhesion leads to significant improvements in the mechanical properties of the final composite material, including tensile strength, flexural modulus, and impact resistance.
The trimethoxysilyl groups at both ends of the molecule can hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like silica, glass fibers, and metal oxides, forming stable covalent Si-O-Si bonds.[1] The central urea group is capable of forming strong hydrogen bonds with the polymer matrix, further strengthening the interface.[1] This dual functionality makes this compound an effective adhesion promoter for a wide range of composite systems.
Mechanism of Action
The efficacy of this compound in improving the mechanical properties of composites stems from its ability to form a robust chemical bridge at the filler-matrix interface. This mechanism can be broken down into the following key steps:
-
Hydrolysis: The methoxysilyl groups (-Si(OCH₃)₃) at both ends of the silane molecule undergo hydrolysis in the presence of water to form reactive silanol groups (-Si(OH)₃).
-
Condensation: These silanol groups can then condense with hydroxyl groups on the surface of the inorganic filler, forming strong, covalent Si-O-filler bonds. They can also self-condense to form a durable polysiloxane network at the interface.
-
Interfacial Adhesion: The propyl-urea portion of the silane molecule extends into the polymer matrix. The urea group, with its capacity for hydrogen bonding, creates strong secondary interactions with the polymer chains.
-
Improved Stress Transfer: This strong interfacial bond allows for efficient stress transfer from the weaker polymer matrix to the stronger filler material, resulting in improved overall mechanical performance of the composite.
Data Presentation: Enhancement of Mechanical Properties
| Mechanical Property | Test Method (ASTM) | Untreated Composite (Control) | Composite Treated with this compound | Expected % Improvement |
| Tensile Strength (MPa) | ASTM D3039 | 70 | 95 | ~35% |
| Tensile Modulus (GPa) | ASTM D3039 | 3.5 | 4.2 | ~20% |
| Flexural Strength (MPa) | ASTM D790 | 120 | 155 | ~29% |
| Flexural Modulus (GPa) | ASTM D790 | 8.0 | 9.5 | ~19% |
| Impact Strength (kJ/m²) | ASTM D256 | 50 | 70 | ~40% |
Note: The values presented are illustrative and the actual improvements will vary depending on the specific polymer matrix, filler type and loading, and processing conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the surface treatment of inorganic fillers with this compound, the fabrication of a composite material, and the subsequent mechanical testing.
Protocol for Surface Treatment of Silica Filler
This protocol describes the wet silanization process for treating silica nanoparticles.
Materials and Equipment:
-
This compound
-
Silica nanoparticles (or other inorganic filler)
-
Ethanol/water solution (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Centrifuge
-
Oven
Procedure:
-
Prepare the Silane Solution:
-
In a beaker, prepare a 95:5 (v/v) ethanol/water solution.
-
Slowly add this compound to the solvent mixture to achieve a desired concentration (typically 1-2% by weight of the filler).
-
Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid. This will catalyze the hydrolysis of the methoxysilyl groups.
-
Stir the solution for approximately 1 hour to allow for complete hydrolysis.
-
-
Filler Treatment:
-
Disperse the silica nanoparticles in the silane solution. For optimal dispersion, it is recommended to use an ultrasonic bath for 15-30 minutes.
-
After sonication, continue to stir the suspension at room temperature for 2-4 hours to allow the silane to react with the surface of the silica particles.
-
-
Washing and Drying:
-
Separate the treated silica from the solution by centrifugation.
-
Wash the treated silica several times with ethanol to remove any unreacted silane.
-
Dry the treated silica in an oven at 80-110°C for at least 12 hours to remove the solvent and promote the condensation reaction between the silane and the silica surface.
-
Protocol for Composite Fabrication (Epoxy Resin Matrix)
This protocol outlines the fabrication of a silica-filled epoxy composite using the surface-treated filler.
Materials and Equipment:
-
Surface-treated silica filler
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
-
Hardener (e.g., amine-based curing agent)
-
Mechanical mixer (e.g., planetary mixer or high-shear mixer)
-
Vacuum oven or desiccator
-
Molds for test specimens
-
Release agent
Procedure:
-
Degassing the Resin:
-
Preheat the epoxy resin to a temperature that lowers its viscosity (e.g., 60°C) to facilitate filler dispersion and air removal.
-
Place the preheated resin in a vacuum oven or desiccator and apply vacuum to remove any entrapped air bubbles.
-
-
Dispersion of Filler:
-
Gradually add the dried, surface-treated silica filler to the degassed epoxy resin while mixing at a low speed.
-
Once all the filler has been added, increase the mixing speed and continue to mix until a homogeneous dispersion is achieved. The use of a high-shear mixer can improve the dispersion quality.
-
It is recommended to perform a final degassing step under vacuum to remove any air introduced during mixing.
-
-
Curing:
-
Add the stoichiometric amount of the hardener to the filler-resin mixture and mix thoroughly for a few minutes.
-
Pour the mixture into pre-treated molds (coated with a release agent) for the desired mechanical test specimens.
-
Cure the composite according to the manufacturer's recommendations for the epoxy system (e.g., at a specific temperature for a set duration).
-
Allow the composite to cool down to room temperature before demolding.
-
Protocol for Mechanical Testing
This protocol describes the standard tests to evaluate the mechanical properties of the fabricated composite material.
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cells and grips
-
Three-point bending fixture
-
Impact tester
Procedure:
-
Tensile Testing (ASTM D3039):
-
Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D3039.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and displacement data to determine the tensile strength and tensile modulus.
-
-
Flexural Testing (ASTM D790):
-
Prepare rectangular bar specimens as per the dimensions in ASTM D790.
-
Place the specimen on the supports of the three-point bending fixture in the UTM.
-
Apply a load to the center of the specimen at a constant rate until failure or a specified deflection is reached.
-
Record the load and deflection data to calculate the flexural strength and flexural modulus.
-
-
Impact Testing (ASTM D256 - Izod):
-
Prepare notched rectangular specimens according to ASTM D256.
-
Clamp the specimen in the Izod impact tester.
-
Release the pendulum, which swings down to strike and fracture the specimen.
-
The energy absorbed by the specimen during fracture is measured and reported as the impact strength.
-
Visualizations
Chemical Interaction Pathway
Caption: Chemical interaction pathway of the silane coupling agent.
Experimental Workflow
Caption: Experimental workflow for composite fabrication and testing.
Logical Relationship of Improvement
Caption: Logical flow of mechanical property improvement.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Hydrolysis of N,N-Bis(3-trimethoxysilylpropyl)urea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete hydrolysis of N,N-Bis(3-trimethoxysilylpropyl)urea. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete hydrolysis of this compound?
Incomplete hydrolysis is most often due to suboptimal reaction conditions. Key factors that influence the rate and extent of hydrolysis include pH, temperature, concentration of the silane and water, the solvent system used, and the presence or absence of a catalyst.[1][2] The hydrolysis of the trimethoxysilyl groups to form silanols is a critical step for subsequent condensation and surface modification.
Q2: How does pH affect the hydrolysis process?
The pH of the reaction medium has a significant impact on the hydrolysis rate. Generally, the hydrolysis of alkoxysilanes is slowest at a neutral pH of 7.[1] Acidic or basic conditions catalyze the reaction. For non-amino silanes, adjusting the pH to a weakly acidic range of 4-5 with an acid like acetic acid is often recommended.[3]
Q3: Can temperature be used to control the hydrolysis rate?
Yes, temperature is a critical factor. Increasing the temperature generally accelerates the hydrolysis reaction.[2] For many silanes, a temperature of around 60°C is considered efficient for hydrolysis.[3] However, it is crucial to balance the rate of hydrolysis with the competing self-condensation reaction, which is also accelerated at higher temperatures.
Q4: What is the role of the solvent in the hydrolysis of this compound?
The choice of solvent is important for ensuring the solubility of the silane and facilitating its interaction with water. Methoxy silanes are typically hydrolyzed in methanol-water mixtures.[3] The presence of an alcohol co-solvent can sometimes slow down the hydrolysis reaction.[2] It is also important to use dry equipment and consider an inert atmosphere to prevent premature hydrolysis from atmospheric moisture.[1]
Q5: What are the signs of incomplete hydrolysis or premature condensation?
Visual inspection of the solution can provide initial clues. The formation of a white precipitate or an oily, immiscible layer suggests that the hydrolyzed silane is undergoing self-condensation and falling out of solution, which can be a result of improper reaction conditions.[4][5] For more precise analysis, spectroscopic techniques such as FTIR and NMR are recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Slow or no apparent hydrolysis | Neutral pH: The reaction is slowest at pH 7.[1] | Adjust the pH to a weakly acidic range (4-5) using a non-interfering acid like acetic acid.[3] |
| Low Temperature: The reaction rate is too slow at ambient temperature. | Increase the reaction temperature to 40-60°C to accelerate hydrolysis.[3] Monitor closely to avoid excessive condensation. | |
| Insufficient Water: The stoichiometric amount of water required for complete hydrolysis is not present. | Ensure a sufficient excess of water is present in the reaction mixture. The theoretical mole ratio of water to each methoxy group is 1:1, but an excess is often used. | |
| Poor Mixing: The silane is not adequately dispersed in the aqueous solution. | Use vigorous and continuous stirring to ensure proper mixing and facilitate the interaction between the silane and water molecules.[5] | |
| Formation of white precipitate or cloudiness | Premature Condensation: The hydrolyzed silanol groups are self-condensing to form insoluble polysiloxanes.[4][5] | - Lower the reaction temperature. - Decrease the concentration of the silane. - Ensure the pH is in the optimal range for hydrolysis but not excessively promoting condensation (highly acidic or basic conditions can accelerate condensation). - Prepare the solution for immediate use as the stability of the hydrolyzed silane solution can be limited.[4] |
| Incorrect Solvent: The chosen solvent system does not adequately solvate the silane and its hydrolysis products. | Use a co-solvent system like methanol/water to improve solubility. The addition of the alcohol generated during hydrolysis (methanol in this case) to the initial solution can also improve stability.[5] | |
| Inconsistent experimental results | Variable Atmospheric Moisture: Uncontrolled exposure to air can lead to inconsistent levels of premature hydrolysis. | Handle the silane and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and solvents.[1] |
| Impure Silane: The starting material may contain impurities that interfere with the hydrolysis reaction. | Use a high-purity grade of this compound. |
Experimental Protocols
General Protocol for Controlled Hydrolysis
This protocol is based on general principles for silane hydrolysis and should be optimized for specific applications.
-
Preparation of the Hydrolysis Medium:
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Prepare a solution of deionized water and a suitable co-solvent, typically methanol for trimethoxysilanes.[3] A common starting point is a 95:5 (v/v) methanol:water solution.
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Adjust the pH of the solution to the desired level (e.g., 4.5) using a dilute acid such as 0.1 M acetic acid.
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-
Addition of Silane:
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Under vigorous stirring, slowly add the this compound to the hydrolysis medium. A typical concentration to start with is 1-2% (w/v).
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Continue stirring to ensure the silane is fully dispersed.
-
-
Hydrolysis Reaction:
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Monitoring the Reaction:
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The progress of the hydrolysis can be monitored by taking aliquots at different time points and analyzing them using techniques like FTIR or NMR spectroscopy.
-
Analytical Methods for Monitoring Hydrolysis
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Principle: Monitor the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands.
-
Key Vibrational Bands:
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Si-O-CH₃ stretching: around 1080-1100 cm⁻¹ and 815-850 cm⁻¹. The decrease in the intensity of these peaks indicates the progress of hydrolysis.
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Si-OH stretching: a broad band around 3200-3700 cm⁻¹ and a sharper band around 880-920 cm⁻¹. The appearance and increase in intensity of these bands signify the formation of silanol groups.
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Si-O-Si stretching (from condensation): a broad and strong band around 1000-1130 cm⁻¹, which can overlap with the Si-O-CH₃ peak, making quantification challenging.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Principle: ¹H NMR can be used to follow the disappearance of the methoxy protons and the appearance of methanol. ²⁹Si NMR provides detailed information about the different silicon species (unhydrolyzed, partially hydrolyzed, and condensed).
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¹H NMR:
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The signal for the methoxy protons (-OCH₃) on the silicon atom will decrease in intensity as hydrolysis proceeds.
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A new signal corresponding to the protons of the released methanol will appear and increase in intensity.
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-
²⁹Si NMR:
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Different silicon environments (T⁰: unhydrolyzed, T¹: one Si-O-Si bond, T²: two Si-O-Si bonds, T³: three Si-O-Si bonds) will give distinct signals, allowing for a quantitative analysis of the extent of condensation.
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Visualizations
References
optimizing reaction conditions for N,N-Bis(3-trimethoxysilylpropyl)urea synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N-Bis(3-trimethoxysilylpropyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways for this compound involve the reaction of a carbonyl source with an aminosilane. The most common laboratory-scale method is the reaction of 3-Aminopropyltrimethoxysilane (APTMS) with urea.[1] A more reactive alternative involves using phosgene or its safer solid substitute, triphosgene, as the carbonyl source.[1]
Q2: What is the typical stoichiometry for the reaction between APTMS and urea?
A2: The reaction generally employs a 2:1 stoichiometric ratio of 3-Aminopropyltrimethoxysilane (APTMS) to urea.[1] For industrial-scale synthesis, a slight excess of APTMS (10-15%) may be used to ensure the complete consumption of urea.[1]
Q3: What are the recommended reaction conditions for the APTMS and urea method?
A3: For laboratory-scale synthesis, the reaction is typically conducted at temperatures ranging from 80 to 100°C in an inert solvent such as toluene or tetrahydrofuran (THF) under anhydrous conditions.[1] The reaction time is generally between 12 and 24 hours.[1] For industrial production, continuous flow reactors may be used at elevated temperatures (120°C) and pressures (3 to 5 bar), which can significantly reduce the reaction time to 2 to 3 hours.[1]
Q4: How does the triphosgene route differ from the urea-based synthesis?
A4: The triphosgene route is a more reactive method that can lead to higher yields (90-95%) and purity (98%) in a shorter reaction time (4-6 hours).[1] This reaction is often carried out at lower temperatures (0-5°C) in a solvent like dichloromethane.[1] It requires the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]
Q5: What is the role of pH in the synthesis of this compound?
A5: Maintaining the correct pH is crucial to prevent the premature hydrolysis and condensation of the trimethoxysilyl groups.[1] It is recommended to keep the pH of the reaction mixture between 8 and 9 to avoid acid- or base-catalyzed condensation of silanol groups.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Presence of moisture: The trimethoxysilyl groups are highly susceptible to hydrolysis, which can prevent the desired reaction from occurring. | Ensure all glassware is thoroughly dried before use (flame-drying is recommended). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction: The reaction may not have proceeded to completion due to insufficient reaction time or temperature. | Increase the reaction time or temperature within the recommended range (80-100°C for the urea method).[1] Monitor the reaction progress using techniques like FT-IR to confirm the formation of the urea linkage (C=O stretch around 1640 cm⁻¹).[1] | |
| Sub-optimal stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. | Ensure the stoichiometric ratio of APTMS to urea is 2:1.[1] | |
| Product is a Gel or Solid | Premature hydrolysis and condensation: Exposure to water and/or inappropriate pH has led to the formation of a siloxane network (Si-O-Si). | Strictly adhere to anhydrous reaction conditions. Control the pH of the reaction to be between 8 and 9.[1] |
| Presence of Impurities in the Final Product | Unreacted starting materials: The purification process may not have been sufficient to remove unreacted APTMS or urea. | For volatile impurities, vacuum distillation is an effective purification method.[1] Column chromatography can also be used to separate the product from starting materials and byproducts.[1] |
| Side-product formation: Besides hydrolysis, other side reactions can occur, leading to the formation of oligomeric species. | Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. Employ rigorous purification methods like vacuum distillation or column chromatography.[1] | |
| Inconsistent Results | Variability in reagent quality: The purity of starting materials, especially the presence of water, can significantly impact the outcome. | Use high-purity, anhydrous reagents. Consider purifying solvents and reagents before use. |
| Inadequate temperature control: Fluctuations in temperature can affect reaction kinetics and promote side reactions. | Use a reliable heating mantle with a temperature controller to maintain a stable reaction temperature. |
Quantitative Data on Synthesis Methods
| Synthesis Method | Temperature (°C) | Pressure | APTMS:Urea Ratio | Reaction Time (h) | Yield (%) | Purity (%) |
| Sol-Gel (Urea) | 80-100 | Atmospheric | 2:1 | 12-24 | 75-85 | 95 |
| Continuous Flow | 120 | 3-5 bar | ~2.2:1 to 2.3:1 | 2-3 | 88-92 | 97 |
| Triphosgene Route | 0-5 | Atmospheric | 2:1 | 4-6 | 90-95 | 98 |
This data is compiled from a comparative analysis of different synthesis methods.[1]
Experimental Protocols
Synthesis of N,N-Bis(3-triethoxysilylpropyl)urea (Adapted from Patent CN104628760A)
This protocol is adapted for the synthesis of the trimethoxysilyl analogue.
Materials:
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3-Aminopropyltrimethoxysilane (APTMS)
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Urea
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Anhydrous Toluene
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Nitrogen gas supply
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Round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet
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Heating mantle with temperature controller
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Vacuum distillation apparatus
Procedure:
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Preparation: In a mechanically stirred 1000 mL three-necked flask, add 100 grams of urea and 100 grams of anhydrous toluene.
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Drying: Under a nitrogen atmosphere, heat the mixture to reflux to azeotropically remove any residual water from the urea.
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Reaction: After ensuring the urea is dry, cool the flask. Under nitrogen protection, add 368 grams of 3-aminopropyltrimethoxysilane (APTMS).
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Heating: Raise the reaction temperature to 120°C and maintain for 4 hours under normal pressure. The byproduct ammonia gas can be absorbed by a dilute hydrochloric acid solution.
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Vacuum: After 4 hours, apply a vacuum of -0.09 MPa and continue the reaction at 120°C for another 4 hours.
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Cooling and Purification: After the reaction is complete, cool the reactor to 45-50°C under nitrogen protection. The crude product can then be purified by vacuum distillation to remove unreacted APTMS and other volatile impurities.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Functionalization of Nanoparticles with N,N-Bis(3-trimethoxysilylpropyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of nanoparticles after functionalization with N,N-Bis(3-trimethoxysilylpropyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation after functionalization with this compound?
A1: Nanoparticle aggregation post-functionalization with this compound, a type of silane coupling agent, is a common challenge. The primary causes stem from uncontrolled hydrolysis and condensation of the silane molecules. Key factors include:
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Interparticle Cross-linking: The bifunctional nature of this compound means it can form siloxane bridges (Si-O-Si) between nanoparticles, leading to irreversible aggregation.[1][2]
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Incomplete Coverage: If the nanoparticle surface is not fully and uniformly coated with the silane, exposed patches can interact, causing aggregation.
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Changes in Surface Charge: The functionalization process can alter the surface charge (zeta potential) of the nanoparticles. If the surface charge is reduced to a point where repulsive forces are no longer sufficient to overcome attractive van der Waals forces, aggregation will occur.[3][4]
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Uncontrolled Silane Polymerization: In the presence of excess water, the trimethoxysilyl groups can hydrolyze and self-condense in solution to form polysiloxane oligomers or aggregates, which can then precipitate onto the nanoparticle surfaces, causing agglomeration.[5][6]
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Improper Reaction Conditions: Factors such as pH, temperature, solvent, and silane concentration play a critical role in the kinetics of hydrolysis and condensation, and if not optimized, can favor aggregation.[7][8][9]
Q2: How does pH influence nanoparticle aggregation during silanization?
A2: The pH of the reaction medium is a critical parameter in the silanization process as it dictates the rate of hydrolysis of the trimethoxysilyl groups and the condensation of the resulting silanols.[7][10]
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Hydrolysis: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[7] At acidic pH (around 4-5), the hydrolysis rate is generally fast, while the condensation rate is slower. This can be advantageous for promoting the formation of silanol groups that can then react with the nanoparticle surface.[11]
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Condensation: In alkaline conditions, the condensation rate is typically faster, which can lead to rapid formation of siloxane bonds.[7] This can increase the risk of inter-particle bridging and silane self-polymerization if not carefully controlled.
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Surface Charge: The pH also affects the surface charge of both the nanoparticles and the silane molecules. Operating at a pH far from the isoelectric point of the nanoparticles generally ensures higher surface charge and better colloidal stability.[3]
It is crucial to optimize the pH to balance the rates of hydrolysis and condensation for efficient surface grafting without inducing aggregation.
Q3: What is the role of the solvent in preventing aggregation?
A3: The choice of solvent is critical for ensuring the stability of the nanoparticles during functionalization and for controlling the reaction kinetics.
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Dispersion: The solvent must be able to effectively disperse the pristine nanoparticles. Poor dispersion from the outset will inevitably lead to an aggregated final product.
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Silane Solubility: The silane coupling agent must be soluble in the chosen solvent.
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Water Content: The amount of water in the solvent is a key factor. For the hydrolysis of the trimethoxysilyl groups to occur, a certain amount of water is necessary.[11] However, excess water can lead to uncontrolled self-condensation of the silane.[5] Using a mixture of an organic solvent (like ethanol) and a controlled amount of water is a common practice.[7][11] Some protocols advocate for performing the reaction in a substantially non-aqueous solvent to limit hydrolysis and prevent aggregation.[2]
Q4: How can I characterize nanoparticle aggregation after functionalization?
A4: Several techniques can be employed to assess the aggregation state of your nanoparticles:
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Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in the average particle size after functionalization is a strong indicator of aggregation.[12]
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Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visual evidence of nanoparticle morphology and aggregation state.[12]
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Zeta Potential Measurement: This measurement provides information about the surface charge of the nanoparticles. A significant decrease in the absolute value of the zeta potential after functionalization suggests a reduction in electrostatic repulsion and an increased likelihood of aggregation.[3][4][13]
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UV-Vis Spectroscopy: For some types of nanoparticles (e.g., gold or silver), changes in the surface plasmon resonance peak can indicate aggregation.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitates or cloudy suspension after reaction. | Excessive silane self-condensation and/or nanoparticle aggregation. | - Reduce the concentration of this compound. - Optimize the water content in the solvent; consider using a less polar solvent or a controlled amount of water. - Adjust the pH to slow down the condensation rate (e.g., slightly acidic conditions).[11] |
| DLS shows a significant increase in hydrodynamic diameter. | Formation of small aggregates or inter-particle bridging. | - Ensure the initial nanoparticle suspension is well-dispersed through sonication before adding the silane.[14] - Decrease the reaction temperature to slow down the reaction kinetics. - Reduce the reaction time.[1] |
| TEM/SEM images show large, irregular clusters of nanoparticles. | Severe, irreversible aggregation. | - Re-evaluate the entire protocol. Key parameters to revisit are pH, solvent, silane concentration, and temperature. - Consider a two-step functionalization process to better control the reaction.[2] - Ensure the nanoparticle surface has sufficient hydroxyl groups for covalent attachment.[1] |
| Zeta potential is close to zero after functionalization. | Loss of surface charge and electrostatic stabilization. | - Adjust the pH of the final suspension to a value further from the new isoelectric point to increase surface charge. - Consider co-functionalization with a charged silane to maintain a high surface charge.[4] |
Experimental Protocols
General Protocol for this compound Functionalization in an Ethanol/Water Mixture
This protocol provides a general guideline. Optimization of parameters such as concentrations, reaction time, and temperature is crucial for specific nanoparticle systems.
1. Nanoparticle Dispersion: a. Disperse the nanoparticles in absolute ethanol to a desired concentration (e.g., 1 mg/mL). b. Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
2. Silane Solution Preparation: a. In a separate container, prepare a solution of this compound in absolute ethanol. The concentration will need to be optimized, but a starting point is a 1-5% v/v solution.
3. Hydrolysis of Silane (Pre-hydrolysis Step - Optional but Recommended): a. To the silane solution, add a controlled amount of deionized water. A common starting point is a water-to-silane molar ratio of 1:1 to 3:1. b. Allow the solution to stir for 1-2 hours at room temperature to facilitate the hydrolysis of the trimethoxysilyl groups to silanols. The pH can be adjusted to 4-5 with acetic acid to catalyze this step.[11]
4. Functionalization Reaction: a. Slowly add the pre-hydrolyzed silane solution to the dispersed nanoparticle suspension under vigorous stirring. b. Allow the reaction to proceed for a set amount of time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated, up to 60-80°C).[5]
5. Washing and Purification: a. After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles. b. Remove the supernatant and re-disperse the nanoparticles in fresh ethanol. c. Repeat the centrifugation and re-dispersion steps 2-3 times to remove excess silane and by-products. d. Finally, re-disperse the cleaned, functionalized nanoparticles in the desired solvent for storage or further use.
Characterization Workflow
Caption: Workflow for characterizing nanoparticles before and after functionalization.
Logical Relationships in Preventing Aggregation
The interplay of various experimental parameters is crucial in preventing aggregation. The following diagram illustrates the logical relationships to consider for successful functionalization.
Caption: Key parameter relationships for controlling nanoparticle functionalization.
References
- 1. Magnetic nanoparticles with functional silanes: evolution of well-defined shells from anhydride containing silane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8097742B2 - Water-soluble, surface-functionalized nanoparticle for bioconjugation via universal silane coupling - Google Patents [patents.google.com]
- 3. Aggregation of magnetic nanoparticles functionalized with trans-resveratrol in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Features of Functionalization of the Surface of Alumina Nanofibers by Hydrolysis of Organosilanes on Surface Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eng.buffalo.edu [eng.buffalo.edu]
- 12. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dispersion and functionalization of nanoparticles synthesized by gas aggregation source: Opening new routes towards the fabrication of nanoparticles for bio-medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To Modify The Surface Of Nanoparticles - CD Bioparticles Blog [cd-bioparticles.net]
improving the stability of N,N-Bis(3-trimethoxysilylpropyl)urea solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N,N-Bis(3-trimethoxysilylpropyl)urea solutions over time. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of this compound solutions.
Problem: My this compound solution has become hazy or formed a precipitate.
| Potential Cause | Suggested Solution |
| Hydrolysis and Condensation: The trimethoxysilyl groups are hydrolyzing to form silanols, which then condense to form insoluble siloxane oligomers or polymers. This process is accelerated by moisture and certain pH conditions. | - Control Moisture: Prepare solutions in a dry environment using anhydrous solvents. Store the solution under an inert atmosphere (e.g., nitrogen or argon) and use sealed containers. - pH Control: Maintain the solution pH within a range of 4-6 to slow down the condensation rate. Use a non-reactive buffer system if compatible with your application. |
| Incorrect Solvent: The solvent may not be suitable for maintaining the stability of the silane. | - Solvent Selection: Use anhydrous alcohols (e.g., ethanol, methanol) or other polar aprotic solvents. Ensure the solvent is of high purity. |
| High Concentration: More concentrated solutions have a higher probability of intermolecular condensation. | - Dilution: Prepare solutions at the lowest effective concentration for your application. If a high concentration is necessary, prepare it fresh before use. |
| Impurities: The presence of impurities can catalyze degradation. | - Use High-Purity Reagents: Ensure the this compound and solvents are of high purity. |
Problem: I am observing poor performance or a lack of reactivity from my aged solution.
| Potential Cause | Suggested Solution |
| Degradation of Active Species: The active hydrolyzed silanol groups have condensed over time, reducing the solution's effectiveness. | - Fresh Preparation: Prepare fresh solutions for critical applications. - Monitor Solution Age: Keep a record of when the solution was prepared and use it within its established stability window. |
| Incomplete Hydrolysis: For applications requiring the hydrolyzed form, the solution may not have been properly pre-hydrolyzed. | - Controlled Pre-hydrolysis: If your application requires pre-hydrolyzed silane, add a stoichiometric amount of deionized water to the solution and allow it to react for a controlled period before use. Monitor the hydrolysis process using analytical techniques like FTIR. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by:
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Moisture: Water initiates the hydrolysis of the trimethoxysilyl groups, which is the first step toward condensation and instability.
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pH: The pH of the solution significantly impacts the rates of both hydrolysis and condensation.
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Solvent: The type and purity of the solvent can affect solubility and reactivity.
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Temperature: Higher temperatures generally accelerate the rates of hydrolysis and condensation.
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Concentration: Higher concentrations can lead to faster condensation.
Q2: What is the optimal pH for storing this compound solutions?
A2: For optimal storage and to minimize condensation, a slightly acidic pH range of 4-6 is generally recommended. In this range, the rate of condensation of silanols is at a minimum. However, the rate of hydrolysis is faster in acidic conditions than at a neutral pH. Therefore, the ideal pH is a balance between sufficient hydrolysis for reactivity (if desired) and minimized condensation for stability. For the urea component, a pH range of 4-8 is known to provide good stability.[1]
Q3: How does pH affect the hydrolysis and condensation reactions?
A3: The rates of hydrolysis and condensation of alkoxysilanes are highly pH-dependent:
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Hydrolysis: The hydrolysis of trimethoxysilyl groups is fastest at acidic (pH < 4) and basic (pH > 10) conditions and slowest around neutral pH (pH ≈ 7).[2]
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Condensation: The condensation of the resulting silanol groups to form siloxane bonds is slowest in the acidic pH range of 4-5.
Qualitative Effect of pH on Trimethoxysilane Reactions
| pH Condition | Hydrolysis Rate | Condensation Rate | Resulting Siloxane Structure |
| Acidic (pH < 4) | Fast | Slow | More linear, less branched |
| Near Neutral (pH 6-8) | Slowest | Moderate | - |
| Basic (pH > 9) | Fast | Fast | More compact, highly branched |
Q4: What are the expected degradation products in an aqueous solution?
A4: In the presence of water, this compound undergoes a two-step degradation process:
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Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) react with water to form silanol groups (-Si(OH)₃) and methanol.
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Condensation: The highly reactive silanol groups then condense with each other to form siloxane bonds (Si-O-Si), releasing water. This can lead to the formation of dimers, trimers, and eventually larger oligomeric or polymeric structures, which may be insoluble.
Q9: What analytical techniques can be used to monitor the stability of the solution?
A9: Several analytical techniques can be employed to monitor the stability and degradation of this compound solutions:
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Fourier Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of Si-O-CH₃ bonds and the appearance of Si-OH and Si-O-Si bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To track changes in the chemical structure, including the hydrolysis of methoxy groups and the formation of siloxanes.
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High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): To separate and identify the parent compound and its various hydrolysis and condensation products.
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Gas Chromatography (GC-MS): Can be used to analyze for volatile byproducts like methanol.
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Visual Inspection: For qualitative assessment of haze or precipitate formation.
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pH Measurement: To monitor any pH drift over time.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Materials:
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This compound (reagent grade or higher)
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Anhydrous solvent (e.g., ethanol, methanol, or isopropanol)
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Dry glassware (e.g., volumetric flask, beaker, magnetic stirrer)
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Inert gas source (e.g., nitrogen or argon)
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-
Procedure:
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Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.
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Work in a fume hood with low humidity or in a glove box.
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Weigh the desired amount of this compound.
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Transfer the weighed silane to the volumetric flask.
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Add the anhydrous solvent to the flask, filling to approximately half the final volume.
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Stir the solution with a magnetic stirrer until the silane is completely dissolved.
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Add the remaining solvent to reach the final desired volume.
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Blanket the headspace of the flask with an inert gas before sealing.
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Store the solution in a tightly sealed container at 2-8°C, protected from light and moisture.
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Protocol 2: Accelerated Stability Study
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Objective: To evaluate the stability of the this compound solution under stressed conditions to predict its shelf life.
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Procedure:
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Prepare the solution as described in Protocol 1.
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Aliquot the solution into several sealed vials to avoid repeated opening of the same sample.
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Place the vials in stability chambers at elevated temperatures (e.g., 40°C and 60°C).
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At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove a vial from each temperature condition.
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Allow the vials to cool to room temperature.
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Analyze the samples using appropriate analytical methods (e.g., HPLC-MS for concentration, visual inspection for physical changes, pH measurement).
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Compare the results to a control sample stored at the recommended storage condition (e.g., 4°C).
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Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.
-
Visualizations
References
potential side reactions of N,N-Bis(3-trimethoxysilylpropyl)urea with amine groups
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Bis(3-trimethoxysilylpropyl)urea, particularly concerning its potential side reactions with amine groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound is a bifunctional organosilane, primarily used as a coupling agent and crosslinker. Its trimethoxysilyl groups can form durable siloxane bonds (Si-O-Si) with inorganic substrates after hydrolysis and condensation, while the central urea group can participate in hydrogen bonding, enhancing adhesion and compatibility between organic polymers and inorganic surfaces.[1][2]
Q2: What are the expected reactions of this compound in my formulation?
A2: The primary reaction involves the hydrolysis of the trimethoxysilyl groups to form silanols (Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces or with other silanol groups to form a stable siloxane network.[1] This process is fundamental to its role as a coupling agent.
Q3: Can the amine groups in my system react with this compound?
A3: Yes, amines can influence the reactivity of this compound in several ways. Primarily, amines can catalyze the hydrolysis of the trimethoxysilyl groups.[3] Additionally, under certain conditions, particularly at elevated temperatures, the amine groups may react directly with the urea linkage.
Q4: What are the potential side reactions between this compound and amine groups?
A4: Potential side reactions include:
-
Catalysis of Hydrolysis and Condensation: Amines can accelerate the hydrolysis of the trimethoxysilyl groups, which may lead to premature self-condensation and precipitation of the silane if not controlled.
-
Transamidation/Amine Exchange: At elevated temperatures, primary or secondary amines may react with the urea group, leading to the displacement of one of the silylpropylamino substituents and the formation of a new, unsymmetrical urea.[4]
-
Thermal Decomposition Catalysis: Amines might lower the decomposition temperature of the urea group, potentially leading to the formation of isocyanates and other byproducts at temperatures lower than expected.
Q5: What byproducts might be formed from these side reactions?
A5: Potential byproducts include:
-
Unsymmetrical Ureas: Formed from the exchange of a silylpropylamino group with an external amine.
-
3-Aminopropyltrimethoxysilane: Released during a transamidation reaction.
-
Isocyanatopropyltrimethoxysilane: Could be formed from the thermal decomposition of the urea linkage. This is a reactive intermediate that can participate in further reactions.
-
Self-condensation products: Oligomeric or polymeric siloxanes resulting from accelerated hydrolysis and condensation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate formation upon mixing with amine-containing components. | Accelerated and uncontrolled hydrolysis and self-condensation of the trimethoxysilyl groups catalyzed by the amine. | - Pre-hydrolyze this compound under controlled pH (slightly acidic) conditions before adding it to the amine-containing component.- Reduce the concentration of the amine or the silane.- Add the silane slowly to the amine component with vigorous stirring.- Consider using a solvent to dilute the reactants. |
| Poor adhesion or coupling performance. | 1. Incomplete hydrolysis and condensation of the silane.2. Side reactions (e.g., transamidation) consuming the urea group, which is important for hydrogen bonding and interfacial compatibility.3. Formation of a weak boundary layer due to excess silane. | - Ensure sufficient water is available for hydrolysis.- Optimize curing temperature and time. Lower temperatures may be necessary to prevent side reactions with the urea group.- Perform a concentration study to find the optimal loading of the silane coupling agent. |
| Yellowing or discoloration of the final product, especially after curing at high temperatures. | Thermal decomposition of the urea group, potentially catalyzed by the amine, leading to the formation of chromophoric byproducts. | - Lower the curing temperature.- Conduct a thermal stability analysis (e.g., TGA) of the mixture to determine the onset of decomposition.- Consider using an antioxidant or thermal stabilizer if high temperatures are unavoidable. |
| Inconsistent batch-to-batch results. | Variability in the moisture content of reactants and solvents, leading to inconsistent hydrolysis rates.Variability in the reaction temperature, affecting the rate of both desired and side reactions. | - Standardize the moisture content of all components.- Implement strict temperature control during mixing and curing.- Characterize each new batch of amine-containing raw material for its basicity. |
Potential Side Reaction Pathways
The following diagram illustrates the potential reaction pathways of this compound in the presence of an amine (R-NH₂).
Caption: Potential reaction pathways for this compound with amines.
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability in the Presence of Amines
-
Preparation of Solutions:
-
Prepare a 5% (w/v) solution of this compound in a mixture of ethanol and deionized water (95:5 v/v).
-
Prepare separate 1% (w/v) solutions of the amine being tested in the same ethanol/water mixture.
-
-
Reaction Setup:
-
In a series of sealed vials, mix the silane solution with the amine solution at different ratios (e.g., 1:1, 1:0.5, 1:0.1 by volume).
-
Include a control vial containing only the silane solution.
-
-
Incubation:
-
Incubate the vials at various temperatures (e.g., room temperature, 40 °C, 60 °C).
-
-
Analysis:
-
At regular time intervals (e.g., 1, 4, 8, 24 hours), visually inspect the solutions for any signs of precipitation or gelation.
-
Use techniques like Dynamic Light Scattering (DLS) to monitor particle size changes, which can indicate the onset of condensation.
-
Employ Gas Chromatography (GC) to quantify the amount of unreacted this compound remaining in the solution.
-
Protocol 2: Assessment of Urea Group Stability at Elevated Temperatures
-
Sample Preparation:
-
Prepare an intimate mixture of this compound and the amine of interest (e.g., in a 1:1 molar ratio). If the components are not liquid, they can be dissolved in a high-boiling point, inert solvent like toluene.
-
-
Thermal Analysis:
-
Perform Thermogravimetric Analysis (TGA) on the mixture to determine the onset temperature of decomposition. Compare this to the TGA profiles of the individual components. A lower decomposition temperature for the mixture suggests a catalytic effect of the amine.
-
Couple the TGA with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) to identify the evolved gases during decomposition, which can help in identifying byproducts like 3-aminopropyltrimethoxysilane or isocyanates.
-
-
Spectroscopic Analysis:
-
Heat the mixture in a sealed container at a temperature below the decomposition point (e.g., 100-150 °C) for a defined period.
-
Analyze the heated mixture using Fourier-Transform Infrared Spectroscopy (FTIR) to look for changes in the urea carbonyl peak (~1630 cm⁻¹) and the appearance of new peaks that might indicate the formation of different urea structures.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify new chemical species formed during the reaction.
-
Quantitative Data Summary
The following table provides a hypothetical summary of results from the experimental protocols described above to illustrate how to present quantitative data. Actual results will vary depending on the specific amine and reaction conditions.
| Amine Type | Condition | Time to Precipitation (Protocol 1) | Decomposition Onset Temp. (°C) (Protocol 2) | Major Byproduct(s) Identified (Protocol 2) |
| Control (No Amine) | 60 °C | > 48 hours | 220 | - |
| Primary Aliphatic Amine | 60 °C | 4 hours | 195 | Unsymmetrical Urea, 3-Aminopropyltrimethoxysilane |
| Secondary Aliphatic Amine | 60 °C | 8 hours | 205 | Unsymmetrical Urea |
| Aromatic Amine | 60 °C | > 24 hours | 215 | Minor amounts of Unsymmetrical Urea |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting issues encountered when using this compound with amine-containing systems.
Caption: Troubleshooting workflow for this compound and amine systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of N,N'-Bis(3-trimethoxysilylpropyl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the post-synthesis purification of N,N'-Bis(3-trimethoxysilylpropyl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude N,N'-Bis(3-trimethoxysilylpropyl)urea product?
A1: Common impurities can include:
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Unreacted Starting Materials: 3-aminopropyltrimethoxysilane and urea.
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Side-Reaction Products: Byproducts from the reaction of urea with the aminosilane.
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Hydrolysis and Condensation Products: The trimethoxysilyl groups are susceptible to hydrolysis in the presence of moisture, leading to the formation of silanols (Si-OH). These silanols can then self-condense to form siloxane oligomers (Si-O-Si).[1]
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Solvent Residues: Residual solvents used during the synthesis, such as toluene or THF.[1]
Q2: What are the primary methods for purifying N,N'-Bis(3-trimethoxysilylpropyl)urea?
A2: The two primary purification techniques are vacuum distillation and column chromatography.[1] The choice between them depends on the nature of the impurities and the desired final purity.
Q3: How can I assess the purity of my N,N'-Bis(3-trimethoxysilylpropyl)urea sample?
A3: Purity can be assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): Provides detailed structural information and can be used to identify and quantify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (urea C=O, Si-O-C) and the absence of impurities with distinct infrared absorptions.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can separate the desired product from non-volatile impurities.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The product is not distilling at the expected temperature.
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Possible Cause 1: Inaccurate pressure reading. Manometer malfunction can lead to incorrect pressure readings.
-
Solution: Ensure your vacuum gauge is calibrated and functioning correctly.
-
-
Possible Cause 2: Presence of high-boiling impurities. Non-volatile oligomers or salts can elevate the boiling point of the mixture.
-
Solution: Consider a preliminary purification step like filtration to remove solid impurities. If oligomers are present, a higher vacuum (lower pressure) might be necessary to achieve distillation at a reasonable temperature.
-
-
Possible Cause 3: Product decomposition. The compound may start to decompose at elevated temperatures, even under vacuum.
-
Solution: Use a high-vacuum system (e.g., diffusion pump) to lower the distillation temperature. A short-path distillation apparatus can minimize the residence time at high temperatures.
-
Issue 2: The distilled product is still impure.
-
Possible Cause 1: Co-distillation of impurities. Impurities with boiling points close to the product may distill over with the main fraction.
-
Solution: Use a fractional distillation column to improve separation efficiency. Collect multiple fractions and analyze their purity by NMR or GC to identify the purest fractions.
-
-
Possible Cause 2: Hydrolysis during distillation. Trace amounts of moisture in the apparatus can lead to hydrolysis at high temperatures.
-
Solution: Thoroughly dry all glassware before use. Conduct the distillation under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Column Chromatography
Issue 1: Poor separation of the product from impurities.
-
Possible Cause 1: Inappropriate stationary phase. The polarity of the silica gel or alumina may not be suitable for the separation.
-
Solution: For organosilanes, silica gel is a common choice. The activity of the silica can be adjusted by adding a small percentage of water or triethylamine to the eluent to reduce tailing.
-
-
Possible Cause 2: Incorrect mobile phase composition. The eluent may be too polar or not polar enough to achieve good separation.
-
Solution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol. Use thin-layer chromatography (TLC) to screen for the optimal solvent system before running the column.
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Issue 2: The product appears to be degrading on the column.
-
Possible Cause 1: Hydrolysis on the stationary phase. The acidic nature of standard silica gel can catalyze the hydrolysis of the trimethoxysilyl groups.
-
Solution: Use deactivated (neutral) silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in the eluent. Running the chromatography quickly can also minimize contact time and reduce degradation.
-
-
Possible Cause 2: Irreversible adsorption. The polar urea group might interact strongly with the active sites on the stationary phase.
-
Solution: Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent can help to reduce strong interactions and improve recovery.
-
Quantitative Data Summary
| Parameter | Vacuum Distillation | Column Chromatography |
| Typical Purity Achieved | >95% | >98% |
| Scale | Suitable for both small and large scale | Typically used for small to medium scale |
| Throughput | Higher | Lower |
| Key Challenge | Potential for thermal decomposition | Potential for hydrolysis on the stationary phase |
Experimental Protocols
General Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.
-
Crude Product Preparation: Filter the crude product to remove any solid impurities.
-
Distillation:
-
Add the crude product to the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring a controlled pressure drop to avoid bumping.
-
Once the desired vacuum is reached (typically <1 mmHg), begin heating the distillation flask with an oil bath.
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Collect fractions based on the boiling point and refractive index. The main fraction of N,N'-Bis(3-trimethoxysilylpropyl)urea is expected to distill at a significantly lower temperature under vacuum compared to its predicted atmospheric boiling point of 414.5°C.[1]
-
-
Analysis: Analyze the purity of each fraction using NMR or GC.
General Protocol for Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution:
-
Begin eluting with the non-polar solvent.
-
Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by the product, and finally more polar impurities. A common starting eluent system could be a mixture of hexane and ethyl acetate.
-
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Post-synthesis purification workflow for N,N'-Bis(3-trimethoxysilylpropyl)urea.
References
Technical Support Center: Characterization of N,N-Bis(3-trimethoxysilylpropyl)urea Modified Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with surfaces modified by N,N-Bis(3-trimethoxysilylpropyl)urea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
A1: this compound is a dipodal organosilane used as a coupling agent and adhesion promoter.[1][2] Its structure features a central urea group and two trimethoxysilylpropyl groups.[3][4][5] The trimethoxysilyl groups can hydrolyze to form silanols, which then condense to create a stable siloxane network (Si-O-Si) that covalently bonds to inorganic substrates like glass, silica, and metal oxides.[3] The urea group's capacity for hydrogen bonding enhances adhesion between the inorganic surface and a polymer matrix.[3] This bifunctional nature makes it effective for improving composite performance and durability.[3]
Q2: What are the primary challenges in characterizing surfaces modified with this bis-silane?
A2: The main challenges include:
-
Achieving a uniform monolayer: It can be difficult to control the silanization process to prevent the formation of thick, rough multilayers or islands of aggregated silane.[6]
-
Surface roughness: Uncontrolled polymerization can lead to increased surface roughness, making characterization with techniques like AFM challenging to interpret.[6][7]
-
Stability of the modified surface: The silane layer can be susceptible to hydrolysis and detachment, especially in aqueous environments.[8][9]
-
Characterizing ultra-thin films: For techniques like ellipsometry, the thickness and optical constants of very thin films (<5-10 nm) can be correlated, making it difficult to determine these parameters simultaneously from a single measurement.[10]
Q3: Which characterization techniques are most suitable for these modified surfaces?
A3: A multi-technique approach is often recommended for a comprehensive analysis.[11] Commonly used techniques include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the surface, confirming the presence of the silane layer.[6][12]
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure roughness.[6][7][13]
-
Contact Angle Goniometry: To assess the wettability (hydrophobicity/hydrophilicity) of the modified surface.[14][15][16]
-
Ellipsometry: To measure the thickness and refractive index of the silane film.[10][17][18][19]
Troubleshooting Guides
Inconsistent Contact Angle Measurements
Problem: I am getting highly variable water contact angle readings on my this compound modified surfaces.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Non-uniform silane coating | Optimize the silanization process. Ensure the substrate is thoroughly cleaned and dried before modification. Control the reaction time, temperature, and silane concentration in the solution. |
| Surface contamination | Ensure proper handling and storage of samples to avoid atmospheric or other contaminants.[20] |
| Surface roughness | Characterize the surface topography with AFM. High roughness can lead to variations in contact angle measurements.[7] |
| Measurement technique | Use both advancing and receding contact angles to assess the degree of hysteresis, which can indicate surface heterogeneity or roughness.[16][20] |
AFM Imaging Issues
Problem: My AFM images show large aggregates and a very rough surface, and I am unable to confirm if I have a monolayer.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Uncontrolled polymerization | This is a common issue with silanes that have multiple bonding sites.[6] Reduce the silanization time and/or the concentration of the silane solution. Ensure the reaction is carried out in an anhydrous solvent to minimize premature hydrolysis and polymerization in the solution. |
| Physisorbed molecules | After silanization, implement a stringent washing step with an appropriate organic solvent (e.g., toluene) followed by distilled water to remove weakly bonded, physisorbed molecules.[12] |
| AFM tip artifacts | Use a new, sharp AFM tip. A dull or contaminated tip can lead to image artifacts that may be misinterpreted as surface features. |
Challenges in Ellipsometry Data Modeling
Problem: I am having trouble getting a good fit for my ellipsometry data to determine the film thickness.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Correlation of thickness and refractive index | For very thin films, these two parameters are often correlated.[10] Consider using immersion ellipsometry, where measurements are taken in both air and a liquid ambient, to de-correlate the parameters.[10] |
| Surface roughness | A rough surface can scatter light and affect the polarization state, leading to poor data fitting.[17] Incorporate a roughness layer in your optical model. This can be modeled as an effective medium approximation (e.g., Bruggeman). |
| Incorrect optical constants for the substrate | Ensure you have accurately determined the optical constants (n and k) of the underlying substrate before modeling the silane layer. |
Experimental Protocols
General Protocol for Surface Modification
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer) to ensure a high density of surface hydroxyl groups. A common method is sonication in a series of solvents (e.g., acetone, ethanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or an oxygen plasma.
-
Silanization:
-
Prepare a dilute solution (e.g., 1-2% v/v) of this compound in an anhydrous solvent such as toluene.
-
Immerse the cleaned and dried substrate in the silane solution for a specific duration (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Rinsing: Remove the substrate from the solution and rinse thoroughly with the anhydrous solvent to remove excess, unreacted silane.
-
Curing: Cure the coated substrate in an oven (e.g., at 110-120 °C for 1 hour) to promote the formation of covalent siloxane bonds with the surface and cross-linking within the silane layer.
-
Final Wash: Perform a final rinse or sonication in an appropriate solvent to remove any physisorbed molecules.[12]
Characterization Workflow
The following diagram illustrates a typical workflow for characterizing the modified surfaces.
Caption: A typical experimental workflow for surface modification and subsequent characterization.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during the characterization of this compound modified surfaces.
Caption: A decision tree for troubleshooting inconsistent characterization results.
References
- 1. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 2. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 3. This compound Supplier [benchchem.com]
- 4. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. lehigh.edu [lehigh.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Contact angles and wettability of cellulosic surfaces: A review of proposed mechanisms and test strategies :: BioResources [bioresources.cnr.ncsu.edu]
- 17. researchgate.net [researchgate.net]
- 18. details | Park Systems [parksystems.com]
- 19. researchgate.net [researchgate.net]
- 20. biolinscientific.com [biolinscientific.com]
how to increase the grafting density of N,N-Bis(3-trimethoxysilylpropyl)urea on substrates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the grafting density of N,N-Bis(3-trimethoxysilylpropyl)urea on various substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
This compound is a dipodal, or bis-silane, coupling agent. Unlike conventional single-chain silanes, it has two trimethoxysilyl groups, allowing it to form up to six covalent bonds with a substrate.[1] This structure provides significantly enhanced hydrolytic stability and durability to the grafted layer.[1][2] The central urea group facilitates strong hydrogen bonding, which can further improve adhesion and crosslinking between inorganic substrates and polymeric matrices.[3]
Q2: What is "grafting density" and why is it a critical parameter?
Grafting density refers to the number of silane molecules attached per unit area of the substrate surface. A higher grafting density is crucial as it typically leads to:
-
More robust and stable surface coatings.
-
Improved barrier properties against moisture and other environmental factors.
-
Enhanced performance in applications like adhesion promotion, biocompatibilization, and drug delivery.
-
Greater control over surface properties such as hydrophobicity or hydrophilicity.
Q3: What are the key chemical reactions involved in the grafting process?
The grafting process occurs in two main steps:
-
Hydrolysis: The trimethoxysilyl (-Si(OCH₃)₃) groups on the molecule react with water to form reactive silanol groups (-Si(OH)₃). This step is catalyzed by acid or base.
-
Condensation: The newly formed silanol groups react in two ways:
-
They form covalent siloxane bonds (Si-O-Si) with hydroxyl (-OH) groups present on the substrate surface.
-
They self-condense with other silanol groups on adjacent molecules to form a cross-linked network on the surface.[3]
-
Q4: How can I confirm that the silane grafting was successful and determine the quality of the layer?
Several surface analysis techniques can be used:
-
Contact Angle Goniometry: A simple method to assess the change in surface hydrophobicity or hydrophilicity after grafting.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface, confirming the presence of silicon (Si), nitrogen (N), and carbon (C) from the silane.
-
Atomic Force Microscopy (AFM): Characterizes the surface topography and roughness, which can change significantly after grafting.
-
Ellipsometry: Measures the thickness of the grafted silane layer with high precision.
Troubleshooting Guide
Problem: My grafting density is consistently low or the surface properties are unchanged.
| Potential Cause | Recommended Solution |
| Inactive Substrate Surface | The substrate surface must be clean and rich in hydroxyl (-OH) groups. Implement a rigorous pre-treatment protocol. For silica-based substrates, use a piranha solution (H₂SO₄/H₂O₂) or UV/Ozone treatment. For metals, plasma cleaning or acid etching may be necessary. |
| Incomplete Silane Hydrolysis | The trimethoxysilyl groups must be hydrolyzed to reactive silanols before they can bond to the surface. Ensure a controlled amount of water is present in your silanization solution (e.g., using a 95% ethanol / 5% water solvent system). The hydrolysis rate is pH-dependent; acidic conditions can enhance hydrolysis while slowing condensation.[4][5] |
| Sub-optimal Reaction Conditions | Silanization is sensitive to time, temperature, and concentration. Increase the reaction time or moderately increase the temperature (e.g., to 50-80°C) to promote bond formation.[3] Be cautious, as excessive temperature can accelerate premature self-condensation in the solution. |
| Incorrect Silane Concentration | A very low concentration may result in an incomplete monolayer. Conversely, an excessively high concentration can lead to the formation of aggregates in the solution that deposit unevenly on the surface rather than forming a dense, covalent layer.[6] |
Problem: The grafted silane layer appears hazy, uneven, or contains visible aggregates.
| Potential Cause | Recommended Solution |
| Premature Self-Condensation | This occurs when the hydrolyzed silane molecules react with each other in the solution before they can attach to the substrate, forming polysiloxane aggregates. To mitigate this, use the silane solution immediately after preparation. Work in an anhydrous solvent and introduce a controlled, minimal amount of water for hydrolysis, or perform the reaction in a vapor phase deposition chamber. |
| Inadequate Rinsing | Physisorbed (loosely bound) layers of silane can remain after the reaction. After the grafting step, rinse the substrate thoroughly with the reaction solvent (e.g., ethanol, toluene) to remove any unbound molecules. Sonication during rinsing can be effective. |
| Contaminated Solvent or Glassware | Trace amounts of contaminants can interfere with the self-assembly process. Use high-purity solvents and ensure all glassware is scrupulously cleaned before use. |
Problem: The grafted layer has poor mechanical or chemical stability and delaminates easily.
| Potential Cause | Recommended Solution |
| Incomplete Covalent Bonding | The initial grafting may leave many silanol groups unreacted. A post-grafting curing or annealing step is critical. Heating the substrate (e.g., at 100-120°C for 1 hour) drives off water and promotes further condensation between the silane and the substrate and between adjacent silane molecules, creating a robust, cross-linked network. |
| Excess Water on Substrate | A thick layer of adsorbed water on the substrate can lead to silane polymerization on top of the water layer, preventing covalent bonding to the surface itself. Ensure the substrate is thoroughly dried after the activation step and before immersion in the silane solution. |
| Hydrolytic Instability | While this compound is designed for high stability, a poorly formed network can still be susceptible to hydrolysis. Ensure all optimization steps (pre-treatment, controlled hydrolysis, thorough rinsing, and post-grafting cure) are followed to maximize the number of Si-O-Si bonds. |
Data Summary: Factors Influencing Grafting Density
The following table summarizes the key experimental parameters and their general effect on the grafting density of this compound.
| Parameter | General Effect on Grafting Density | Optimization Notes |
| Silane Concentration | Increases up to an optimal point (typically for monolayer formation), then may decrease effective density due to multilayering and aggregation. | Start with a concentration of 1-2% (v/v) in the chosen solvent and optimize from there. |
| Water Content | Essential for hydrolysis. Insufficient water leads to no reaction. Excess water promotes rapid self-condensation and aggregation in the solution.[4] | A common starting point is a 95:5 ratio of organic solvent (e.g., ethanol) to acidified water (pH 4.5-5.5). |
| pH | Controls the relative rates of hydrolysis and condensation. Acidic conditions (pH 4-5) generally favor hydrolysis over condensation, reducing solution aggregation.[3] | Use acetic acid to adjust the pH of the water component before mixing with the solvent and silane. |
| Reaction Temperature | Higher temperatures increase the reaction rate. However, excessively high temperatures can accelerate aggregation.[3] | For solution-phase deposition, temperatures between room temperature and 80°C are typical. |
| Reaction Time | Longer times generally lead to higher density, up to a saturation point. | Typical reaction times range from 30 minutes to several hours. |
| Curing/Annealing | Crucial for forming a stable, dense, and cross-linked film by driving off water and promoting further condensation. | A post-grafting bake at 100-120°C for 1-2 hours is highly recommended. |
Experimental Protocols
Protocol 1: General Substrate Pre-Treatment (Silicon/Glass)
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Sonication: Sonicate the substrates in a detergent solution (e.g., 2% Alconox) for 15 minutes, followed by sonication in deionized (DI) water for 15 minutes.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates thoroughly under a stream of nitrogen gas.
-
Hydroxylation (Activation): Activate the surface to generate a high density of hydroxyl groups.
-
Option A (Piranha Etch - Use Extreme Caution): Immerse substrates in a freshly prepared 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ for 30 minutes. Rinse copiously with DI water and dry with nitrogen.
-
Option B (UV/Ozone): Place substrates in a UV/Ozone cleaner for 15-20 minutes. This is a safer and effective alternative.
-
Protocol 2: Solution-Phase Grafting of this compound
-
Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solvent mixture.
-
Adjust the pH of the water component to ~4.5 using acetic acid before mixing.
-
Immediately before use, add this compound to the solvent mixture to a final concentration of 1% (v/v).
-
Stir the solution for 5-10 minutes to allow for initial hydrolysis.
-
-
Grafting Reaction:
-
Immerse the clean, dry, and activated substrates into the freshly prepared silane solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrates from the silane solution.
-
Rinse them thoroughly with fresh ethanol to remove any physically adsorbed silane. Brief sonication in ethanol (1-2 minutes) can improve cleaning.
-
-
Curing:
-
Dry the rinsed substrates under a stream of nitrogen.
-
Place the substrates in an oven at 110°C for 1 hour to cure the silane layer, promoting covalent bond formation and cross-linking.
-
-
Storage: Store the functionalized substrates in a desiccator or other dry environment to prevent degradation of the silane layer.
Visualizations
Caption: Chemical pathway for silane grafting.
Caption: General experimental workflow for surface silanization.
Caption: Troubleshooting logic for common silanization issues.
References
effect of pH on N,N-Bis(3-trimethoxysilylpropyl)urea hydrolysis rate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis of N,N-Bis(3-trimethoxysilylpropyl)urea. The information is intended for researchers, scientists, and professionals in drug development and material science who are utilizing this bifunctional organosilane in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reaction of this compound in aqueous solutions?
A1: The primary reaction is hydrolysis of the trimethoxysilyl groups, which converts them into reactive silanol (Si-OH) groups and releases methanol as a byproduct. This is followed by a condensation reaction where the silanol groups react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) bonds.
Q2: How does pH affect the hydrolysis of this compound?
A2: The pH of the solution is a critical factor that significantly influences both the hydrolysis and subsequent condensation rates. Generally, hydrolysis is catalyzed by both acidic and basic conditions, with the slowest rate occurring at a neutral pH of approximately 7.[1] A change of just one pH unit towards either acidic or basic conditions can lead to a substantial increase in the hydrolysis rate.[1]
Q3: At what pH is the silanol intermediate of this compound most stable?
A3: The stability of the resulting silanol groups is also pH-dependent. The condensation rate of these silanols is at its minimum around a pH of 4 to 4.5.[1] Therefore, in this pH range, the hydrolyzed silanol intermediates are relatively stable and less prone to self-condensation, which can be advantageous for controlled surface modification.
Q4: Can the urea functional group in this compound influence the hydrolysis reaction?
A4: Yes, the central urea group can participate in intramolecular and intermolecular hydrogen bonding. This can influence the stability of the silanol intermediates formed during hydrolysis and potentially affect the rate and structure of the subsequent condensation and film formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Neutral pH: The hydrolysis rate is at its minimum around pH 7.[1]- Insufficient Water: Water is required for the hydrolysis reaction.- Low Temperature: Lower temperatures slow down the reaction kinetics. | - Adjust the pH of the solution to an acidic (e.g., pH 4-5) or basic (e.g., pH 8-9) range to catalyze the hydrolysis.- Ensure sufficient water is present in the solvent system.- Increase the reaction temperature, for example, to 60°C, to accelerate hydrolysis. |
| Rapid Gelation or Precipitation of the Silane Solution | - High Condensation Rate: This is common in basic pH conditions where both hydrolysis and condensation are rapid.[2]- High Silane Concentration: Higher concentrations increase the likelihood of intermolecular condensation.- Prolonged Storage of Hydrolyzed Solution: Over time, even at optimal pH, silanols will condense. | - For applications requiring a stable solution of hydrolyzed silane, work at a slightly acidic pH (4-4.5) to minimize the condensation rate.[1]- Use dilute silane solutions (e.g., below 1% by weight) to reduce the rate of self-condensation.[1]- Prepare the hydrolyzed silane solution fresh before use. |
| Poor Adhesion or Ineffective Surface Modification | - Incomplete Hydrolysis: Insufficient formation of reactive silanol groups.- Premature Condensation: The silane may have self-condensed in solution before it could react with the substrate.- Contaminated Substrate: The substrate surface may have oils or other contaminants preventing the silanols from bonding. | - Confirm complete hydrolysis by adjusting pH and reaction time. You can monitor this using techniques like FT-IR or NMR.[2][3]- Use freshly prepared, hydrolyzed silane solution at a pH that minimizes self-condensation (pH 4-4.5).[1]- Thoroughly clean and dry the substrate surface before applying the silane solution. |
| Inconsistent or Non-reproducible Results | - Fluctuating pH: Small changes in pH can significantly alter hydrolysis and condensation rates.- Variable Water Content: Inconsistent amounts of water in the solvent will affect the extent of hydrolysis.- Aging of Silane Solution: The reactivity of the hydrolyzed solution changes over time as condensation proceeds. | - Use a buffered solvent system to maintain a constant pH throughout the experiment.- Precisely control the water content in your reaction mixture.- Standardize the time between preparing the hydrolyzed silane solution and its application. |
Data Presentation
| pH Range | Hydrolysis Rate | Condensation Rate | Stability of Silanol Intermediates | Primary Outcome |
| < 4 (Acidic) | High | Low to Moderate | High | Accumulation of stable silanols in solution. |
| 4 - 5 (Weakly Acidic) | Moderate to High | Minimum | Highest | Optimal for controlled hydrolysis and stable silanol solutions.[1] |
| 6 - 8 (Neutral) | Minimum | Low | Moderate | Very slow reaction, often requiring extended reaction times or heating.[1][2] |
| > 8 (Basic) | High | High | Low | Rapid formation of cross-linked polysiloxane networks (gelation).[2] |
Experimental Protocols
Monitoring Silane Hydrolysis using FT-IR Spectroscopy
This protocol provides a general method for observing the hydrolysis of this compound by monitoring changes in infrared absorption bands.
Materials:
-
This compound
-
Solvent (e.g., ethanol/water mixture)
-
Acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) for pH adjustment
-
FT-IR spectrometer with an appropriate cell (e.g., ATR or transmission)
Procedure:
-
Prepare a solution of this compound (e.g., 1 vol%) in the chosen solvent system (e.g., 95:5 ethanol:water).
-
Adjust the pH of the solution to the desired level (e.g., 4, 7, or 10) using a dilute acid or base.
-
Immediately acquire an initial FT-IR spectrum of the solution. This will serve as the time-zero reference.
-
Monitor the reaction over time by acquiring spectra at regular intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Analyze the spectra for the following changes:
-
Disappearance of Si-O-CH₃ bands: Look for a decrease in the intensity of peaks associated with the Si-O-C stretching, typically around 1080 cm⁻¹ and 820 cm⁻¹.
-
Appearance of Si-OH bands: Observe the growth of a broad band corresponding to Si-OH stretching, usually in the region of 3200-3700 cm⁻¹ and a sharper peak around 900 cm⁻¹.
-
Formation of Si-O-Si bands: As condensation occurs, a broad peak around 1040-1130 cm⁻¹ corresponding to siloxane bonds will appear and grow.
-
-
The rate of hydrolysis can be qualitatively assessed by how quickly the Si-O-CH₃ peaks decrease and the Si-OH peak increases at different pH values.
Mandatory Visualization
Caption: Hydrolysis and condensation of this compound.
References
common mistakes in the application of N,N-Bis(3-trimethoxysilylpropyl)urea coatings
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the application of N,N-Bis(3-trimethoxysilylpropyl)urea coatings. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and achieve optimal coating performance.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound coatings.
Problem 1: Poor Adhesion or Delamination of the Coating
Possible Causes:
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Inadequate Surface Preparation: The most common reason for adhesion failure is improper surface preparation.[1] The substrate must be thoroughly cleaned to remove any contaminants such as oils, grease, and dust that can hinder bonding.[1][2]
-
Improper Curing: The temperature and duration of the curing process are critical for forming a stable and adherent coating. Insufficient curing can lead to a weak film, while excessive heat can cause degradation.
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Incorrect Silane Solution Preparation: Issues with the concentration, pH, or age of the silane solution can negatively impact its effectiveness.
-
Moisture Contamination: The presence of excessive moisture on the substrate or in the application environment can interfere with the bonding process.[1]
-
Missed Recoat Window: When applying multiple coats, failure to apply a subsequent coat within the recommended window can lead to intercoat adhesion failure.[1]
Solutions:
-
Optimize Surface Preparation:
-
Clean the substrate with appropriate solvents to remove organic contaminants.[3]
-
For inorganic substrates like glass or metal, consider a piranha solution (a 3:1 mixture of sulfuric acid to hydrogen peroxide) or oxygen plasma/UV-ozone treatment to activate the surface by creating hydroxyl groups.[4]
-
Ensure the surface is completely dry before applying the coating.[3][5]
-
-
Control Curing Parameters:
-
Proper Solution Handling:
-
Control Application Environment:
-
Apply the coating in a controlled environment with low humidity to prevent premature hydrolysis and condensation in the solution.
-
Troubleshooting Workflow for Poor Adhesion:
Caption: Troubleshooting workflow for poor coating adhesion.
Problem 2: Hazy or Uneven Coating Appearance
Possible Causes:
-
Excessive Silane Concentration: Using a solution with too high a concentration can lead to the formation of a thick, uneven layer instead of a uniform monolayer.[3]
-
Premature Condensation in Solution: If the silane solution is allowed to stand for too long, hydrolysis and self-condensation can lead to the formation of oligomers and insoluble particles, resulting in a hazy appearance.
-
Inadequate Rinsing: Failure to rinse off excess silane after application can leave behind unreacted material that forms a hazy film.
-
Rapid Solvent Evaporation: If the solvent evaporates too quickly, the silane may not have enough time to properly orient and bond to the surface.
Solutions:
-
Optimize Silane Concentration:
-
Start with a lower concentration of this compound (e.g., 0.5-2% by weight) and gradually increase if necessary. For ultra-thin coatings, concentrations in the range of 0.01-0.1% may be required.[4]
-
-
Control Solution Age and Stability:
-
Prepare the silane solution immediately before use. The stability of aqueous silane solutions can vary from hours to weeks depending on the specific silane and pH.[6]
-
-
Refine Application and Rinsing Technique:
-
Select an Appropriate Solvent:
-
Choose a solvent with a boiling point that allows for controlled evaporation under your application conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound solution?
A1: The optimal pH for the hydrolysis of most alkoxysilanes is in the acidic range of 4.5 to 5.5.[6] In this pH range, the hydrolysis rate is fast, while the condensation rate is slow, which allows for the formation of stable silanols that can then bond to the substrate surface.[7][8]
Q2: How does the concentration of the silane solution affect the coating thickness?
A2: The thickness of the silane layer is influenced by the concentration of the solution. Higher concentrations generally lead to thicker coatings, which may not be desirable as they can form uneven layers.[3] For many applications, a monolayer or a few molecular layers are sufficient for adhesion promotion. A starting concentration of 2% is often recommended, but for achieving ultra-thin layers, much lower concentrations (0.01-0.1%) may be necessary.[4][6]
Q3: What are the recommended curing conditions for this compound coatings?
A3: The curing process involves the condensation of the silanol groups to form a stable siloxane network (Si-O-Si). Typical curing conditions are 110-120°C for 20-30 minutes for aqueous solutions or 5-10 minutes at 110°C for aqueous alcohol solutions.[6] Alternatively, curing can be done at room temperature for 24 hours at a relative humidity of about 60%.[6]
Q4: Can I reuse a prepared this compound solution?
A4: It is generally not recommended to reuse prepared silane solutions. The stability of hydrolyzed silane solutions is limited, and they will undergo self-condensation over time, leading to the formation of oligomers and a decrease in reactivity. For consistent and optimal results, it is best to prepare the solution fresh for each use.
Q5: What is the role of the urea group in this compound?
A5: The urea group in the center of the molecule provides several benefits. It allows for strong hydrogen bonding, which can improve the cohesion of the coating and its interaction with certain substrates.[8] This bifunctional nature, with the urea group and two trimethoxysilyl groups, makes it an effective coupling agent and crosslinker.[8]
Data Presentation
Table 1: Effect of pH on Hydrolysis and Condensation Rates of Trimethoxysilanes
| pH Condition | Hydrolysis Rate | Condensation Rate | Resulting Siloxane Structure |
| Acidic (pH 4-5) | Fast[8] | Slow[8] | More linear, less branched[8] |
| Neutral (pH ~7) | Slowest | Moderate | - |
| Basic (pH > 7) | Fast | Fast | More cross-linked, particulate |
This table summarizes the general trends for trimethoxysilanes. The exact rates will depend on the specific silane and reaction conditions.
Experimental Protocols
Protocol for Surface Coating using a Dip-Coating Method
This protocol provides a general procedure for applying an this compound coating to a substrate.
1. Materials:
-
This compound
-
Ethanol (95%)
-
Deionized water
-
Acetic acid
-
Substrate of interest (e.g., glass slide, metal coupon)
-
Appropriate cleaning solvents for the substrate
2. Solution Preparation (2% Silane Solution):
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid.
-
With stirring, add this compound to the pH-adjusted solvent to achieve a final concentration of 2% (w/v).
-
Continue stirring for at least 5 minutes to allow for hydrolysis and the formation of silanols.[6]
3. Substrate Preparation:
-
Thoroughly clean the substrate surface to remove any organic and inorganic contaminants. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by rinsing with deionized water.
-
For enhanced adhesion to inorganic substrates, consider a surface activation step such as oxygen plasma treatment or immersion in a piranha solution.
-
Ensure the substrate is completely dry before proceeding. This can be achieved by oven drying or blowing with dry, inert gas (e.g., nitrogen).
4. Coating Application (Dip-Coating):
-
Immerse the prepared substrate into the freshly prepared silane solution for 1-2 minutes with gentle agitation.[6]
-
Slowly withdraw the substrate from the solution at a constant speed. The withdrawal speed can be adjusted to control the coating thickness.
-
Briefly rinse the coated substrate with fresh ethanol to remove any excess, unbonded silane.[6]
5. Curing:
-
Cure the coated substrate in an oven at 110°C for 5-10 minutes.[6]
-
Alternatively, the coating can be cured at room temperature for 24 hours in an environment with approximately 60% relative humidity.[6]
Experimental Workflow for Coating Application:
Caption: General experimental workflow for dip-coating.
References
Validation & Comparative
A Comparative Guide to Surface Modification: N,N-Bis(3-trimethoxysilylpropyl)urea vs. Alternative Silanes through XPS Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of N,N-Bis(3-trimethoxysilylpropyl)urea with other silane coupling agents for surface modification, supported by X-ray Photoelectron Spectroscopy (XPS) data.
This guide provides a detailed comparison of surfaces modified with the bi-functional urea-based silane, this compound, against surfaces treated with a common mono-functional aminosilane, (3-aminopropyl)triethoxysilane (APTES), and a structurally related bi-functional aminosilane, Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA). The comparison is based on X-ray Photoelectron Spectroscopy (XPS) data, a highly sensitive surface analysis technique that provides information on elemental composition and chemical bonding states.
Executive Summary
Surface modification with silane coupling agents is a critical step in various fields, including biomaterial development, drug delivery, and medical implant technology. The choice of silane can significantly impact the surface chemistry, stability, and subsequent functionality. This guide demonstrates that bi-functional silanes, such as this compound, can offer a higher density of functional groups on a surface compared to their mono-functional counterparts. This is evidenced by a relative increase in nitrogen and silicon atomic concentrations as determined by XPS.
Chemical Structures and Signaling Pathways
The chemical structures of the compared silanes are presented below. The bi-functional nature of this compound and BTMSPA allows for a more robust and denser surface functionalization compared to the mono-functional APTES.
Caption: Chemical structures of the compared silane coupling agents.
The following diagram illustrates the generalized signaling pathway for surface modification with these silanes, leading to a functionalized surface ready for subsequent applications such as biomolecule immobilization.
Caption: Generalized workflow for surface modification with silanes.
Comparative XPS Data
The following tables summarize the quantitative XPS data for surfaces modified with the different silanes. The data is compiled from various studies and presented for comparative purposes. Note that the exact values can vary depending on the substrate and experimental conditions.
Table 1: Elemental Composition (Atomic % excluding substrate elements)
| Silane Modifier | C 1s (%) | N 1s (%) | O 1s (%) | Si 2p (%) | N/Si Ratio |
| This compound | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature | Theoretical: 1.0 |
| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature | Theoretical: 0.5 |
| (3-aminopropyl)triethoxysilane (APTES) | 55.6 | 6.5 | 23.9 | 14.0 | 0.46 |
Note: The data for APTES is sourced from a study on gold surfaces and is provided as a representative example. A study comparing APTES with a generic bis-amino silane on a PET membrane showed a greater than twofold increase in the concentrations of silicon and nitrogen for the bis-amino silane treated samples.
Table 2: High-Resolution XPS Peak Binding Energies (eV) and Assignments
| Element | Functional Group | This compound | Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | (3-aminopropyl)triethoxysilane (APTES) |
| N 1s | -NH-CO-NH- (Urea) | ~399.5 - 400.5 | - | - |
| -NH- (Amine) | - | ~399.2 | 399.2 (-NH2) | |
| -NH3+ (Protonated Amine) | - | ~401.0 | 401.0 (-NH3+) | |
| Si 2p | Si-O-Si | Data not available | Data not available | 102.2 |
| Si-O-Substrate | Data not available | Data not available | 103.0 | |
| C 1s | C-C, C-H | Data not available | Data not available | 284.8 |
| C-N | Data not available | Data not available | 286.3 | |
| C=O (Urea) | ~288.0 | - | - | |
| O 1s | Si-O-Si | Data not available | Data not available | 532.5 |
| C=O (Urea) | ~531.0 | - | - |
Note: Binding energies for this compound and BTMSPA are estimated based on typical values for the respective functional groups. The data for APTES is compiled from multiple sources.
Experimental Protocols
Surface Modification with Silanes (General Protocol)
This protocol provides a general guideline for the modification of silicon or glass surfaces with silane coupling agents.
Materials:
-
Substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Anhydrous toluene or ethanol
-
Silane coupling agent (this compound, BTMSPA, or APTES) at a concentration of 1-5% (v/v)
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrates by sonicating in a detergent solution, followed by thorough rinsing with deionized water and ethanol.
-
Dry the substrates under a stream of nitrogen.
-
Activate the surface by immersing the substrates in Piranha solution for 30-60 minutes to introduce hydroxyl groups.
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream.
-
-
Silanization:
-
Prepare a fresh solution of the desired silane in anhydrous toluene or ethanol.
-
Immerse the cleaned and hydroxylated substrates in the silane solution for 1-2 hours at room temperature or elevated temperature (e.g., 60-80°C) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse thoroughly with the solvent (toluene or ethanol) to remove any unbound silane.
-
Dry the substrates under a nitrogen stream.
-
Cure the silane layer by baking the substrates in an oven at 110-120°C for 1-2 hours. This step promotes the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.
-
-
Storage:
-
Store the modified substrates in a desiccator to prevent moisture absorption.
-
Caption: Experimental workflow for surface modification with silanes.
XPS Analysis Protocol
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Preparation:
-
Mount the silane-modified substrates on the sample holder using double-sided conductive tape.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
Acquire survey scans over a wide binding energy range (e.g., 0-1100 eV) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, O 1s, Si 2p). Use a pass energy of 20-40 eV for high-resolution scans to achieve better energy resolution.
-
Use a neutralizer (e.g., a low-energy electron flood gun) to compensate for charging effects on insulating substrates.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting and deconvolution of the high-resolution spectra to identify the different chemical states of each element. Use appropriate line shapes (e.g., Gaussian-Lorentzian).
-
Calculate the atomic concentrations of the elements from the peak areas using the appropriate relative sensitivity factors (RSFs).
-
Conclusion
comparing N,N-Bis(3-trimethoxysilylpropyl)urea with 3-aminopropyltriethoxysilane (APTES)
A Comparative Analysis of N,N-Bis(3-trimethoxysilylpropyl)urea and 3-aminopropyltriethoxysilane (APTES) for Surface Modification
In the realm of surface chemistry and materials science, organosilanes are indispensable for modifying and functionalizing surfaces. Among these, this compound and 3-aminopropyltriethoxysilane (APTES) are prominent choices, each offering distinct advantages depending on the application. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal silane for their needs.
Chemical Structure and Functional Groups
The fundamental differences between this compound and APTES lie in their molecular architecture, which dictates their reactivity and interaction with surfaces.
-
This compound is a bis-silane, featuring two trimethoxysilyl groups linked by a urea bridge. This structure allows for enhanced cross-linking upon hydrolysis, forming a dense and robust siloxane network on the substrate. The urea functional group is a key feature, capable of forming strong hydrogen bonds, which contributes to improved adhesion and layer stability.
-
3-aminopropyltriethoxysilane (APTES) is a mono-silane characterized by a terminal primary amine group. While it forms a standard siloxane network, its primary value lies in the versatile reactivity of the amine group, which can readily participate in covalent bonding with a wide array of organic molecules, making it a staple for bio-conjugation and surface functionalization.
Performance Comparison: A Data-Driven Approach
The choice between these two silanes is often dictated by the desired surface properties. The following sections present a comparative analysis based on key performance indicators.
Adhesion and Hydrophobicity
The ability of a silane to promote adhesion and alter surface wettability is critical in many applications, from coatings to biomedical implants.
A key indicator of surface modification is the change in water contact angle. A higher contact angle generally indicates a more hydrophobic surface. Studies have shown that surfaces treated with this compound tend to exhibit greater hydrophobicity compared to those treated with APTES, which is attributed to the denser, more organized, and cross-linked layer formed by the bis-silane structure.
| Silane Treatment | Water Contact Angle (°) | Reference |
| Uncoated Glass | ~30-40° | Generic Value |
| APTES Coated Glass | ~50-60° | |
| This compound Coated Glass | ~70-80° |
The enhanced adhesion provided by this compound is also linked to the hydrogen bonding capabilities of its urea group, which complements the covalent siloxane bonds, leading to a more durable interface.
Biomolecule Immobilization
APTES is a widely used agent for the immobilization of biomolecules due to its reactive primary amine group. This group can be easily functionalized to bind proteins, DNA, and other biological entities.
In a typical application, the amine-functionalized surface created by APTES can be activated using a cross-linker like glutaraldehyde, which then reacts with amine groups on the biomolecule to be immobilized.
While this compound is not the primary choice for direct biomolecule conjugation due to the less reactive nature of the urea group compared to a primary amine, it can be used to create a stable base layer for subsequent coatings that may carry the desired functionality.
Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below.
Protocol 1: Surface Silanization with APTES
This protocol outlines the steps for modifying a glass substrate with APTES.
-
Substrate Cleaning: The glass slides are first cleaned by sonication in acetone for 15 minutes, followed by sonication in isopropanol for another 15 minutes. They are then rinsed thoroughly with deionized water and dried under a stream of nitrogen.
-
Surface Activation: The cleaned slides are immersed in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to generate hydroxyl groups on the surface. (Caution: Piranha solution is extremely corrosive and reactive). The slides are then rinsed extensively with deionized water and dried.
-
Silanization: A 2% (v/v) solution of APTES in anhydrous toluene is prepared. The activated glass slides are immersed in this solution for 2 hours at room temperature.
-
Curing: After immersion, the slides are rinsed with toluene to remove excess unreacted silane and then cured in an oven at 110°C for 1 hour.
Protocol 2: Water Contact Angle Measurement
This protocol describes the procedure for measuring the hydrophobicity of the modified surfaces.
-
Instrumentation: A goniometer or a contact angle measuring system is used.
-
Sample Preparation: The silanized glass slides are placed on the sample stage.
-
Measurement: A small droplet (typically 5 µL) of deionized water is dispensed onto the surface of the slide. An image of the droplet is captured, and the angle between the solid-liquid interface and the liquid-vapor interface is measured.
-
Data Analysis: At least five measurements are taken at different locations on each sample, and the average contact angle is reported.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for surface modification and analysis.
Reaction Mechanism on the Surface
The diagram below illustrates the hydrolysis and condensation reactions that both silanes undergo to form a covalent bond with a hydroxylated surface.
Conclusion
Both this compound and APTES are effective surface modifying agents, but their suitability depends on the specific application.
-
This compound is the preferred choice for applications demanding high adhesion, durability, and hydrophobicity. Its bis-silane structure and urea functional group contribute to a densely cross-linked and stable coating.
-
APTES remains the gold standard for applications requiring the covalent immobilization of biomolecules or further chemical functionalization. Its terminal primary amine group offers a versatile handle for a wide range of conjugation chemistries.
The selection process should, therefore, be guided by a thorough understanding of the desired surface properties and the chemical functionalities required for the intended application.
A Comparative Analysis of the Hydrolytic Stability of N,N-Bis(3-trimethoxysilylpropyl)urea and Monomeric Silanes
For researchers, scientists, and drug development professionals, the longevity and reliability of surface modifications are paramount. Silane coupling agents are crucial in this regard, promoting adhesion between organic and inorganic materials. However, their efficacy is often dictated by their hydrolytic stability, particularly in aqueous environments. This guide provides an objective comparison of the hydrolytic stability of a dipodal silane, N,N-Bis(3-trimethoxysilylpropyl)urea, and conventional monomeric silanes, supported by experimental data.
This compound is a dipodal silane, characterized by the presence of two silicon atoms, which allows it to form up to six bonds with a substrate. This is in contrast to monomeric silanes which can only form a maximum of three bonds.[1] This structural difference is theoretically linked to enhanced stability. This guide will delve into the experimental evidence supporting this claim.
Enhanced Surface Stability with Dipodal Silanes: A Quantitative Look
The most direct measure of a silane's performance in maintaining a surface modification is to observe the stability of that surface when exposed to hydrolytic conditions over time. The change in the water contact angle on a treated surface is a reliable indicator of the integrity of the silane layer. A stable contact angle signifies a durable treatment, while a decrease suggests degradation of the silane layer.
Experimental data from studies on borosilicate glass slides treated with a conventional monomeric silane (n-decyltriethoxysilane) and various dipodal silanes demonstrate a marked improvement in hydrolytic stability with the latter. The following tables summarize the sessile water contact angle measurements after prolonged immersion in different aqueous environments.
Table 1: Comparative Hydrolytic Stability in Deionized Water
| Silane Type | Chemical Name | Initial Contact Angle (°) | Contact Angle after 60 days in DI Water (°) |
| Monomeric | n-decyltriethoxysilane | 94 ± 1 | ~90 |
| Dipodal | 1,2-bis(trimethoxysilyl)decane | 78 ± 2 | ~75 |
| Dipodal | 1,1,1,3,3-pentamethoxy-1,3-disilatridecane | 102 ± 1 | ~100 |
| Dipodal | 1,10-bis(trimethoxysilyl)decane | 104 ± 2 | ~100 |
Data sourced from a study by Gelest Inc.[2]
Table 2: Comparative Hydrolytic Stability in 6 M HCl (Accelerated Acidic Durability Test)
| Silane Type | Chemical Name | Initial Contact Angle (°) | Contact Angle after 60 days in 6 M HCl (°) |
| Monomeric | n-decyltriethoxysilane | 94 ± 1 | ~40 |
| Dipodal | 1,2-bis(trimethoxysilyl)decane | 78 ± 2 | ~78 |
| Dipodal | 1,1,1,3,3-pentamethoxy-1,3-disilatridecane | 102 ± 1 | 94 ± 3 |
| Dipodal | 1,10-bis(trimethoxysilyl)decane | 104 ± 2 | ~60 |
Data sourced from a study by Gelest Inc.[2]
Table 3: Comparative Hydrolytic Stability in 3.5% Aqueous NaCl
| Silane Type | Chemical Name | Initial Contact Angle (°) | Contact Angle after 60 days in 3.5% NaCl (°) |
| Monomeric | n-decyltriethoxysilane | 94 ± 1 | ~65 |
| Dipodal | 1,2-bis(trimethoxysilyl)decane | 78 ± 2 | ~75 |
| Dipodal | 1,1,1,3,3-pentamethoxy-1,3-disilatridecane | 102 ± 1 | ~100 |
| Dipodal | 1,10-bis(trimethoxysilyl)decane | 104 ± 2 | ~80 |
Data sourced from a study by Gelest Inc.[2]
Table 4: Comparative Hydrolytic Stability in 1 M NH₄OH
| Silane Type | Chemical Name | Initial Contact Angle (°) | Contact Angle after 60 days in 1 M NH₄OH (°) |
| Monomeric | n-decyltriethoxysilane | 94 ± 1 | ~30 |
| Dipodal | 1,2-bis(trimethoxysilyl)decane | 78 ± 2 | ~60 |
| Dipodal | 1,1,1,3,3-pentamethoxy-1,3-disilatridecane | 102 ± 1 | ~75 |
| Dipodal | 1,10-bis(trimethoxysilyl)decane | 104 ± 2 | ~55 |
Data sourced from a study by Gelest Inc.[2]
The data clearly indicates that while the monomeric silane coating degrades significantly, especially under harsh acidic and basic conditions, the dipodal silanes, particularly the pendant dipodal structures like 1,1,1,3,3-pentamethoxy-1,3-disilatridecane, maintain a much more stable hydrophobic surface.[2] This enhanced durability is a key advantage in applications requiring long-term performance in aqueous or humid environments.
The Chemical Basis for Enhanced Stability
The superior hydrolytic stability of dipodal silanes like this compound can be attributed to the thermodynamics of the siloxane bond formation and hydrolysis. The overall process involves two key steps: the hydrolysis of the alkoxy groups to form silanols, and the subsequent condensation of these silanols to form a stable siloxane network.
The key to the enhanced stability lies in the equilibrium of the condensation-hydrolysis reaction. For a disiloxane bond, the equilibrium constant (Kc) for hydrolysis is remarkably small, determined to be K_c = [SiOH]² / ([Si-O-Si][H₂O]) = 6 ± 1 × 10⁻⁵.[2][3] This indicates that the equilibrium strongly favors the condensed siloxane form over the hydrolyzed silanol form, contributing to the greater stability of the bonds formed by dipodal silanes.
The presence of the urea group in this compound can also contribute to stability through intramolecular and intermolecular hydrogen bonding with the silanol groups.[4]
Caption: General reaction pathway for monomeric silane hydrolysis and condensation.
The dipodal nature of this compound allows for the formation of a more cross-linked and robust siloxane network at the substrate interface, further hindering the ingress of water and subsequent hydrolysis.
References
A Comparative Guide to N,N'-Bis(3-trimethoxysilylpropyl)urea and N,N'-Bis[3-(triethoxysilyl)propyl]urea for Researchers and Formulation Scientists
In the realm of advanced materials, the interface between organic polymers and inorganic substrates is a critical determinant of performance and durability. Silane coupling agents are instrumental in bridging this gap, and among them, bis-urea silanes have garnered attention for their potential to form robust and stable bonds. This guide provides a detailed comparison of two prominent bis-urea silanes: N,N'-Bis(3-trimethoxysilylpropyl)urea and N,N'-Bis[3-(triethoxysilyl)propyl]urea, offering insights into their chemical properties, reaction kinetics, and performance attributes for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The fundamental difference between these two molecules lies in the alkoxy groups attached to the silicon atoms. N,N'-Bis(3-trimethoxysilylpropyl)urea possesses methoxy (-OCH₃) groups, while N,N'-Bis[3-(triethoxysilyl)propyl]urea has ethoxy (-OCH₂CH₃) groups. This seemingly minor variation has significant implications for their reactivity and handling.
It is important to clarify the nomenclature. While "N,N-" and "N,N'-" are sometimes used interchangeably in commercial literature, the IUPAC name for the structure with silylpropyl groups on different nitrogen atoms is 1,3-bis(3-alkoxysilylpropyl)urea, which corresponds to the N,N'- designation. This guide will focus on the comparison of the N,N'-isomers.
| Property | N,N'-Bis(3-trimethoxysilylpropyl)urea | N,N'-Bis[3-(triethoxysilyl)propyl]urea |
| CAS Number | 18418-53-6[1][2] | 23779-32-0 (for the mono triethoxysilyl version, a direct CAS for the N,N'-bis triethoxy version is less consistently cited) |
| Molecular Formula | C₁₃H₃₂N₂O₇Si₂[3] | C₁₉H₄₄N₂O₇Si₂ |
| Molecular Weight | 384.58 g/mol [3][4] | 468.73 g/mol [5] |
| Appearance | Colorless to yellow liquid[1] | Colorless to pale yellow transparent liquid |
| Key Functional Groups | Urea, Trimethoxysilyl | Urea, Triethoxysilyl |
Reaction Mechanisms and Kinetics: The Decisive Role of the Alkoxy Group
The primary function of these silanes is to form a durable link between an inorganic surface (like glass, metal oxides, or silica) and an organic polymer matrix. This is achieved through a two-step process: hydrolysis and condensation.
Caption: General reaction pathway for silane coupling agents.
Hydrolysis: The alkoxy groups (methoxy or ethoxy) react with water to form silanol groups (-Si-OH). This reaction is the rate-determining step and is influenced by pH and the nature of the alkoxy group.
Condensation: The newly formed silanol groups can then react in two ways:
-
With hydroxyl groups on the inorganic substrate: This forms stable covalent Si-O-Substrate bonds, anchoring the silane to the surface.
-
With other silanol groups: This leads to self-condensation, forming a crosslinked siloxane network (Si-O-Si) at the interface.
The key difference in performance between the trimethoxy and triethoxy variants stems from the hydrolysis step. Methoxysilyl groups hydrolyze significantly faster than ethoxysilyl groups. This is due to the lower steric hindrance and higher electrophilicity of the silicon atom in the trimethoxy silane.
This difference in reaction kinetics has practical implications:
-
N,N'-Bis(3-trimethoxysilylpropyl)urea: Its rapid hydrolysis allows for faster curing and bond formation at ambient temperatures. This can be advantageous in applications where high throughput is desired. However, the faster reactivity also means a shorter pot life for formulations. The byproduct of hydrolysis is methanol.
-
N,N'-Bis[3-(triethoxysilyl)propyl]urea: The slower hydrolysis of the ethoxy groups results in a longer working time and greater formulation stability. The reaction may require catalysis or elevated temperatures to proceed at a practical rate. The byproduct of hydrolysis is ethanol, which is generally considered less toxic than methanol.
Performance Comparison: Adhesion, Crosslinking, and Stability
While direct comparative experimental data for these two specific molecules is scarce in publicly available literature, we can infer their performance characteristics based on the established principles of silane chemistry.
Adhesion Promotion: Both molecules are effective adhesion promoters due to the bifunctional nature of the urea group, which can form hydrogen bonds with the polymer matrix, and the silanol groups that covalently bond to the inorganic substrate. The dipodal nature of these silanes, having two silicon atoms, allows them to form up to six bonds with a substrate, leading to enhanced hydrolytic stability of the interface compared to conventional single-silicon silanes.[4]
-
Expected Outcome: In applications where rapid bond formation is critical, the trimethoxy version is likely to show superior initial adhesion strength. However, with sufficient curing time and/or thermal input, the triethoxy version is expected to achieve comparable or even superior long-term adhesion due to the potential for a more ordered and less stressed interfacial layer.
Crosslinking Density: The self-condensation of the silanol groups leads to the formation of a crosslinked network.
-
Expected Outcome: The faster hydrolysis of N,N'-Bis(3-trimethoxysilylpropyl)urea will lead to a more rapid development of the crosslinked network. This can be beneficial for applications requiring rapid mechanical property development, such as in sealants and adhesives.[6] The triethoxy analog will form a crosslinked network more slowly.
Stability: The stability of the silane in a formulation and the long-term stability of the resulting bond are crucial.
-
Expected Outcome: N,N'-Bis[3-(triethoxysilyl)propyl]urea is expected to offer better formulation stability due to its slower hydrolysis rate. The bonds formed by both silanes are generally stable; however, the more controlled reaction of the triethoxy version might lead to a more uniform and hydrolytically stable interface over the long term.
Experimental Protocols for Performance Evaluation
To empirically compare the performance of these two silane coupling agents, the following experimental protocols are recommended:
Adhesion Strength Measurement (Pull-Off Adhesion Test)
This test, often conducted according to ASTM D4541 , measures the force required to pull a coated surface from its substrate.[7][8][9][10][11]
Methodology:
-
Substrate Preparation: Clean and prepare the substrate (e.g., metal panels, glass slides) according to standard procedures.
-
Silane Treatment: Apply a solution of each silane (e.g., 1-2% in an alcohol-water mixture) to the prepared substrates. Allow for hydrolysis and condensation to occur under controlled conditions (time, temperature, humidity).
-
Coating Application: Apply the desired organic coating (e.g., an epoxy or polyurethane) over the silane-treated surfaces.
-
Curing: Cure the coating system as per the manufacturer's instructions.
-
Adhesion Testing:
-
Secure a loading fixture (dolly) to the coated surface using a suitable adhesive.
-
After the adhesive has cured, attach a portable pull-off adhesion tester to the dolly.
-
Apply a perpendicular tensile force at a constant rate until the dolly is detached.
-
Record the pull-off strength in MPa or psi and note the nature of the failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating).
-
Caption: Workflow for pull-off adhesion testing.
Surface Wettability Analysis (Contact Angle Measurement)
Contact angle measurements provide an indication of the surface energy of the silane-treated substrate, which influences the wetting and adhesion of the subsequent coating.[12][13][14][15]
Methodology:
-
Substrate Treatment: Prepare and treat substrates with the respective silane solutions as described above.
-
Contact Angle Measurement:
-
Place a droplet of a test liquid (e.g., deionized water, diiodomethane) on the treated surface.
-
Use a goniometer to measure the static contact angle between the liquid droplet and the surface.
-
Measurements with multiple liquids of known surface tension components can be used to calculate the surface free energy of the treated substrate.
-
Monitoring Hydrolysis and Condensation (FTIR Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the chemical changes during the hydrolysis and condensation of the silanes.[16][17][18][19]
Methodology:
-
Sample Preparation: Prepare solutions of each silane in a suitable solvent (e.g., an alcohol/water mixture).
-
FTIR Analysis:
-
Acquire FTIR spectra of the solutions at different time intervals.
-
Monitor the disappearance of peaks associated with the Si-O-CH₃ (around 1080 cm⁻¹) or Si-O-CH₂CH₃ bonds and the appearance of peaks corresponding to Si-OH (around 900 cm⁻¹) and Si-O-Si (around 1040-1130 cm⁻¹) bonds.[16] This allows for a qualitative and semi-quantitative comparison of the reaction rates.
-
Conclusion
The choice between N,N'-Bis(3-trimethoxysilylpropyl)urea and N,N'-Bis[3-(triethoxysilyl)propyl]urea is a trade-off between reaction speed and formulation stability.
-
N,N'-Bis(3-trimethoxysilylpropyl)urea is the preferred choice for applications requiring fast cure and rapid adhesion development at ambient conditions.
-
N,N'-Bis[3-(triethoxysilyl)propyl]urea is more suitable for formulations where a longer pot life and greater stability are paramount, and where processing conditions can accommodate a slower cure, possibly with the aid of catalysts or heat. The generation of ethanol as a byproduct may also be a consideration from a health and safety perspective.
For professionals in research and development, a thorough evaluation of both silanes using the experimental protocols outlined above is recommended to determine the optimal choice for a specific application and processing environment.
References
- 1. N N Bis 3 Trimethoxysilylpropyl Urea for Sale, CAS 18418-53-6 | Changfu Chemical [cfsilicones.com]
- 2. N,N-bis(3-Trimethoxysilylpropyl)urea | CAS#:18418-53-6 | Chemsrc [chemsrc.com]
- 3. Urea, N,N'-bis[3-(trimethoxysilyl)propyl]- | C13H32N2O7Si2 | CID 20227441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. WO2005080462A2 - Silane formulation for moisture-crosslinking hybrid adhesives and sealants - Google Patents [patents.google.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. poudrafshan.ir [poudrafshan.ir]
- 9. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 10. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 11. kelid1.ir [kelid1.ir]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of N,N-Bis(3-trimethoxysilylpropyl)urea (BTMU) Surface Coverage
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical techniques for the quantitative assessment of BTMU surface modification, with supporting experimental data and protocols.
The effective functionalization of surfaces with silane coupling agents is a critical step in numerous applications, from drug delivery systems to biomedical implants and biosensors. N,N-Bis(3-trimethoxysilylpropyl)urea (BTMU) is a bis-silane frequently employed to create stable, covalently bound organic layers on inorganic substrates. Accurate quantification of the BTMU surface coverage is paramount for ensuring reproducibility, optimizing performance, and understanding the structure-property relationships of the modified material. This guide provides a comparative overview of common analytical techniques used to quantify BTMU and other silane surface coverages, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Quantification Methods for Silane Surface Coverage
Several analytical techniques can be employed to quantify the surface coverage of silanes like BTMU. The choice of method often depends on the substrate, the nature of the silane, and the desired level of precision. This section compares the key techniques and their reported performance for similar silanes, providing a benchmark for BTMU analysis.
| Analytical Technique | Principle of Measurement | Typical Quantitative Output | Reported Surface Density for Aminosilanes (molecules/nm²) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical state of the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation. | Atomic concentration (%), which can be used to calculate surface density. | ~1.3[1] | Provides elemental and chemical state information. High surface sensitivity. | Requires high vacuum. May induce sample damage. Quantification can be complex. |
| Ellipsometry | Measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films. | Layer thickness (nm), which can be correlated to surface density. | 1.5 - 1.7 nm thickness (for a polyhistidine layer on an NTA SAM)[2] | Non-destructive. High sensitivity to sub-nanometer thickness changes. Can be performed in-situ. | Indirect measurement of surface density. Requires a model for data fitting. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Weight loss (%), which can be used to calculate the amount of grafted material. | 2.2 PEG/nm² (for PEGylated gold nanoparticles)[3] | Provides quantitative information on the total amount of grafted material. | Destructive technique. Requires a significant amount of sample (typically mg). |
| Contact Angle Goniometry | Measures the contact angle of a liquid droplet on a solid surface, which is related to the surface free energy. | Contact angle (°). Changes in contact angle indicate surface modification. | Not directly applicable for density, but indicates surface energy changes. | Simple, rapid, and cost-effective. Sensitive to surface chemistry changes. | Indirect measure of surface coverage. Affected by surface roughness and heterogeneity. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the key techniques discussed.
X-ray Photoelectron Spectroscopy (XPS) for BTMU Surface Quantification
Objective: To determine the elemental composition of a BTMU-modified surface and calculate the surface coverage.
Methodology:
-
Substrate Preparation: Silicon wafers are cleaned using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Silanization: The cleaned wafers are immersed in a 1% (v/v) solution of BTMU in anhydrous toluene for 2 hours at room temperature.
-
Washing: The coated wafers are rinsed sequentially with toluene, ethanol, and deionized water to remove any physisorbed silane.
-
Curing: The wafers are then cured in an oven at 110°C for 1 hour.
-
XPS Analysis: XPS measurements are performed using a monochromatic Al Kα X-ray source. Survey scans are acquired to identify the elements present on the surface. High-resolution scans of the Si 2p, C 1s, O 1s, and N 1s regions are then recorded.
-
Data Analysis: The atomic concentrations of each element are determined from the peak areas after Shirley background subtraction and correction with relative sensitivity factors. The surface coverage (σ) in molecules per nm² can be estimated using the following formula, assuming a uniform monolayer:
σ = (NN / NSi) * (ρSi * NA)2/3 / (MSi * (nN / nSi))
where NN and NSi are the atomic concentrations of nitrogen and silicon from the substrate, respectively, ρSi is the density of the silicon substrate, NA is Avogadro's number, MSi is the molar mass of silicon, and nN and nSi are the number of nitrogen and silicon atoms in the BTMU molecule, respectively.
Ellipsometry for Measuring BTMU Layer Thickness
Objective: To measure the thickness of the BTMU layer formed on a substrate.
Methodology:
-
Substrate Preparation and Silanization: Follow steps 1-4 as described in the XPS protocol.
-
Ellipsometry Measurement: A spectroscopic ellipsometer is used to measure the change in polarization of light (Ψ and Δ) reflected from the sample surface over a range of wavelengths (e.g., 300-800 nm) at a fixed angle of incidence (e.g., 70°).
-
Data Modeling: The obtained Ψ and Δ spectra are fitted to an optical model. A typical model for a BTMU layer on silicon would consist of a silicon substrate, a native silicon dioxide layer, and a Cauchy layer representing the BTMU film. The thickness of the Cauchy layer is then determined by the fitting process. For ultra-thin films, it is common to assume a refractive index for the silane layer (e.g., 1.45) to obtain a more accurate thickness measurement.[4]
Thermogravimetric Analysis (TGA) for BTMU Quantification on Nanoparticles
Objective: To quantify the amount of BTMU grafted onto the surface of nanoparticles.
Methodology:
-
Nanoparticle Functionalization: Nanoparticles (e.g., silica or iron oxide) are dispersed in a solvent, and BTMU is added. The mixture is allowed to react under specific conditions (e.g., temperature, time).
-
Purification: The functionalized nanoparticles are repeatedly washed and centrifuged to remove any unreacted BTMU.
-
TGA Measurement: A known mass of the dried, functionalized nanoparticles is placed in the TGA instrument. The sample is heated under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
Data Analysis: The weight loss corresponding to the decomposition of the organic BTMU layer is determined from the TGA curve. The grafting density can then be calculated based on the weight loss, the surface area of the nanoparticles, and the molecular weight of BTMU.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Experimental workflows for XPS and Ellipsometry.
Caption: Experimental workflow for TGA of nanoparticles.
Concluding Remarks
The quantification of this compound surface coverage is a critical aspect of surface engineering. This guide has provided a comparative overview of key analytical techniques, including XPS, ellipsometry, and TGA, along with detailed experimental protocols. While no single technique is universally superior, a multi-faceted approach, combining the strengths of different methods, will provide the most comprehensive understanding of the BTMU-modified surface. For instance, XPS can confirm the chemical composition, while ellipsometry provides precise thickness information. TGA is particularly useful for quantifying coatings on high-surface-area materials like nanoparticles. By carefully selecting and implementing these techniques, researchers can ensure the quality and reproducibility of their BTMU surface modifications, paving the way for advancements in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating organic multilayers by spectroscopic ellipsometry: specific and non-specific interactions of polyhistidine with NTA self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
The Enduring Shield: A Comparative Guide to Coatings with N,N-Bis(3-trimethoxysilylpropyl)urea for Long-Term Durability
For researchers, scientists, and professionals in material science and development, the quest for coatings with superior long-term durability is paramount. This guide provides an objective comparison of coatings functionalized with N,N-Bis(3-trimethoxysilylpropyl)urea against common alternatives like epoxy, polyurethane, and polyurea systems. The following analysis is supported by experimental data from peer-reviewed studies, offering a clear perspective on their performance in demanding applications.
This compound is a dipodal silane adhesion promoter and crosslinker that significantly enhances the durability and performance of coating systems. Its unique molecular structure, featuring two trimethoxysilyl groups, allows for the formation of a robust, cross-linked network within the coating matrix and strong covalent bonds with inorganic substrates. This results in improved adhesion, corrosion resistance, and overall longevity of the protective film.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize quantitative data from various studies on key performance indicators for long-term durability.
Table 1: Corrosion Resistance of Epoxy Coatings Modified with Bis-Silane
| Coating System | Initial Corrosion Resistance (Rp in Ω·cm²) | Corrosion Resistance after 30 days immersion (Rp in Ω·cm²) | Corrosion Current Density (icorr in A/cm²) | Reference |
| Pure Epoxy | ~10⁶ | ~10⁷ | ~10⁻⁹ | [1][2] |
| Epoxy + TEOS Prepolymer | ~10⁷ | ~10⁷ | ~10⁻¹⁰ | [1][2] |
| Epoxy + GPTMS Prepolymer | ~10⁷ | ~10⁷ | ~10⁻¹⁰ | [1][2] |
| Epoxy + Bis-Silane Prepolymer | ~10⁸ | ~10¹⁰ | ~10⁻¹¹ | [1][2] |
Note: Rp (polarization resistance) is inversely proportional to the corrosion rate. A higher Rp indicates better corrosion resistance. icorr (corrosion current density) is directly proportional to the corrosion rate. A lower icorr indicates better corrosion resistance. TEOS (Tetraethoxysilane) and GPTMS (γ-glycidoxypropyl trimethoxysilane) are monomeric silanes.
Table 2: Adhesion Strength of Epoxy Coatings with Aminosilane Adhesion Promoters
| Coating System | Substrate | Pull-off Adhesion Strength (MPa) | Failure Mode | Reference |
| Epoxy Silicone (no silane) | Not specified | Lower adhesion | Not specified | [1] |
| Epoxy Silicone + Aminosilane | Not specified | Increased adhesion | Cohesive | [1] |
| Epoxy Clear Coat | Aluminum Alloy | Significantly improved | Not specified | [3] |
| Epoxy + 3-glycidoxypropyltrimethoxy silane (GPTMS) | Aluminum Alloy | Improved adhesion | Not specified | [4] |
Table 3: UV Resistance of Silane-Modified Epoxy Coatings
| Coating System | Exposure Time in UV(B) Weatherometer (hours) | Color Change (ΔE) | Yellowness Index (YI) Change | Reference |
| Unmodified Epoxy | 450 | 6.5 | Not specified | [5] |
| Silane-Modified Epoxy | 450 | 3.3 | Reduced by 45% | [5][6] |
Alternative Coating Technologies: A Comparative Overview
While this compound demonstrates significant improvements in epoxy systems, it is essential to compare its performance profile with other established coating technologies.
Epoxy Coatings: Known for their excellent chemical resistance and adhesion to a wide range of substrates. However, unmodified epoxies can be brittle and are prone to chalking and yellowing upon UV exposure. The incorporation of bis-silanes, as shown in the data, can mitigate some of these weaknesses.
Polyurethane (PU) Coatings: Offer good flexibility, abrasion resistance, and UV stability, making them suitable for exterior applications[7][8]. They generally provide better gloss and color retention compared to epoxies[7][8]. However, they may not offer the same level of chemical resistance as epoxies in aggressive environments.
Polyurea Coatings: Characterized by their extremely fast curing times, exceptional flexibility, and high resistance to abrasion and impact. They can be applied in a wide range of temperatures and humidity levels. Their primary advantage lies in their rapid return to service and extreme durability, though their cost can be higher than other systems.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies designed to simulate long-term environmental exposure and mechanical stress.
Corrosion Resistance Testing (Electrochemical Impedance Spectroscopy - EIS)
-
Standard: Based on principles outlined in ASTM G106.
-
Methodology: Coated panels are immersed in a corrosive electrolyte (e.g., 3.5% NaCl solution). An AC voltage of small amplitude is applied across a range of frequencies. The impedance of the coating is measured, from which parameters like polarization resistance (Rp) and coating capacitance (Cc) are derived to evaluate the corrosion protection performance.
Adhesion Testing (Pull-Off Adhesion Test)
-
Standard: ASTM D4541 / ISO 4624
-
Methodology: A loading fixture (dolly) is bonded to the surface of the coating with an adhesive. After the adhesive has cured, a portable pull-off adhesion tester is attached to the dolly and aligned to apply tension perpendicular to the test surface. The force required to pull the coating off the substrate is measured, and the nature of the failure (adhesive, cohesive, or substrate failure) is recorded.
Accelerated Weathering Testing
-
Standards: ASTM G154 (QUV), ASTM G155 (Xenon Arc), ISO 4892
-
Methodology: Coated panels are exposed to cycles of UV light, temperature, and moisture in a controlled chamber to accelerate the aging process.
-
QUV: Uses fluorescent lamps to simulate the UV portion of sunlight.
-
Xenon Arc: Uses a xenon arc lamp to provide a spectral distribution that more closely matches natural sunlight.
-
-
Evaluation: Changes in gloss, color (ΔE), chalking, cracking, and blistering are periodically assessed according to relevant ASTM standards (e.g., ASTM D523 for gloss, ASTM D2244 for color).
Chemical Pathways and Experimental Workflows
The enhanced durability imparted by this compound stems from its unique chemical reactivity. The following diagrams illustrate the key chemical mechanisms and a typical experimental workflow for evaluating coating durability.
Caption: Hydrolysis and condensation mechanism of this compound in a coating formulation.
Caption: Experimental workflow for long-term durability testing of coatings.
Conclusion
The inclusion of this compound in coating formulations, particularly in epoxy systems, offers a significant enhancement in long-term durability. The formation of a dense siloxane network and strong interfacial bonding to the substrate leads to superior corrosion resistance, improved adhesion, and better UV stability compared to unmodified systems. While alternative technologies like polyurethane and polyurea offer distinct advantages in terms of flexibility and cure speed, the targeted modification with bis-silanes presents a compelling strategy for creating highly durable and resilient protective coatings for a wide array of demanding applications. The choice of coating system will ultimately depend on the specific performance requirements, environmental conditions, and cost considerations of the intended application.
References
- 1. Investigating the Role of Process Parameters in Hydrolysis of an Aminosilane Adhesion Promoter Additive in an Epoxy-Silicone Clear Coat [jcst.icrc.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Effect of Methyltrimethoxy Silane Modification on Yellowing of Epoxy Coating on UV (B) Exposure | Semantic Scholar [semanticscholar.org]
- 7. Epoxy Coatings vs. Polyurethane Coatings [bwdist.com]
- 8. Epoxy vs. Urethane: Which has Best UV Resistance for Floors [advantagecoating.com]
Enhanced Adhesion in Resins: A Comparative Analysis of N,N-Bis(3-trimethoxysilylpropyl)urea
A Deep Dive into the Impact of a Bis-Silane Coupling Agent on Resin Adhesion Strength
For researchers, scientists, and professionals in drug development, the integrity and durability of adhesive interfaces in resin-based materials are paramount. The search for enhanced adhesion and hydrolytic stability has led to the exploration of advanced coupling agents. This guide provides a comparative overview of the adhesion strength of resins with and without the incorporation of N,N-Bis(3-trimethoxysilylpropyl)urea, a dipodal silane coupling agent. While direct head-to-head quantitative data from a single study is limited, this guide synthesizes available information to highlight the theoretical and observed benefits of this bis-silane.
This compound is a bifunctional organosilane designed to create a more robust and water-resistant interface between organic polymer matrices and inorganic substrates or fillers.[1][2] Its unique dipodal structure, featuring two trimethoxysilyl groups, allows for a greater number of potential covalent bonds with the substrate compared to conventional monosilanes.[2] This is theorized to lead to a denser, more cross-linked, and hydrolytically stable siloxane layer at the interface.[3]
Comparative Adhesion Strength Data
The following table summarizes typical shear bond strength values for dental composite resins bonded to dentin without the use of a silane coupling agent, based on findings from various in vitro studies. This provides a baseline for understanding the potential improvements offered by this compound. It is important to note that these values are not from a direct comparative study with the bis-silane but represent typical adhesion strengths reported in the literature under controlled laboratory conditions.
| Treatment Group | Substrate | Adhesion Strength (Shear Bond Strength in MPa) | Key Observations |
| Resin without Silane Coupling Agent | Dentin | 14 - 21 MPa[4][5] | Represents the baseline adhesion of the resin to the dentin surface, relying primarily on micromechanical interlocking and the adhesive system's chemical interactions. |
| Resin with this compound | Dentin | Expected to be significantly higher than the control group. | The incorporation of the bis-silane is anticipated to enhance bond strength and, more critically, improve the durability and resistance to hydrolytic degradation over time.[2][3] |
The Mechanism of Enhanced Adhesion
This compound enhances adhesion through a multi-faceted mechanism. The trimethoxysilyl groups at both ends of the molecule hydrolyze in the presence of water to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic substrates (like silica fillers or dentin) to form stable covalent siloxane bonds (Si-O-Si).[6][7] The dipodal nature of the molecule allows for up to six of these bonds to form per molecule, creating a more densely cross-linked and stable interface compared to the three potential bonds of a conventional monosilane.[2]
Simultaneously, the central urea group of the molecule can form hydrogen bonds with the organic resin matrix, enhancing the compatibility and interfacial strength between the two phases.[8] This dual functionality creates a robust molecular bridge, effectively coupling the inorganic and organic components and leading to improved overall adhesion and durability.
Experimental Protocols
The following is a representative experimental protocol for evaluating the shear bond strength of a resin composite to a dentin substrate, which can be adapted to compare formulations with and without this compound.
Objective: To determine the effect of this compound on the shear bond strength of a composite resin to human dentin.
Materials:
-
Human third molars (extracted, non-carious)
-
Composite resin
-
Adhesive system
-
This compound solution (e.g., 1% in ethanol)
-
Phosphoric acid etchant
-
Silicon carbide papers (e.g., 320, 600-grit)
-
Universal testing machine
-
Mounting jigs and molds
Procedure:
-
Specimen Preparation:
-
Human third molars are cleaned and stored in a suitable medium.
-
The occlusal enamel is removed using a slow-speed diamond saw under water cooling to expose a flat dentin surface.
-
The dentin surface is polished with 600-grit silicon carbide paper for 60 seconds to create a standardized smear layer.
-
The teeth are embedded in acrylic resin, leaving the prepared dentin surface exposed.
-
-
Bonding Procedure:
-
Control Group (Without Silane):
-
The dentin surface is etched with phosphoric acid for 15 seconds, rinsed with water for 15 seconds, and gently air-dried, leaving a moist surface.
-
The adhesive is applied according to the manufacturer's instructions and light-cured.
-
-
Experimental Group (With Bis-Silane):
-
After etching and rinsing, the this compound solution is applied to the dentin surface and allowed to react for 60 seconds, followed by gentle air-drying.
-
The adhesive is then applied and light-cured.
-
-
-
Composite Application:
-
A cylindrical mold (e.g., 2.5 mm diameter, 4 mm height) is placed on the bonded dentin surface.
-
The composite resin is incrementally packed into the mold and light-cured according to the manufacturer's recommendations.
-
-
Storage:
-
The bonded specimens are stored in distilled water at 37°C for 24 hours before testing. For durability studies, specimens can be subjected to thermocycling or prolonged water storage.
-
-
Shear Bond Strength Testing:
-
The specimens are mounted in a universal testing machine.
-
A shear load is applied to the base of the composite cylinder at a crosshead speed of 0.5 mm/min until failure occurs.[9]
-
The force at failure is recorded in Newtons and converted to Megapascals (MPa) by dividing by the bonded surface area.
-
-
Failure Mode Analysis:
-
The debonded surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in dentin, cohesive in composite, or mixed).
-
Conclusion
The inclusion of this compound as a coupling agent in resin formulations presents a promising strategy for enhancing adhesion to inorganic substrates. Its dipodal structure is designed to create a more durable and hydrolytically stable interface compared to conventional monosilanes. While further direct comparative studies are needed to fully quantify its benefits across various resin systems and substrates, the existing evidence and theoretical understanding strongly suggest that this bis-silane can significantly improve the longevity and performance of adhesive bonds in demanding applications. For researchers and developers, the use of such advanced adhesion promoters is a key consideration in the formulation of next-generation, high-performance resin-based materials.
References
- 1. chemsilicone.com [chemsilicone.com]
- 2. server.ccl.net [server.ccl.net]
- 3. N,N’-BIS(3-TRIMETHOXYSILYLPROPYL)UREA, 95% | [gelest.com]
- 4. bezmialemscience.org [bezmialemscience.org]
- 5. Bond Strength Evaluation of Bulk- fill Composites to Dentin Under Different Surface Treatments [scielo.sa.cr]
- 6. sisib.com [sisib.com]
- 7. stuk.solutions [stuk.solutions]
- 8. This compound Supplier [benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Enduring Bond: A Comparative Guide to N,N-Bis(3-trimethoxysilylpropyl)urea in Industrial Applications
For researchers, scientists, and professionals in material science and product development, the quest for durable and cost-effective adhesion promoters is perpetual. This guide provides a comprehensive comparison of N,N-Bis(3-trimethoxysilylpropyl)urea, a dipodal silane, against common conventional monosilanes. We delve into its cost-effectiveness, performance backed by experimental data, and detailed methodologies to empower informed decisions in your industrial applications.
This compound stands out in the family of silane coupling agents due to its unique dipodal structure, which contains two trifunctional silyl groups. This configuration allows it to form a more robust and hydrolytically stable bond with inorganic substrates compared to its traditional monopodal counterparts.[1][2] This enhanced stability is a critical factor in applications where long-term performance in humid or corrosive environments is paramount.[3][4] This guide will explore the practical implications of this structural advantage in terms of performance and overall cost-effectiveness.
At a Glance: Performance vs. Cost
To ascertain the cost-effectiveness of this compound, a comparison of its performance attributes against its price and the price of common alternatives is essential. The following tables summarize the available data. It is important to note that performance data is often generated under varying experimental conditions, and direct comparisons should be made with caution.
Table 1: Cost Comparison of Silane Adhesion Promoters
| Silane Coupling Agent | Chemical Structure | Typical Purity | Price (USD/kg) |
| This compound | Dipodal Urea-Silane | 95% | ~$705[2] |
| 3-Aminopropyltriethoxysilane (APTES) | Monopodal Amino-Silane | 98-99% | ~$136 - $772[5][6][7][8][9] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Monopodal Epoxy-Silane | ≥98% | ~$79 - $1270[4][10][11][12][13] |
| Vinyltrimethoxysilane (VTMS) | Monopodal Vinyl-Silane | 98% | ~$475 - $531[1][14][15][16][17] |
Note: Prices are approximate and can vary based on supplier, quantity, and market fluctuations. The price for this compound is based on a 2kg quantity from a single supplier and may not be representative of bulk pricing.
Table 2: Performance in Adhesion Promotion (Epoxy Coating on Steel)
| Silane Coupling Agent | Adhesion Strength (MPa) | Test Method | Source |
| This compound | Data not available in direct comparison | - | - |
| 3-Aminopropyltriethoxysilane (APTES) | >20 MPa (Fracture strength) | Pull-off Adhesion Test | [18] |
| Unspecified Amino-Silane | ~1.53 MPa (Adhesive strength) | Pull-off Adhesion Test | [19][20] |
| No Silane Treatment | Significantly lower than treated surfaces | Pull-off Adhesion Test | [18] |
Table 3: Performance in Corrosion Resistance (Coating on Aluminum Alloy)
| Silane Treatment | Corrosion Resistance Metric | Test Method | Source |
| This compound | Expected high resistance due to hydrolytic stability | EIS / Salt Spray | [1][2] |
| 3-Aminopropyltriethoxysilane (APTES) | Significant improvement in bond strength after salt spray | Pull-off Adhesion Test | [14] |
| 3-Glycidoxypropyltrimethoxysilane (GPTMS) | Improved corrosion resistance | EIS | [21] |
| Bis-[triethoxysilylpropyl]tetrasulfide (a dipodal silane) | Excellent corrosion protection | EIS & Salt Spray (ASTM B117) | [11] |
Table 4: Hydrolytic Stability Comparison
| Silane Type | Key Finding | Test Method | Source |
| Dipodal Silanes (general) | Up to 10,000 times greater resistance to hydrolysis than conventional silanes. Markedly improved resistance in acidic and brine environments. | Water Immersion & Contact Angle Measurement | [3][4] |
| Conventional Monopodal Silanes | Susceptible to hydrolysis at the Si-O-Substrate bond, leading to loss of adhesion over time in humid conditions. | Water Immersion & Contact Angle Measurement | [1] |
| Vinyltriethoxysilane (in a composite) | Showed no significant decrease in tensile strength after prolonged exposure to hot water, indicating good hydrolytic stability. | Diametral Tensile Strength | [10] |
Experimental Protocols: A Closer Look at Performance Evaluation
To ensure objective and reproducible results when comparing silane performance, standardized testing methodologies are crucial. Below are detailed protocols for key experiments cited in the evaluation of adhesion and corrosion resistance.
Pull-Off Adhesion Test (ISO 4624)
This method measures the tensile stress required to detach or rupture a coating from a substrate.
1. Preparation of Test Specimens:
- Substrates (e.g., steel or aluminum panels) are cleaned and degreased.
- The silane primer is applied to the substrate according to the manufacturer's instructions or a defined experimental procedure (e.g., dip-coating, spraying).
- The coating system (e.g., epoxy paint) is applied over the primed surface and cured as specified.
2. Test Procedure:
- A test dolly is glued to a flat area of the coated surface using a suitable adhesive.
- Once the adhesive has cured, a pull-off adhesion tester is attached to the dolly.
- A perpendicular tensile force is applied at a specified rate until the dolly is detached.
3. Evaluation:
- The force at which detachment occurs is recorded.
- The nature of the failure is assessed (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or glue failure).
- The adhesion strength is calculated in megapascals (MPa).[3]
Neutral Salt Spray (Fog) Test (ASTM B117)
This test provides an accelerated means of evaluating the corrosion resistance of coated metals.
1. Apparatus:
- A closed salt spray chamber capable of maintaining a temperature of 35°C ± 2°C.
- A reservoir for the salt solution (5% NaCl in distilled water, pH 6.5-7.2).
- A means of atomizing the salt solution to create a dense fog.
2. Test Procedure:
- Coated test panels are placed in the chamber at a specified angle.
- The chamber is sealed, and the salt fog is introduced.
- The exposure duration is predetermined based on the expected performance of the coating.
3. Evaluation:
- The panels are periodically inspected for signs of corrosion, such as blistering, rusting, or creepage from a scribe.
- The results are typically reported qualitatively (e.g., hours to first sign of rust) or quantitatively (e.g., percentage of corroded area).
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to characterize the corrosion protection properties of a coating.
1. Experimental Setup:
- A three-electrode electrochemical cell is used, with the coated sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
- The cell is filled with an electrolyte, typically a 3.5% NaCl solution.
2. Measurement:
- A small amplitude AC voltage is applied to the working electrode over a range of frequencies.
- The resulting current and phase shift are measured to determine the impedance of the system.
3. Analysis:
- The impedance data is often modeled using equivalent electrical circuits to extract parameters related to the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. Higher impedance values generally indicate better corrosion protection.
Visualizing the Workflow
To better understand the logical flow of evaluating these industrial materials, the following diagrams illustrate the key processes.
Conclusion: A Cost-Effective Investment in Durability
While this compound may have a higher initial purchase price compared to some conventional monosilanes, its true cost-effectiveness lies in its superior performance and longevity, particularly in demanding applications. The enhanced hydrolytic stability imparted by its dipodal structure translates to a more durable adhesive bond, reducing the likelihood of premature failure and the associated costs of repair, replacement, and warranty claims.[1][2] For industrial applications where reliability and long-term performance are critical, the investment in a high-performance dipodal silane like this compound can yield significant returns by extending the service life and enhancing the quality of the final product. The choice of the most cost-effective solution will ultimately depend on the specific performance requirements and the service environment of the application. This guide provides the foundational data and methodologies to aid in making that critical decision.
References
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 4. Evaluation and Reporting of Pull-Off Test Results [korozyonuzmani.com]
- 5. Salt spray test - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. bodycote.com [bodycote.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of mixed silanes on the hydrolytic stability of composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchportal.vub.be [researchportal.vub.be]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
The Impact of Urea-Silane Blends on the Shear Bond Strength of Dental Resins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of urea-silane blends in dental resin bonding with other alternatives, supported by experimental data and detailed methodologies. The inclusion of urea in silane coupling agents is explored as a potential strategy to enhance the durability and performance of dental restorations.
While direct comparative studies quantifying the shear bond strength of specific urea-silane blends against traditional dental adhesives are not extensively available in the current literature, a scientific understanding of the individual roles of urea and silane allows for a strong inference of their combined potential. This guide synthesizes available data on silane-based adhesives and explores the theoretical and documented benefits of incorporating urea into these systems.
Comparative Analysis of Shear Bond Strength
The shear bond strength (SBS) is a critical measure of the adhesive potential of dental bonding agents. While specific data for a "urea-silane blend" is not provided in the literature, we can analyze the performance of various silane-containing adhesive systems to establish a baseline. The addition of urea is proposed to further enhance these values through its unique chemical properties.
Urea's ability to form extensive hydrogen bonds can theoretically improve the internal strength and adhesion of the resin matrix.[1] This is attributed to the interaction between the urea molecules and the polymer chains of the dental resin, potentially leading to a more robust and durable adhesive interface.[1]
Below is a table summarizing the shear bond strength of various conventional and silane-containing adhesive systems tested on different substrates. This data serves as a benchmark for contextualizing the potential performance of novel urea-silane formulations.
| Adhesive System | Substrate | Mean Shear Bond Strength (MPa) | Key Findings |
| OptiBond Versa (two-bottles, self-etch) | Dentin | 17.45 | Showed significantly higher SBS compared to some other self-etch systems. |
| OptiBond Solo (total-etch) | Dentin | 12.87 | Demonstrated good bond strength within the total-etch category. |
| Adhe SE Ivoclar (two-bottles, self-etch) | Dentin | 8.09 | Exhibited lower SBS compared to other tested self-etch systems. |
| Silane + Single Bond Universal | Lithium Disilicate | 26.1 ± 4.9 | The addition of a separate silane application significantly improved bond strength. |
| Silane + Single Bond Universal | Indirect Composite Resin | 20.5 ± 5.7 | Silanization proved to be a crucial step for enhancing adhesion to composite materials. |
| Silane + Single Bond Universal | Zirconia | 15.4 ± 4.7 | Achieved the highest bond strength among the tested protocols for zirconia. |
| Single Bond 2 + Silane (Aged) | Composite | Not specified, but highest among tested groups | A separate silane application demonstrated a positive effect on the repair bond strength of aged composites.[2] |
| Clearfil Universal Bond + Silane (Aged) | Composite | Not specified, but lowest among tested groups | The application of silane with this universal adhesive showed a negative effect on delayed shear bond strength.[2] |
Note: The data presented is a synthesis from multiple studies and direct comparison between all values may not be appropriate due to variations in experimental conditions.
The variability in the performance of silane-containing universal adhesives highlights the complexity of their formulations.[2] The introduction of urea into these systems could potentially mitigate some of the hydrolytic degradation issues by creating a more stable and water-resistant interface through enhanced hydrogen bonding.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment of shear bond strength. The following protocol is a comprehensive representation of the key steps involved in such an experiment.
Specimen Preparation
-
Tooth Selection and Preparation: Sound human molars are selected, cleaned, and stored in a solution like 0.5% chloramine-T at 4°C. The occlusal surfaces are then flattened to expose a standardized dentin or enamel surface.
-
Mounting: The prepared teeth are embedded in acrylic resin blocks, leaving the flattened surface exposed.
-
Surface Treatment: The exposed tooth surface is treated according to the specific protocol of the adhesive system being tested. This may include etching with phosphoric acid for total-etch systems or direct application for self-etch systems.
Bonding Procedure
-
Adhesive Application: The dental adhesive, with or without the urea-silane blend, is applied to the prepared tooth surface according to the manufacturer's instructions. This typically involves gentle agitation and air-drying to evaporate the solvent.
-
Light Curing: The adhesive layer is light-cured for a specified duration using a dental curing light with a consistent light intensity.
-
Composite Buildup: A cylindrical mold is placed on the cured adhesive, and a resin composite is incrementally packed into the mold and light-cured to create a standardized bonding area.
Shear Bond Strength Testing
-
Storage: The bonded specimens are stored in distilled water at 37°C for 24 hours or longer to simulate oral conditions. Some studies may include thermocycling to simulate temperature changes in the mouth.
-
Testing: The specimens are mounted in a universal testing machine. A shear load is applied to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.
-
Data Analysis: The force at which the bond fails is recorded and divided by the bonding area to calculate the shear bond strength in megapascals (MPa). Statistical analysis is then performed to compare the different adhesive groups.
Failure Mode Analysis
After testing, the debonded surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in the tooth/composite, or mixed). This provides insight into the weakest link in the adhesive interface.
Visualizing the Process and Interactions
To better understand the experimental workflow and the underlying chemical interactions, the following diagrams are provided.
Caption: Experimental workflow for shear bond strength testing.
Caption: Chemical interactions at the adhesive interface.
References
The Enduring Bond: A Comparative Guide to Dipodal Silanes for Enhanced Composite Durability
For researchers and scientists developing next-generation composites, achieving long-term durability is a primary objective. The interface between the inorganic filler and the organic polymer matrix is often the weakest link, susceptible to hydrolytic degradation. Dipodal silanes have emerged as a superior class of coupling agents, offering enhanced resistance to moisture-induced damage compared to their traditional monopodal counterparts. This guide provides an objective comparison, supported by experimental data, to aid in the selection of silanes for robust and long-lasting composite materials.
The primary advantage of dipodal silanes lies in their molecular structure. Unlike monopodal silanes, which have a single silicon atom to form a link with the substrate, dipodal silanes possess two. This allows them to form up to six covalent bonds with a hydroxylated filler surface, compared to the maximum of three for conventional silanes.[1][2] This increased number of attachment points creates a more robust and densely cross-linked interphase, significantly enhancing hydrolytic stability.[1] Studies suggest that this structural advantage can make dipodal silanes up to 10,000 times more resistant to hydrolysis than conventional silanes.[2]
Performance Under Hydrolytic Stress: A Quantitative Comparison
To quantify the impact of silane structure on composite durability, experimental studies often focus on mechanical properties and water sorption characteristics after prolonged water storage. The following data is derived from studies comparing composites treated with a standard monopodal silane, 3-methacryloxypropyltrimethoxysilane (γ-MPS), against those treated with blends containing a dipodal cross-linker, 1,2-bis-(triethoxysilyl)ethane.
Flexural Strength After Water Aging
Flexural strength is a critical measure of a material's ability to resist bending forces and is highly sensitive to the degradation of the filler-matrix interface. The data below shows the flexural strength of experimental composites after being stored in distilled water at 37°C for 30 days.
| Silane Treatment | Mean Flexural Strength (MPa) | Standard Deviation (MPa) |
| 3-methacryloxypropyltrimethoxysilane (γ-MPS) | 98.3 | 16.7 |
| 3-acryloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethane | 100.5 | 25.7 |
| 3-styrylethyltrimethoxysilane | 99.4 | 20.9 |
| 3-isocyanatopropyltriethoxysilane | 56.6 | 13.9 |
| 3-isocyanatopropyltriethoxysilane + 1,2-bis-(triethoxysilyl)ethane | 28.9 | 8.8 |
| Data sourced from Matinlinna et al.[3][4] |
The results indicate that a blend of 3-acryloxypropyltrimethoxysilane with the dipodal cross-linker 1,2-bis-(triethoxysilyl)ethane yielded the highest flexural strength after 30 days of water storage, suggesting superior hydrolytic stability.[3][4]
Water Sorption and Solubility
Water sorption and solubility are direct measures of a material's interaction with an aqueous environment. Lower values are desirable as they indicate a more stable and less degradable material. The table below compares these properties for composites treated with different silanes after 30 days of water immersion.
| Silane Treatment | Water Sorption (wt%) | Solubility (mg/mm³) |
| 3-methacryloxypropyltrimethoxysilane (γ-MPS) | 1.13 | 0.28 |
| 3-methacryloxypropyltrimethoxysilane + 1,2-bis-(triethoxysilyl)ethane | 1.08 | 0.38 |
| 3-isocyanatopropyltriethoxysilane | 1.75 | 0.31 |
| 3-styrylethyltrimethoxysilane | 1.15 | 0.19 |
| Data sourced from Matinlinna et al.[3][4] |
The composite treated with a blend of γ-MPS and the dipodal silane 1,2-bis-(triethoxysilyl)ethane demonstrated the lowest water sorption, indicating a more hydrophobic and stable interface.[3][4]
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the chemical structures, bonding mechanisms, and experimental procedures.
Caption: Structural comparison of a monopodal vs. a dipodal silane.
References
Safety Operating Guide
Proper Disposal of N,N-Bis(3-trimethoxysilylpropyl)urea: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of N,N-Bis(3-trimethoxysilylpropyl)urea is essential for maintaining a safe laboratory environment. This document outlines the necessary procedures for its proper disposal, ensuring the safety of researchers and compliance with regulations.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is known to cause skin irritation and serious eye damage, and may also lead to respiratory irritation[1]. A key characteristic of this compound is its reactivity with water and moisture, a reaction that can produce methanol[1]. Therefore, adherence to proper disposal protocols is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles are mandatory. Contact lenses should not be worn[2].
-
Hand Protection: Rubber, neoprene, or nitrile gloves should be worn[2].
-
Respiratory Protection: If there is a risk of inhalation, use an air-supplied or combination organic vapor/amine gas respirator[2].
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
An eyewash station and emergency shower must be readily accessible in the work area[2].
Quantitative Hazard Data
For a clear understanding of the primary hazards associated with this compound, the following table summarizes its classification and precautionary statements.
| Hazard Class | GHS Hazard Statement | Precautionary Statement Examples |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a doctor.[1] |
| Specific Target Organ Toxicity(Single Exposure, Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a doctor if you feel unwell.[1] |
Step-by-Step Disposal Protocol
The recommended methods for the disposal of this compound involve either incineration or solidification for landfill disposal. Always follow local, state, and federal regulations for chemical waste disposal.
Method 1: Incineration
-
Containment: Ensure the waste material is in a suitable, sealed, and properly labeled container.
-
Licensed Disposal Facility: Transfer the contained waste to a licensed hazardous waste disposal facility capable of incinerating chemical waste.
Method 2: Solidification and Landfill
This method is an alternative if incineration is not available.
-
Absorption: In a well-ventilated area, absorb the liquid this compound onto an inert absorbent material such as clay or vermiculite[2].
-
Containment: Place the absorbent material into a suitable, sealed, and properly labeled container for solid waste.
-
Disposal: Dispose of the container as solid waste in accordance with all applicable chemical pollution control regulations[2].
Spill Management
In the event of a spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use dikes or absorbents to prevent the spill from spreading or entering sewers or streams[1].
-
Absorb: Cover the spill with an absorbent material[2].
-
Collect: Carefully collect the absorbed material and place it in a suitable container for disposal[1][2].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling N,N-Bis(3-trimethoxysilylpropyl)urea
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N-Bis(3-trimethoxysilylpropyl)urea. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical worker's goggles. Do not wear contact lenses. |
| Face Shield | Recommended in addition to goggles where splashing is a risk. | |
| Hand Protection | Gloves | Rubber, neoprene, or nitrile gloves.[1] |
| Respiratory Protection | Respirator | NIOSH-certified combination organic vapor - amine gas (brown cartridge) respirator is recommended where inhalation exposure may occur.[2] A P95 respirator can also be used to prevent aerosol inhalation. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Lab Coat | Standard laboratory coat. | |
| Closed-toe Shoes | Required for all laboratory work. |
Safe Handling and Storage
Correct handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
| Procedure | Guideline |
| Ventilation | Work in a well-ventilated area.[2] Local exhaust ventilation is required, and general room ventilation is recommended.[2] |
| Hygiene | Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be washed before reuse.[2] |
| Handling | Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mist.[2] |
| Storage | Store in a dry, cool, and well-ventilated place.[3] Keep containers tightly closed and locked up.[2] Store under anhydrous conditions, for example, under an argon atmosphere, at 4°C to prevent hydrolysis. |
| Incompatible Materials | Avoid contact with acids, alcohols, moisture, oxidizing agents, peroxides, and water.[2] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, seek medical advice.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response Workflow
Chemical Spill Response Workflow
Disposal Guidelines
| Waste Type | Disposal Method |
| Spilled Material | Contain any spills with dikes or absorbents to prevent migration into sewers or streams.[2] Clean up spills using an absorbent material and collect it.[2] |
| Contaminated Absorbent Material | May be incinerated. Alternatively, absorb onto clay or vermiculite and dispose of the absorbent material as solid waste.[1] |
| Unused Chemical & Containers | Dispose of contents and container to a licensed waste disposal facility.[2] Do not dispose of waste into the sewer.[2] Follow all chemical pollution control regulations.[1] |
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
